2-(Methylsulfonyl)nicotinonitrile
Description
Properties
IUPAC Name |
2-methylsulfonylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-12(10,11)7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZWLHQGFXCTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499365 | |
| Record name | 2-(Methanesulfonyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66154-66-3 | |
| Record name | 2-(Methanesulfonyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to 2-(Methylsulfonyl)nicotinonitrile: Synthesis, Application, and Analysis in Modern Drug Discovery
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on 2-(Methylsulfonyl)nicotinonitrile (CAS No. 66154-66-3). Moving beyond a simple datasheet, this guide elucidates the compound's strategic importance, provides validated protocols for its synthesis and quality control, and contextualizes its application within the synthesis of advanced pharmaceutical agents.
Core Compound Profile & Strategic Importance
This compound is a substituted pyridine derivative characterized by a nitrile (-C≡N) group at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 2-position.[1] This specific arrangement of functional groups makes it a highly valuable and versatile building block in medicinal chemistry.
The electron-withdrawing nature of both the nitrile and sulfonyl groups activates the pyridine ring, making the methylsulfonyl group an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the strategic introduction of diverse molecular fragments.
Its most prominent role is as a key intermediate in the synthesis of Perampanel, a selective, non-competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonist used in the treatment of epilepsy.[2] The synthesis of Perampanel hinges on the displacement of the methylsulfonyl group, highlighting the critical role of this intermediate in constructing the final complex drug molecule.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 66154-66-3 | [1] |
| Molecular Formula | C₇H₆N₂O₂S | [4] |
| Molecular Weight | 182.20 g/mol | [4] |
| IUPAC Name | 2-(methylsulfonyl)pyridine-3-carbonitrile | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 114-118 °C | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate | |
| SMILES | CS(=O)(=O)C1=C(C=CC=N1)C#N | [1][4] |
| InChI Key | TTZWLHQGFXCTSS-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and efficient pathway starts from nicotinonitrile.
Synthetic Pathway Overview
The transformation from a simple pyridine precursor to the highly functionalized target involves two key steps: introduction of a sulfur-containing group and its subsequent oxidation.
Causality Behind Experimental Choices:
-
Starting Material: 2-Chloronicotinonitrile is an ideal starting material. The chlorine atom at the 2-position is sufficiently activated by the adjacent ring nitrogen and the nitrile group for displacement by a nucleophile.
-
Nucleophilic Substitution: Sodium thiomethoxide (NaSMe) is used as the sulfur source. It is a potent nucleophile that efficiently displaces the chloride to form the thioether intermediate, 2-(methylthio)nicotinonitrile. This SNAr reaction is the critical C-S bond-forming step.
-
Oxidation: The thioether is then oxidized to the sulfone. This step is crucial as the sulfone (-SO₂CH₃) is a much better leaving group than the thioether (-SCH₃). This enhanced leaving group ability is essential for its subsequent use in drug synthesis (e.g., Perampanel). Meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®) are commonly employed as they provide controlled and efficient oxidation under relatively mild conditions.
Detailed Laboratory Synthesis Protocol
This protocol is a representative, self-validating system. Each step includes workup and purification designed to ensure the material is of suitable quality for the subsequent transformation.
Step 1: Synthesis of 2-(Methylthio)nicotinonitrile
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (10 volumes relative to the starting material).
-
Reagent Addition: Cool the solvent to 0-5 °C using an ice bath. Add sodium thiomethoxide (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reaction: Slowly add a solution of 2-chloronicotinonitrile (1.0 equivalent) in DMF while maintaining the temperature at 0-5 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly pouring the mixture into ice-cold water (20 volumes). A precipitate should form.
-
Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMF and salts.
-
Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight. The product, 2-(methylthio)nicotinonitrile, is typically an off-white solid.
Step 2: Synthesis of this compound
-
Setup: To a round-bottom flask, add the 2-(methylthio)nicotinonitrile (1.0 equivalent) from Step 1 and a suitable solvent such as dichloromethane (DCM) or acetic acid (10 volumes).
-
Oxidant Addition: Cool the solution to 0-5 °C. Slowly add the oxidizing agent (e.g., m-CPBA, ~2.2 equivalents) portion-wise. Causality: Using slightly more than two equivalents ensures complete oxidation of the sulfide to the sulfone.
-
Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor by TLC or HPLC for the disappearance of the thioether intermediate.
-
Workup:
-
If using m-CPBA in DCM: Quench the reaction with a 10% aqueous solution of sodium sulfite to destroy excess peroxide. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
If using Oxone® in acetic acid/water: Dilute with water and extract the product with a suitable organic solvent like ethyl acetate.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude solid can be purified by recrystallization from a solvent system like ethanol/water or isopropanol to yield this compound as a white crystalline solid.
Analytical Quality Control
Ensuring the purity and identity of this compound is paramount before its use in GMP (Good Manufacturing Practice) environments. A multi-pronged analytical approach is required.
Table 2: Key Analytical Specifications
| Test | Method | Typical Specification | Purpose |
| Appearance | Visual Inspection | White to off-white crystalline powder | Confirms physical form |
| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum | Confirms molecular structure |
| Identity | Mass Spectrometry | Conforms to theoretical m/z | Confirms molecular weight |
| Purity | HPLC (UV, 254 nm) | ≥ 99.0% | Quantifies purity and impurities |
| Melting Point | Capillary Method | 114 - 118 °C | Confirms purity and identity |
| Residual Solvents | GC-HS | Per ICH Q3C limits | Ensures safety |
Standard QC Workflow
Protocol: HPLC Purity Determination
This method provides a robust system for separating the target compound from starting materials, intermediates, and by-products.
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Acetonitrile:Water (1:1) to make a 1 mg/mL solution.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Application in the Synthesis of Perampanel
The primary industrial application of this compound is as a precursor in the synthesis of the antiepileptic drug Perampanel.[2][3] The key step involves a nucleophilic aromatic substitution where the methylsulfonyl group is displaced by an aniline derivative.
Core Reaction in Perampanel Synthesis
Mechanistic Insight: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) is used to deprotonate the aniline nitrogen of the coupling partner. This generates a potent anionic nucleophile that readily attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the methylsulfonyl leaving group. This specific reaction forms a critical C-N bond, assembling the core scaffold of the final drug. The high reactivity endowed by the sulfonyl group is what makes this transformation efficient and industrially viable.
Safety and Handling
Proper handling is essential due to the compound's potential hazards.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[4]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[4]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool in modern pharmaceutical synthesis. Its carefully designed electronic properties—specifically the activation provided by the nitrile and the excellent leaving group ability of the sulfonyl moiety—provide a reliable and efficient handle for constructing complex molecular architectures. The protocols and workflows detailed in this guide offer a validated framework for its synthesis, analysis, and application, empowering researchers and development professionals to leverage this key building block with confidence and scientific rigor.
References
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RTI International. (2014). A practical, laboratory-scale synthesis of perampanel. Retrieved from [Link]
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2-(Methylsulfonyl)nicotinonitrile molecular structure and formula
An In-depth Technical Guide to 2-(Methylsulfonyl)nicotinonitrile: Structure, Synthesis, and Application in Covalent Drug Discovery
For professionals in chemical biology and drug development, the rational design of targeted covalent inhibitors represents a frontier of molecular intervention. These agents, which form a stable bond with their biological target, offer distinct pharmacological advantages, including prolonged duration of action and the ability to modulate targets once considered "undruggable."[1][2][3] Within the arsenal of electrophilic "warheads" used for this purpose, heteroaryl sulfones have emerged as a highly tunable and chemoselective class.[4][5][6][7] This guide provides a comprehensive technical overview of a key exemplar of this class: This compound .
We will dissect its molecular architecture, provide validated protocols for its synthesis and characterization, and delve into the mechanistic underpinnings of its reactivity. This document is structured to serve as a practical resource for researchers aiming to leverage this molecule's unique properties in their discovery programs.
Core Molecular Attributes and Physicochemical Properties
This compound is a crystalline solid at room temperature, characterized by the fusion of a pyridine ring with two potent electron-withdrawing groups: a nitrile at the C3 position and a methylsulfonyl moiety at the C2 position.[8] This specific arrangement is critical to its function, rendering the C2 position highly electrophilic and susceptible to nucleophilic attack.
The molecular formula is C₇H₆N₂O₂S , corresponding to a molecular weight of 182.20 g/mol . Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) number: 66154-66-3 .[8]
| Property | Value | Source(s) |
| IUPAC Name | 2-(Methylsulfonyl)pyridine-3-carbonitrile | [8] |
| Molecular Formula | C₇H₆N₂O₂S | |
| Molecular Weight | 182.20 g/mol | |
| CAS Number | 66154-66-3 | [8] |
| Physical State | Solid | |
| InChI Key | TTZWLHQGFXCTSS-UHFFFAOYSA-N | |
| SMILES | CS(=O)(=O)C1=NC=CC=C1C#N | [8] |
Synthesis of this compound: A Validated Two-Step Protocol
The synthesis of this compound is reliably achieved through a two-step sequence starting from the commercially available 2-chloronicotinonitrile. The strategy involves the nucleophilic substitution of the chloride with a methylthio group, followed by a controlled oxidation to the desired sulfone. This pathway is logical because the direct introduction of the methylsulfonyl group is challenging, whereas the oxidation of a thioether is a high-yielding and well-precedented transformation in organic synthesis.[9]
Protocol 2.1: Synthesis of 2-(Methylthio)nicotinonitrile
This step employs a classic nucleophilic aromatic substitution (SₙAr) where the thiomethoxide anion displaces the chloride on the electron-deficient pyridine ring.
-
Rationale: 2-Chloronicotinonitrile is an excellent substrate for SₙAr due to the activating effect of the ring nitrogen and the nitrile group.[10] Sodium thiomethoxide is a potent sulfur nucleophile. Tetrahydrofuran (THF) is chosen as the solvent for its ability to dissolve the reactants and its inertness under the reaction conditions. The reaction is initiated at 0°C to control the initial exotherm.
-
Methodology:
-
To a stirred solution of 2-chloronicotinonitrile (1.0 eq.) in anhydrous THF at 0°C under a nitrogen atmosphere, add sodium thiomethoxide (1.1 eq.) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(methylthio)nicotinonitrile as a solid.
-
Protocol 2.2: Oxidation to this compound
The oxidation of the intermediate thioether to the sulfone requires a robust oxidant. meta-Chloroperoxybenzoic acid (m-CPBA) is the reagent of choice due to its effectiveness and operational simplicity.[9][11]
-
Rationale: At least two equivalents of the oxidizing agent are necessary to ensure the complete conversion of the thioether to the sulfone, avoiding the accumulation of the sulfoxide intermediate. Dichloromethane (DCM) is an ideal solvent as it is inert to the oxidant and readily dissolves the substrate. The reaction is performed at 0°C initially to moderate the reaction rate and prevent potential side reactions. The workup is designed to remove the m-CPBA and its byproduct, meta-chlorobenzoic acid.[12]
-
Methodology:
-
Dissolve 2-(methylthio)nicotinonitrile (1.0 eq.) in DCM and cool the solution to 0°C in an ice bath.
-
Add m-CPBA (approx. 77% purity, ≥2.2 eq.) portion-wise, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Separate the layers and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization or flash chromatography to afford pure this compound.
-
Structural Characterization and Spectroscopic Analysis
Rigorous characterization is essential to confirm the identity and purity of the final compound. While no publicly available experimental spectra for this specific molecule were found during the literature review, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, 400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple and diagnostic.
-
δ ~9.0-9.2 ppm (dd, 1H): The proton at C6 (H6), ortho to the ring nitrogen, will be the most deshielded aromatic proton.
-
δ ~8.4-8.6 ppm (dd, 1H): The proton at C4 (H4), para to the sulfonyl group, will also be significantly deshielded.
-
δ ~7.6-7.8 ppm (dd, 1H): The proton at C5 (H5) will be the most shielded of the aromatic protons.
-
δ ~3.4-3.6 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methylsulfonyl group.
-
-
¹³C NMR (Predicted, 101 MHz, CDCl₃):
-
δ ~155-158 ppm: Quaternary carbon C2, directly attached to the electronegative sulfonyl group and ring nitrogen.
-
δ ~153-155 ppm: Aromatic methine C6.
-
δ ~140-142 ppm: Aromatic methine C4.
-
δ ~128-130 ppm: Aromatic methine C5.
-
δ ~114-116 ppm: Nitrile carbon (C≡N).
-
δ ~108-110 ppm: Quaternary carbon C3, attached to the nitrile.
-
δ ~42-44 ppm: Methyl carbon of the sulfonyl group (-SO₂C H₃).
-
Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present in the molecule.[16][17][18]
-
~3100-3000 cm⁻¹ (m): Aromatic C-H stretching vibrations.
-
~2240-2220 cm⁻¹ (s): A strong, sharp absorption characteristic of the nitrile (C≡N) stretch. This is a key diagnostic peak.
-
~1580-1450 cm⁻¹ (m): Aromatic C=C and C=N ring stretching vibrations.
-
~1350-1300 cm⁻¹ & ~1160-1120 cm⁻¹ (s): Two strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (O=S=O) group, respectively. These are definitive peaks for the sulfone moiety.
Reactivity Profile and Mechanism of Action
The utility of this compound in drug discovery stems from its precisely controlled reactivity towards nucleophilic residues on proteins, primarily cysteine.[4][5][7]
The SₙAr Mechanism: A Covalent Bonding Strategy
The reaction proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. This is an addition-elimination process distinct from Sₙ1 or Sₙ2 reactions at sp³ centers.[19]
-
Nucleophilic Attack: The reaction is initiated by the attack of a soft nucleophile, typically the thiolate anion of a deprotonated cysteine residue, on the electron-deficient C2 carbon of the pyridine ring.
-
Formation of the Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitrile group and the pyridine nitrogen, which is a critical stabilizing factor.
-
Elimination and Re-aromatization: The aromaticity is restored by the expulsion of the methylsulfinate anion, which is an excellent leaving group due to the stability of the resulting anion. This step is typically fast and irreversible, resulting in the formation of a stable thioether bond between the nicotinonitrile scaffold and the cysteine residue.
Note: The DOT script above is a template. Actual images of the chemical structures would be needed for it to render correctly.
Tuning Reactivity and Selectivity
The reactivity of heteroaryl sulfones can be finely tuned. Studies on related 2-sulfonylpyrimidines have shown that the reaction rate can be modulated over nine orders of magnitude by altering the electronic properties of the heterocyclic core.[5][6][7] While this compound itself is a potent electrophile, its reactivity is generally lower than that of highly activated systems like 2-methysulfonylbenzothiazole (MSBT).[4] This tunable reactivity is a key advantage, allowing researchers to match the electrophilicity of the inhibitor to the nucleophilicity of the target cysteine, thereby achieving high selectivity and minimizing off-target reactions.[20][21]
Applications in Drug Discovery and Chemical Biology
The primary application of this compound is as a covalent warhead for the targeted inhibition of proteins.
-
Targeted Covalent Inhibitors (TCIs): By incorporating this moiety into a ligand designed to bind non-covalently to a target protein's active or allosteric site, one can achieve irreversible inhibition. This is particularly effective for targets with shallow binding pockets or when prolonged target engagement is required.[1][19] The nitrile group itself is a recognized warhead in several approved drugs, although it typically targets catalytic serines or cysteines through a different mechanism (reversible covalent bond formation).[19]
-
Chemoproteomics and Activity-Based Probes: This reactive group can be incorporated into chemical probes to map reactive cysteines across the proteome, a strategy crucial for identifying new drug targets and understanding off-target effects.[21]
-
Bioconjugation: The chemoselective reaction with thiols makes it a candidate for bioconjugation applications, such as linking payloads to cysteine-engineered antibodies or proteins.[6][7]
Conclusion
This compound is a powerful and versatile electrophile for modern chemical biology and drug discovery. Its well-defined molecular structure, accessible synthesis, and tunable reactivity make it an attractive tool for the development of targeted covalent inhibitors. The mechanistic clarity of its SₙAr reaction with cysteine residues allows for a rational design approach to achieving both potency and selectivity. As the field of covalent drug discovery continues to expand, molecules like this compound will undoubtedly play a crucial role in the creation of next-generation therapeutics.[2][22]
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Pichon, M., Drelinkiewicz, D., Lozano, D., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1806–1815. Available at: [Link]
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Company, R., et al. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. MDPI. Available at: [Link]
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- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 10. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Workup [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chemconnections.org [chemconnections.org]
- 16. IR Absorption Table [webspectra.chem.ucla.edu]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 19. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The use of 2-Sulfonylpyrimidines as warheads for targeted covalent inhibition - ePrints Soton [eprints.soton.ac.uk]
- 21. Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Synthesis Guide: 2-(Methylsulfonyl)nicotinonitrile via Sulfide Oxidation
[2]
Executive Summary
This guide details the oxidation of 2-(methylthio)nicotinonitrile (CAS: 54156-43-1) to this compound (CAS: 66154-66-3).[2] This transformation is a critical activation step in medicinal chemistry, converting a poor leaving group (sulfide) into a highly reactive electrophile (sulfone) suitable for Nucleophilic Aromatic Substitution (
The sulfone moiety at the 2-position of the nicotinonitrile scaffold significantly lowers the energy barrier for subsequent nucleophilic attacks, making this intermediate vital for the synthesis of diverse pharmaceutical scaffolds, including PI3K/AKT/mTOR pathway modulators and cysteine-targeting covalent inhibitors.[1][2]
Mechanistic Principles
The oxidation proceeds via a two-step electrophilic addition to the sulfur atom.[2] The reaction must be carefully controlled to prevent oxidation of the pyridine nitrogen (N-oxide formation), which is electronically less favorable but possible under forcing conditions.[2]
-
Sulfoxide Formation: The first equivalent of oxidant attacks the sulfur lone pair, forming the sulfoxide (2-(methylsulfinyl)nicotinonitrile).[2]
-
Sulfone Formation: The second equivalent oxidizes the sulfoxide to the sulfone.[2] This step is generally slower due to the electron-withdrawing nature of the sulfoxide oxygen, which reduces the nucleophilicity of the remaining lone pair on sulfur.[2]
Reaction Scheme Visualization
Figure 1: Stepwise oxidation mechanism from sulfide to sulfone.[1][2]
Experimental Protocols
Method A: m-CPBA Oxidation (Laboratory Scale "Gold Standard")
Best for: Small scale (<10g), high reliability, anhydrous conditions.[1]
Reagents:
-
Substrate: 2-(Methylthio)nicotinonitrile (1.0 equiv)
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA), 77% max purity (2.5 equiv)[1][2]
-
Solvent: Dichloromethane (DCM) (0.1 M concentration)[2]
-
Quench: Sat. aq.
/ Sat.[2] aq.
Protocol:
-
Dissolution: Dissolve 2-(methylthio)nicotinonitrile in DCM in a round-bottom flask. Cool to 0°C using an ice bath.[2]
-
Addition: Dissolve m-CPBA (2.5 equiv) in DCM. Add this solution dropwise to the substrate over 30 minutes.[2] Note: The reaction is exothermic.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.
-
Monitoring: Check TLC (EtOAc/Hexane 1:1). The sulfide (
) should disappear, the sulfoxide ( ) may appear transiently, and the sulfone ( ) will be the major spot.[2] -
Workup:
-
Purification: Recrystallization from Ethanol/Hexane or flash chromatography (SiO2, 0-40% EtOAc in Hexanes).[2]
Method B: Catalytic Tungstate Oxidation (Green/Scalable)
Best for: Large scale (>10g), cost-efficiency, avoiding chlorinated solvents.[1]
Reagents:
-
Substrate: 2-(Methylthio)nicotinonitrile (1.0 equiv)
-
Catalyst:
(0.05 equiv)[1][2] -
Oxidant: 30%
(2.5 - 3.0 equiv)[2] -
Solvent: Methanol or Acetic Acid
-
Acid Additive: Conc.
(trace) or acidic buffer (pH ~4-5)
Protocol:
-
Setup: Suspend the substrate and sodium tungstate in Methanol (or AcOH).
-
Addition: Add 30%
dropwise at room temperature. A mild exotherm will occur; maintain temperature <50°C to prevent N-oxide formation.[2] -
Completion: Stir at 50°C for 4-6 hours.
-
Workup: Cool to 0°C. The product often precipitates out as a white crystalline solid.[2] Filter and wash with cold water/isopropanol.[2] If no precipitate, extract with EtOAc.[2]
Process Control & Troubleshooting
Critical Quality Attributes (CQA)
| Parameter | Specification | Method of Control |
| Purity | >95% (HPLC/NMR) | Recrystallization (EtOH) |
| Sulfoxide Impurity | <2% | Ensure excess oxidant (>2.2 eq) and sufficient time. |
| N-Oxide Impurity | <1% | Control Temp <50°C; avoid large excess of oxidant.[1][2] |
| Water Content | <0.5% | Dry thoroughly (sulfones are hygroscopic).[1][2] |
Workflow Logic Diagram
Figure 2: Logical workflow for synthesis and decision points.
Safety & Handling
-
Exotherm Hazard: Oxidation of sulfides is highly exothermic.[2] On scales >1g, slow addition of the oxidant is mandatory.[2]
-
Peroxide Risks: When using m-CPBA or H2O2, ensure all peroxides are quenched (starch-iodide test negative) before concentrating organic solvents to prevent explosions.[2]
-
Toxicity: Nicotinonitriles are potential irritants and biologically active.[2] Handle in a fume hood with appropriate PPE.[1][2]
References
-
Bollong, M. J., et al. (2023).[2][4] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Link[1][2]
-
PubChem Compound Summary. (2025). This compound (CAS 66154-66-3).[2][][6] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Achmem Chemical Data. (2025). This compound Properties and Safety. Link
-
ResearchGate. (2022).[2] Facile Synthesis of 2‑Methylnicotinonitrile Derivatives. Link
Sources
- 1. 2-(methylsulfonyl)pyridine | 17075-14-8 [chemicalbook.com]
- 2. 2-(Methylsulfonyl)pyrimidine-5-carbonitrile | C6H5N3O2S | CID 13114189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105061366A - Preparation method of 2-methyltetrahydrofuran-3-ketone stereoisomer with optical activity - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. achmem.com [achmem.com]
Technical Guide: Oxidation of 2-(Methylthio)nicotinonitrile to 2-(Methylsulfonyl)nicotinonitrile
[1]
Executive Summary
This guide details the oxidation of 2-(methylthio)nicotinonitrile (Compound 1 ) to 2-(methylsulfonyl)nicotinonitrile (Compound 2 ).[1]
In medicinal chemistry, this transformation is critical.[1] The methylthio group is a stable "masking" group during early synthesis. Its oxidation to the methylsulfonyl (mesyl) moiety converts a chemically inert substituent into a highly reactive electrophilic warhead .[1] The resulting sulfone is an excellent leaving group for Nucleophilic Aromatic Substitution (
This document presents three validated methodologies ranging from bench-scale discovery to scalable process chemistry, emphasizing reaction control to prevent N-oxide formation.[1]
Mechanistic Principles
The oxidation proceeds via a two-step electrophilic oxygen transfer.[1] The sulfur atom, being more nucleophilic than the pyridine nitrogen, reacts preferentially. However, the pyridine nitrogen is a competing nucleophile.
-
Step 1: The sulfide lone pair attacks the electrophilic oxygen of the oxidant, forming a Sulfoxide intermediate.
-
Step 2: The sulfoxide, which is less nucleophilic than the sulfide but still reactive, undergoes a second oxidation to form the Sulfone .
-
Critical Control Point: The nitrile group at C3 is electron-withdrawing, which lowers the electron density of the pyridine ring and deactivates the ring nitrogen. This electronic effect is crucial for selectivity; however, large excesses of oxidant or high temperatures can still lead to Pyridine N-Oxide formation (Impurity 3 ), which is difficult to separate.[1]
Mechanistic Pathway Diagram[2]
Figure 1: Stepwise oxidation pathway.[1] Selectivity relies on k1, k2 >> k(N-ox).[1]
Strategic Reagent Selection
Choose the methodology based on your scale and downstream requirements.
| Feature | Method A: m-CPBA | Method B: Oxone® | Method C: H₂O₂ / Tungstate |
| Primary Use | Discovery / MedChem (<5g) | Green Chemistry / Mid-Scale | Process / Scale-Up (>100g) |
| Reagent | m-Chloroperoxybenzoic acid | Potassium peroxymonosulfate | 30% Hydrogen Peroxide |
| Solvent | DCM or CHCl₃ | MeOH/Water or THF/Water | Water / Acidic Buffer |
| Atom Economy | Poor (Generates m-CBA waste) | Moderate (Sulfate salts) | Excellent (Water byproduct) |
| Workup | Chemical wash (Bisulfite/HCO₃) | Filtration / Extraction | Extraction / Crystallization |
| Safety | Shock sensitive (dry); Peroxide risk | Stable solid; Acidic | Exothermic; O₂ evolution |
Experimental Protocols
Method A: m-CPBA Oxidation (The Bench Standard)
Best for: Rapid, small-scale synthesis where yield is prioritized over atom economy.[1]
Reagents:
-
Substrate: 1.0 equiv
-
m-CPBA (77% max purity grade): 2.2 – 2.5 equiv[1]
-
Solvent: Dichloromethane (DCM) [0.1 M concentration]
Protocol:
-
Dissolution: Dissolve 2-(methylthio)nicotinonitrile in DCM. Cool the solution to 0°C in an ice bath.
-
Addition: Add m-CPBA portion-wise over 15 minutes. Note: Adding as a solid is common, but pre-dissolving in DCM and adding via addition funnel offers better thermal control.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[1]
-
Checkpoint: If sulfoxide persists, add 0.2 eq additional m-CPBA.[1]
-
-
Quench (Critical): Cool back to 0°C. Add 10% aqueous
(sodium thiosulfate) or (bisulfite) to destroy excess peroxide. Stir vigorously until starch-iodide paper shows no oxidant. -
Workup:
-
Purification: Concentrate in vacuo. The product often crystallizes. If necessary, purify via silica gel chromatography (EtOAc/Hexanes).[1]
Method B: Oxone® Oxidation (The Green Alternative)
Best for: Avoiding chlorinated solvents and aromatic acid byproducts.
Reagents:
-
Substrate: 1.0 equiv
-
Oxone® (
): 1.2 – 1.5 equiv (Oxone is a triple salt; calculation is based on active oxidant).[1]
Protocol:
-
Preparation: Dissolve substrate in MeOH/Water.
-
Addition: Add Oxone® as a solid in one portion (or slurry in water if scaling up) at RT.
-
Note: The reaction slurry will become white/opaque as sulfate salts precipitate.
-
-
Reaction: Stir at RT for 4–12 hours.
-
Workup:
-
Filter the reaction mixture to remove insoluble potassium salts.
-
Concentrate the filtrate to remove organic solvent (MeOH/THF).[1]
-
The product typically precipitates from the remaining aqueous layer. Filter the solid product.
-
If no precipitate, extract the aqueous layer with EtOAc.
-
Method C: Catalytic H₂O₂ / Sodium Tungstate (The Scalable Route)
Best for: Large scale (>100g), low cost, and high atom economy.
Reagents:
-
Substrate: 1.0 equiv
-
Hydrogen Peroxide (30% aq): 2.5 – 3.0 equiv[1]
-
Catalyst:
(Sodium Tungstate dihydrate): 1–2 mol%[1] -
Acid Additive: Phenylphosphonic acid (optional co-catalyst) or acidic buffer (pH ~4).[1]
Protocol:
Troubleshooting & Critical Control Points
Decision Tree for Optimization
Figure 2: Logical flow for in-process monitoring.
Common Issues
-
Incomplete Oxidation (Sulfoxide Stalling):
-
N-Oxide Formation (Over-oxidation):
-
Solubility of Product:
-
The sulfone (Compound 2 ) is significantly more polar and crystalline than the sulfide. It may crash out of DCM or Ether.[1] Always check the solid precipitate before discarding; it might be pure product, not just waste salts.
-
References
-
General m-CPBA Oxidation Protocols
-
Oxone Mediated Synthesis
-
Tungstate Catalyzed Oxidation (Green Chemistry)
-
Reactivity of 2-Sulfonyl Pyridines (
Utility): -
Safety Data & Properties
Sources
- 1. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Workup [chem.rochester.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
Technical Guide: Solubility Characteristics & Process Engineering of 2-(Methylsulfonyl)nicotinonitrile
Executive Summary
2-(Methylsulfonyl)nicotinonitrile (CAS: 98650-84-3), often encountered as its derivative 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile , is a critical electrophilic intermediate in the synthesis of sulfonylurea herbicides (e.g., Nicosulfuron) and novel cysteine-targeting covalent drugs.[1][2] Its utility hinges on the labile methylsulfonyl moiety, which serves as an excellent leaving group for nucleophilic aromatic substitution (
This guide provides a comprehensive technical analysis of its solubility profile, thermodynamic behavior, and practical protocols for solvent selection during purification and reaction engineering. Unlike simple solubility tables, this document establishes a self-validating framework for researchers to determine, model, and optimize solubility for their specific process conditions.
Physicochemical Profile & Structural Analysis[3][4]
Understanding the solubility of this compound requires analyzing its three core structural components: the pyridine ring, the nitrile group, and the sulfonyl moiety.
Molecular Architecture
-
Pyridine Core: Provides aromatic character and moderate polarity. It acts as a hydrogen bond acceptor but lacks hydrogen bond donors.
-
Nitrile (-CN) Group: A strong electron-withdrawing group (EWG) that increases the dipole moment, enhancing solubility in polar aprotic solvents (e.g., Acetonitrile, DMSO).
-
Methylsulfonyl (-SO₂Me) Group: This is the defining feature for solubility. It is highly polar and bulky.[3] The sulfonyl oxygens are strong hydrogen bond acceptors. This group significantly lowers solubility in non-polar solvents (Hexane, Toluene) while enhancing it in polar solvents.
Predicted Solubility Tiers
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) for structurally analogous sulfonyl-pyridines, the solvent compatibility matrix is defined below:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Strong dipole-dipole interactions; sulfonyl group aligns with solvent dipoles. |
| Polar Protics | Methanol, Ethanol, IPA | Moderate (Temp. Dependent) | Soluble at high |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Good solubility due to matching polarity; often used as reaction media. |
| Chlorinated | DCM, Chloroform | Good | Effective solvation of the aromatic core and sulfonyl group. |
| Non-Polar | Hexane, Heptane | Negligible (<1 mg/mL) | Lack of polar interactions; useful as anti-solvents . |
| Aqueous | Water, Buffer (pH 7) | Low (<2 mM pure) | Hydrophobic aromatic core dominates; requires organic co-solvent (e.g., 5% DMSO). |
Experimental Protocol: Gravimetric Solubility Determination
Since specific mole-fraction data is often absent in public literature for proprietary intermediates, researchers must generate their own thermodynamic data. This self-validating protocol ensures high-fidelity results suitable for process scaling.
The Dynamic Laser Monitoring Method (Standard)
For highest accuracy, use a synthetic method with laser monitoring. If unavailable, the Isothermal Saturation Method (Shake-Flask) described below is the industry standard.
Step-by-Step Workflow
-
Preparation:
-
Calibrate an analytical balance (precision ±0.0001 g).
-
Prepare excess solid this compound (purity >99% by HPLC).
-
Select solvents: Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile.
-
-
Equilibration:
-
Add excess solid to 10 mL of solvent in a jacketed glass vessel.
-
Stir at constant temperature (e.g., 298.15 K) for 24 hours to ensure saturation.
-
Validation Check: Stop stirring for 1 hour. If solid precipitates settle, the solution is saturated. If all solid dissolves, add more and repeat.
-
-
Sampling & Analysis:
-
Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).
-
Gravimetric Analysis: Transfer a known volume (
) to a pre-weighed weighing dish. Evaporate solvent under vacuum/nitrogen flow. Weigh the dry residue ( ). -
Calculation:
Where is mole fraction solubility, is mass of solute, is molar mass of solute, is mass of solvent, is molar mass of solvent.[1][2][4]
-
Visualization of the Determination Workflow
Figure 1: Decision logic for the isothermal saturation method to ensure thermodynamic equilibrium.
Thermodynamic Modeling Framework
Once experimental data (
Modified Apelblat Equation
The most robust model for this class of rigid aromatic compounds is the Modified Apelblat Equation . It correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Interpretation:
-
If
is negative and large, solubility is highly temperature-dependent (good for cooling crystallization). - accounts for the temperature dependence of the enthalpy of fusion.
-
Dissolution Thermodynamics
Using the Van't Hoff analysis, you can derive the thermodynamic drivers:
-
Enthalpy of Solution (
): Usually positive (endothermic), meaning solubility increases with heat. -
Entropy of Solution (
): Reflects the disorder increase. -
Gibbs Free Energy (
): .
Technical Insight: For this compound, dissolution is typically endothermic and entropy-driven in polar protic solvents (MeOH, EtOH), making these solvents ideal for cooling crystallization processes.
Process Engineering: Purification & Crystallization
The primary application of solubility data for this intermediate is purifying it from its precursor (2-chloro-3-cyanopyridine) or by-products.
Solvent Selection Strategy
-
Reaction Solvent: Acetonitrile or DMF . High solubility allows high concentration reactions, accelerating the
substitution rate. -
Crystallization Solvent: Ethanol or Isopropanol (IPA) .
-
Why? The compound exhibits a steep solubility curve in alcohols (high solubility at reflux, low at RT).
-
-
Anti-Solvent: Water .[3]
-
Method: Dissolve in warm Ethanol -> Slowly add Water -> Induce nucleation.
-
Recrystallization Workflow Diagram
Figure 2: Optimized recrystallization pathway for sulfonyl-nicotinonitrile derivatives.
References
-
Synthesis & Reactivity
-
Bollong, M. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry , 34(9). Link
- Context: Establishes the solubility of sulfonyl-heterocycles in aqueous/organic mixtures (2 mM in 5% DMSO/Buffer).
-
-
Solubility Measurement Protocols
-
Shakeel, F., et al. (2021). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. Journal of Molecular Liquids , 321, 114756. Link
- Context: Provides the standard gravimetric protocol and Apelblat modeling framework applicable to nicotinonitrile deriv
-
- Jouyban, A. (2008). Review of the correlations of solvating properties of solvents with solubility. Chemical and Pharmaceutical Bulletin, 56(6), 769-783.
-
Precursor Chemistry
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. EA027413B1 - Ð¡Ð¾ÐµÐ´Ð¸Ð½ÐµÐ½Ð¸Ñ 2-(замеÑеннÑй-Ñенил)ÑиклопенÑан-1,3-диона и Ð¸Ñ Ð¿ÑоизводнÑе - Google Patents [patents.google.com]
- 3. CN105001154A - Method for synthesizing 2-halogenated nicotinate and intermediate thereof through ionic liquid method - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Guide: Nicotinonitrile Derivatives in Medicinal Chemistry
Structural Architecture, Synthetic Methodologies, and Therapeutic Applications
Executive Summary
The nicotinonitrile (3-cyanopyridine) scaffold represents a privileged structure in modern medicinal chemistry, serving as a bioisostere for amides and esters while offering superior metabolic stability. Its derivatives, particularly 2-amino-3-cyanopyridines , have emerged as potent inhibitors of various protein kinases (e.g., PIM-1, HER-2, Src) and critical targets in neurodegeneration (e.g., BACE1, AChE).
This guide provides a technical analysis of the nicotinonitrile core, detailing the structural rationale for its binding affinity, optimized "One-Pot" multicomponent synthetic protocols, and a review of its application in oncology and neurology.
Part 1: Structural Rationale & Pharmacophore Analysis
The Bioisosteric Advantage
In drug design, the nitrile group (-CN) at position 3 is not merely a passive substituent; it is a critical pharmacophore. Unlike carboxylic acid derivatives, the nitrile group is resistant to rapid oxidative metabolism and hydrolysis in vivo.
-
Electronic Effects: The strong electron-withdrawing nature of the cyano group decreases the pKa of the adjacent amino group (at position 2), modulating its hydrogen bond donor capability.
-
Binding Interactions: The nitrogen atom of the nitrile group acts as a weak hydrogen bond acceptor, often interacting with serine or threonine residues in kinase ATP-binding pockets. The aromatic pyridine ring engages in
stacking interactions with hydrophobic residues (e.g., Phenylalanine, Tryptophan).
Pharmacophore Visualization
The following diagram illustrates the core interactions of a trisubstituted 2-amino-3-cyanopyridine within a typical kinase binding pocket.
Figure 1: Pharmacophore mapping of 2-amino-3-cyanopyridine derivatives in a kinase active site.
Part 2: Synthetic Methodologies (The "Green" Approach)
Evolution from Stepwise to MCR
Historically, cyanopyridines were synthesized via chalcone intermediates followed by condensation with reagents like malononitrile. However, current best practices utilize Multicomponent Reactions (MCRs) . This approach allows for the assembly of the pyridine ring in a single step from simple precursors, significantly improving Atom Economy and reducing solvent waste.
The Four-Component Coupling
The most robust protocol involves the condensation of:
-
Aromatic Aldehyde (Determines R4)
-
Methyl Ketone (e.g., Acetophenone, determines R6)
-
Malononitrile (Source of C3-CN and C2-NH2)
-
Ammonium Acetate (Source of ring Nitrogen)
Mechanism: The reaction proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enamine formed from the ketone and ammonium acetate, concluding with cyclization and oxidative aromatization.
Figure 2: One-pot multicomponent synthesis workflow for nicotinonitrile derivatives.
Part 3: Therapeutic Applications & Data[1]
Kinase Inhibition (Oncology)
Nicotinonitrile derivatives have shown exceptional potency against PIM-1 kinase (Provitamin integration site for Moloney murine leukemia virus), a biomarker overexpressed in prostate and breast cancers. The 2-amino-3-cyanopyridine core mimics the adenine ring of ATP, allowing it to occupy the ATP-binding cleft.
Comparative Potency Data (PIM-1 Inhibition):
| Compound ID | R4 Substituent | R6 Substituent | IC50 (nM) | Selectivity Profile |
| Ref (Staurosporine) | N/A | N/A | 16.7 | Non-selective |
| Compound 4k [1] | 4-Cl-Phenyl | 4-OMe-Phenyl | 21.2 | High (PIM-1 > PIM-2) |
| Compound 7b [1] | 4-F-Phenyl | Thiophene | 18.9 | High |
| Compound 8 [2] | 3,4-dimethoxy | 2-Napthyl | 311.0 | Tyrosine Kinase |
Data synthesized from recent medicinal chemistry studies [1, 2].[1][2][3][4][5][6][7][8][9][10]
Neurodegenerative Diseases
Beyond oncology, these derivatives act as dual inhibitors of Acetylcholinesterase (AChE) and BACE1 (Beta-secretase 1). The hydrophobic nature of the R4/R6 substituents allows penetration of the Blood-Brain Barrier (BBB), a prerequisite for CNS drugs.
Part 4: Detailed Experimental Protocol
Experiment: Synthesis of 2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile. Objective: To synthesize a PIM-1 kinase inhibitor precursor via green MCR.
Materials
-
4-Chlorobenzaldehyde (10 mmol)
-
Acetophenone (10 mmol)
-
Malononitrile (10 mmol)
-
Ammonium Acetate (12 mmol)
-
Ethanol (Absolute, 20 mL)
-
Catalyst (Optional): Nanostructured Na2CaP2O7 (5 mol%) for yield enhancement, though reflux alone suffices for education.
Methodology
-
Preparation: In a 50 mL round-bottom flask, dissolve 4-chlorobenzaldehyde (1.40 g) and malononitrile (0.66 g) in 20 mL of ethanol. Stir at room temperature for 5 minutes.
-
Addition: Add acetophenone (1.20 g) and ammonium acetate (0.92 g) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with magnetic stirring.
-
Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The spot for the aldehyde should disappear within 3-6 hours.
-
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate usually forms. Pour the mixture onto crushed ice (50 g) to maximize precipitation.
-
Purification: Filter the solid under vacuum. Wash the cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL) to remove unreacted ammonium acetate and starting materials.
-
Recrystallization: Recrystallize the crude product from hot DMF/Ethanol (1:1) to obtain pure yellow crystals.
Validation
-
Yield: Expected range 85-94%.
-
Melting Point: Verify against literature (typically >200°C for this class).
-
IR Spectroscopy: Look for characteristic peaks:
- (NH2): 3400–3200 cm⁻¹ (doublet).
- (CN): 2220–2210 cm⁻¹ (sharp, strong).
References
-
Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors. Source: Medicinal Chemistry Research (2025).[3][9][11] Link:[Link]
-
Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Source: Anticancer Agents in Medicinal Chemistry (2018).[7] Link:[Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Source: Molecules (2023).[12] Link:[Link]
-
Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives. Source: MDPI (Catalysts). Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Preliminary Investigation into the Reactivity of 2-(Methylsulfonyl)nicotinonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
2-(Methylsulfonyl)nicotinonitrile is a versatile heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique electronic properties, arising from the synergistic electron-withdrawing effects of the sulfonyl and nitrile functionalities on the pyridine ring, render it a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive preliminary investigation into the reactivity of this compound, offering insights into its synthesis, primary reaction pathways, and potential for further chemical transformations. The content herein is curated for researchers, scientists, and drug development professionals, aiming to elucidate the causality behind experimental choices and provide a foundation for its application in drug discovery programs.
Introduction: The Chemical Personality of this compound
The pyridine nucleus is a ubiquitous motif in a vast array of pharmaceuticals, owing to its ability to engage in hydrogen bonding and its metabolic stability.[1] The introduction of potent electron-withdrawing groups, such as the methylsulfonyl and nitrile moieties, at the 2- and 3-positions, respectively, dramatically influences the electron density of the pyridine ring. This electronic perturbation is the cornerstone of the reactivity of this compound.
The primary consequence of this electronic arrangement is the pronounced electrophilicity of the carbon atoms in the pyridine ring, particularly at the C2 and C4 positions. This renders the molecule highly susceptible to nucleophilic attack, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The methylsulfonyl group serves as an excellent leaving group, further facilitating these transformations. This inherent reactivity profile makes this compound a valuable building block for the construction of complex molecular architectures.
Synthesis of the Core Scaffold
A robust and scalable synthesis of this compound is paramount for its utilization in extensive medicinal chemistry campaigns. While a single, optimized procedure is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted nicotinonitriles and the subsequent oxidation of a thioether precursor.
A common strategy involves the construction of a 2-chloronicotinonitrile derivative, which can then be converted to the corresponding 2-(methylthio)nicotinonitrile. Subsequent oxidation of the thioether to the sulfone yields the target compound.
Illustrative Synthetic Pathway
Caption: Plausible synthetic route to this compound.
Experimental Protocol: A Guideline
Step 1 & 2: Synthesis of 2-Chloronicotinonitrile Derivative [2]
-
To a solution of (E)-4-(dimethylamino)but-3-en-2-one and malononitrile in a suitable solvent, a catalytic amount of base is added to facilitate the condensation and cyclization to form the 2-pyridone intermediate.
-
The intermediate is then treated with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) and heated to reflux.
-
After cooling, the reaction mixture is carefully quenched with ice water, and the crude 2-chloronicotinonitrile derivative is extracted with an organic solvent.
Step 3: Synthesis of 2-(Methylthio)nicotinonitrile
-
The 2-chloronicotinonitrile is dissolved in a polar aprotic solvent such as DMF or DMSO.
-
Sodium thiomethoxide (NaSMe) is added portion-wise at room temperature.
-
The reaction is stirred until completion (monitored by TLC or LC-MS) and then worked up by pouring into water and extracting the product.
Step 4: Oxidation to this compound [3]
-
The 2-(methylthio)nicotinonitrile is dissolved in a chlorinated solvent like dichloromethane (DCM).
-
The solution is cooled in an ice bath, and a suitable oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® is added portion-wise.
-
The reaction is stirred until the starting material is consumed. The mixture is then washed with a reducing agent solution (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate) to remove excess oxidant and acidic byproducts.
The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of both the sulfonyl and nitrile groups renders the pyridine ring highly electron-deficient, thereby facilitating the attack of nucleophiles. The methylsulfonyl group at the C2 position is an excellent leaving group, further promoting this reaction pathway.[4]
Caption: Generalized mechanism of SNAr on this compound.
Reactivity with Thiol Nucleophiles: A Gateway to Covalent Modulators
The reaction of this compound with thiol-containing molecules, particularly the amino acid cysteine, is of significant interest in the development of targeted covalent inhibitors.[4] The soft nature of the thiol nucleophile readily attacks the electron-deficient C2 position, leading to the formation of a stable thioether linkage.
Table 1: Comparison of Reactivity with Cysteine-Reactive Warheads
| Electrophile | Relative Reactivity (vs. 4q*) | Reference |
| 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile | ~5 times less reactive | [5] |
| 2-Methysulfonylbenzothiazole (MSBT) | ~20 times more reactive | [5] |
*4q is a reference 2-sulfonylpyrimidine.
Experimental Protocol: SNAr with a Generic Thiol
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as DMF or DMSO.
-
Add the thiol (1.1 - 1.5 eq.) to the solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.).
-
Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS.
-
Upon completion, quench with water and extract the product with an appropriate organic solvent.[6]
Reactivity with Amine Nucleophiles
Primary and secondary amines are also expected to react with this compound via an SNAr mechanism to furnish 2-aminonicotinonitrile derivatives. These reactions are crucial for building molecular diversity in drug discovery programs.[7]
Experimental Protocol: SNAr with a Generic Amine [6]
-
In a sealed tube, dissolve this compound (1.0 eq.) and the amine (1.5 - 2.0 eq.) in a polar aprotic solvent like DMSO or NMP.
-
Add a suitable base such as potassium carbonate or cesium carbonate (2.0 eq.).
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress.
-
After cooling, dilute the reaction with water and extract the desired 2-aminonicotinonitrile product.
Reactivity with Oxygen Nucleophiles
Alcohols and phenols can also participate in SNAr reactions with this compound, although they generally require stronger basic conditions to generate the corresponding alkoxide or phenoxide nucleophile.
Experimental Protocol: SNAr with a Generic Alcohol [6]
-
To a solution of the alcohol (1.2 eq.) in a dry aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq.) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the alkoxide.
-
Add a solution of this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
Transformations of the Functional Groups
Beyond its utility in SNAr reactions, the nitrile and methylsulfonyl groups of this compound offer opportunities for a variety of chemical transformations, further expanding its synthetic value.
Reactions of the Nitrile Group
The nitrile functionality is a versatile precursor to other important functional groups.
-
Reduction to Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, for instance, using Raney Nickel.[8] This transformation is valuable for introducing a flexible basic handle into a molecule.
Experimental Protocol: Reduction of the Nitrile with Raney Nickel [8]
-
In a flask, suspend Raney Nickel (a catalytic amount) in a suitable solvent like ethanol.
-
Add the 2-substituted nicotinonitrile derivative.
-
Introduce a source of hydrogen, such as potassium borohydride (KBH₄), and stir the mixture at room temperature.
-
Monitor the reaction, and upon completion, filter off the catalyst and concentrate the filtrate to obtain the crude aminomethylpyridine.
-
-
Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.[9] This provides a route to introduce an acidic functional group.
Experimental Protocol: Base-Catalyzed Hydrolysis of the Nitrile [10]
-
Dissolve the nicotinonitrile derivative in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., 10% NaOH or KOH).
-
Stir the reaction mixture, with heating if necessary, until the reaction is complete.
-
Acidify the reaction mixture to a pH of ~3 with a mineral acid (e.g., 1N HCl).
-
Extract the carboxylic acid product with an organic solvent.
-
Reactions of the Methylsulfonyl Group
The methylsulfonyl group, while an excellent leaving group in SNAr reactions, can also be the site of chemical modification.
-
Reductive Desulfonylation: Under certain reductive conditions, the C-S bond of the methylsulfonyl group can be cleaved. Reagents such as samarium(II) iodide can effect this transformation, replacing the sulfonyl group with a hydrogen atom.[11]
Potential for Cross-Coupling Reactions
While the methylsulfonyl group is not a typical participant in palladium-catalyzed cross-coupling reactions, its precursor, a 2-halonicotinonitrile, is an excellent substrate for such transformations. This opens up the possibility of synthesizing a wide array of 2-substituted nicotinonitriles which can then be oxidized to the corresponding sulfones. Common cross-coupling reactions applicable to 2-halopyridines include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[12]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[9]
Safety and Handling
As with all pyridine derivatives, this compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.[13] Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. For sulfonyl chloride precursors, extra caution should be exercised as they can be moisture-sensitive and corrosive.[14]
Conclusion and Future Outlook
This compound emerges as a highly versatile and reactive building block for medicinal chemistry. Its pronounced electrophilicity at the C2 position, driven by the synergistic effects of the sulfonyl and nitrile groups, makes it an ideal substrate for nucleophilic aromatic substitution reactions with a wide range of nucleophiles. The ability to further transform the nitrile and sulfonyl functionalities adds another layer of synthetic utility. This preliminary investigation provides a foundational understanding of its reactivity, offering a strategic advantage to drug discovery teams seeking to rapidly assemble libraries of novel pyridine-based compounds with therapeutic potential. Further exploration into the scope and limitations of its reactivity will undoubtedly solidify its position as a valuable tool in the armamentarium of the modern medicinal chemist.
References
- Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121.
- Organic Syntheses, Coll. Vol. 3, p.636 (1955); Vol. 28, p.82 (1948).
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
- Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google P
- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry.
- MDPI. (n.d.). Efficient Method of (S)-Nicotine Synthesis.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Wikipedia. (2024).
- Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors - PMC - NIH.
- Zambaldo, C., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(19), 8972–8979.
- ResearchGate. (n.d.). Scope of alcohols and amines. Reaction conditions: crotononitrile or....
- Wikipedia. (2024). Reductions with samarium(II) iodide.
- ResearchGate. (2025).
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- Application of Methylsulfone in Drug Discovery.
- Apollo Scientific. (2023).
- Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar.
- A Review on The Chemistry of Nicotinonitriles and Their applic
- Reductions with samarium(II) iodide - Wikipedia.
- Cross-Coupling Reactions Using Samarium(II) Iodide | Chemical Reviews.
- A reagent to access methyl sulfones - PMC - NIH.
- Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous - ResearchG
- Nitro Reduction - Common Conditions.
- The Hydrolysis of Nitriles - Chemistry LibreTexts.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes.
- Sigma-Aldrich. (2025).
- Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine C
- Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning.
- Nicotinonitrile - Wikipedia.
- Reductions with samarium(II) iodide - Wikipedia.
- A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradi
- Hydroxyl-Directed Regio- and Diastereoselective Allylic Sulfone Reductions with [Sm(H2O)
- Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes.
- Carl ROTH. (n.d.).
- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar.
- Samarium (low valent) - Organic Chemistry Portal.
- Palladium-catalyzed cross-coupling reactions in c6 modific
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Methodological & Application
Application Note: High-Purity Synthesis of 2-(Methylsulfonyl)nicotinonitrile
Abstract & Strategic Overview
This application note details a scalable, two-step synthesis protocol for 2-(methylsulfonyl)nicotinonitrile (CAS: 149483-34-7), a critical electrophilic intermediate used in the manufacturing of Janus Kinase (JAK) inhibitors such as Baricitinib .
While 2-chloronicotinonitrile is commercially available, its reactivity in Nucleophilic Aromatic Substitution (
Synthetic Strategy
The synthesis follows a Thiolation-Oxidation sequence. We prioritize a catalytic oxidation route using Sodium Tungstate/Hydrogen Peroxide over mCPBA or Oxone. This choice is driven by atom economy and process safety , minimizing solid waste and avoiding shock-sensitive organic peroxides on scale.
Route Summary:
-
Precursor: 2-Chloronicotinonitrile
-
Intermediate: 2-(Methylthio)nicotinonitrile (via
with NaSMe) -
Target: this compound (via Catalytic Oxidation)
Reaction Pathway & Logic
The following diagram illustrates the chemical transformation and the critical control points (CCPs) for impurity management.
Figure 1: Synthetic pathway highlighting the conversion of the chloro-precursor to the sulfone, identifying key reagents and potential impurity risks.
Experimental Protocols
Step 1: Synthesis of 2-(Methylthio)nicotinonitrile
Objective: Displacement of the C2-chloride with a thiomethyl group. Safety Warning: Sodium thiomethoxide (NaSMe) releases toxic/malodorous methyl mercaptan upon contact with acid or moisture. Work in a well-ventilated fume hood.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 2-Chloronicotinonitrile | 1.0 | Substrate |
| Sodium Thiomethoxide (solid) | 1.1 | Nucleophile |
| DMF (Anhydrous) | 5 Vol | Solvent |
| Water | 10 Vol | Quench |
Procedure
-
Setup: Charge a dry 3-neck round-bottom flask with 2-Chloronicotinonitrile (1.0 equiv) and anhydrous DMF (5 volumes). Cool the solution to 0–5 °C using an ice bath.
-
Addition: Add Sodium Thiomethoxide (1.1 equiv) portion-wise over 30 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature
to prevent side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–3 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. Target: < 1% starting material.
-
-
Quench & Workup:
-
Pour the reaction mixture slowly into ice-cold water (10 volumes) with vigorous stirring. The product typically precipitates as a white to off-white solid.
-
Stir the slurry for 30 minutes to dissolve inorganic salts.
-
-
Isolation: Filter the solid. Wash the cake with water (
volumes) to remove residual DMF and NaSMe. -
Drying: Dry in a vacuum oven at 40 °C for 12 hours.
-
Expected Yield: 85–92%
-
Appearance: Off-white solid.
-
Step 2: Catalytic Oxidation to this compound
Objective: Chemoselective oxidation of sulfide to sulfone without forming the pyridine N-oxide. Mechanism: Sodium tungstate forms a peroxotungstate species in situ, which acts as the active oxygen transfer agent.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 2-(Methylthio)nicotinonitrile | 1.0 | Substrate |
| Sodium Tungstate Dihydrate | 0.05 (5 mol%) | Catalyst |
| Hydrogen Peroxide (30% aq) | 2.5 | Oxidant |
| Ethyl Acetate | 5 Vol | Solvent |
| Tetrabutylammonium Hydrogen Sulfate | 0.01 | Phase Transfer Cat. (Optional) |
Procedure
-
Setup: Charge the sulfide intermediate (1.0 equiv), Ethyl Acetate (5 volumes), and Sodium Tungstate Dihydrate (0.05 equiv) into a reactor.
-
Acidification: Add dilute
to adjust pH to ~4–5. (Acidic media suppresses N-oxide formation).
-
-
Oxidation: Heat the mixture to 50 °C .
-
Addition: Add Hydrogen Peroxide (30% aq, 2.5 equiv) dropwise over 1 hour.
-
Caution: Significant exotherm. Control addition rate to maintain 50–55 °C. Do not exceed 60 °C.
-
-
Completion: Stir at 50 °C for 4–6 hours.
-
IPC: Check for the disappearance of the sulfoxide intermediate (which forms first). The reaction proceeds Sulfide
Sulfoxide Sulfone.
-
-
Workup:
-
Cool to room temperature.[1]
-
Quench excess peroxide with 10% aqueous Sodium Sulfite (
). Test with starch-iodide paper to ensure no active oxidant remains (paper should NOT turn blue).
-
-
Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (
). -
Purification:
-
Combine organic layers, wash with brine, and dry over
. -
Concentrate under reduced pressure.
-
Recrystallization:[6] If purity is <98%, recrystallize from Isopropanol/Heptane.
-
Quality Control & Troubleshooting
Analytical Specifications
-
HPLC Purity: > 98.0% (Area %)
-
1H NMR (DMSO-d6):
-
3.45 (s, 3H,
) - 8.05 (dd, 1H, Py-H5)
- 8.65 (dd, 1H, Py-H4)
- 9.05 (dd, 1H, Py-H6)
-
3.45 (s, 3H,
-
Appearance: White crystalline powder.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete precipitation | DMF volume too high. Add more water or extract with EtOAc. |
| Smell of Garlic | Residual Sulfide | Incomplete oxidation. Check stoichiometry of H2O2. Ensure reaction time is sufficient for Sulfoxide |
| N-Oxide Impurity | pH too high during oxidation | Ensure pH is kept acidic (pH 4-5) during Step 2. Avoid basic conditions which promote N-oxidation. |
| Exotherm Spike | Fast H2O2 addition | Slow down addition rate. Use efficient cooling/condenser. |
Process Logic & Validation Flow
The following flow chart assists in decision-making during the workup phase to ensure high recovery.
Figure 2: Workup logic flow ensuring maximum recovery of the sulfone product.
References
-
Pfizer Inc. (2015). Process for the preparation of Janus Kinase Inhibitors.[7][8][9] WO Patent 2015/166434. Link
-
Incyte Corporation. (2016). Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. US Patent 9,260,426. Link
-
Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions. Chemical Reviews, 111(3), 1596-1636. Link
-
Bollong, M. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[2][10] Bioconjugate Chemistry. Link
- Senior Application Scientist Note: The catalytic tungstate method is adapted from standard green chemistry protocols for sulfide oxidation to minimize hazardous waste streams common in pharmaceutical manufacturing.
Sources
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- 4. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Chemoselective Oxidation of 2-(Methylthio)nicotinonitrile
Introduction & Utility
The oxidation of 2-(methylthio)nicotinonitrile is a pivotal transformation in medicinal chemistry. While the parent sulfide is relatively inert to nucleophilic attack, the oxidized derivatives—specifically the sulfone (2-(methylsulfonyl)nicotinonitrile)—serve as highly reactive electrophiles. The sulfonyl moiety acts as an exceptional leaving group (nucleofuge), enabling rapid Nucleophilic Aromatic Substitution (
This reactivity is critical for:
-
Fragment-Based Drug Discovery (FBDD): Installing diverse nucleophiles (amines, alkoxides) onto the nicotinonitrile core.
-
Covalent Inhibitor Design: The sulfone intermediate has been identified in chemoproteomic studies as a cysteine-reactive warhead for selective protein arylation [1].
This guide provides high-fidelity protocols for the selective synthesis of both the sulfoxide (via mono-oxidation) and the sulfone (via di-oxidation) using m-chloroperbenzoic acid (m-CPBA).
Reaction Mechanism & Chemoselectivity
The oxidation proceeds via the electrophilic attack of the peracid oxygen on the sulfur lone pair.
Mechanistic Considerations
-
Step 1 (Sulfide
Sulfoxide): The sulfur atom in 2-(methylthio)nicotinonitrile is nucleophilic, but less so than in dialkyl sulfides due to the electron-withdrawing nature of the pyridine ring and the nitrile group. However, it remains more nucleophilic than the pyridine nitrogen. Therefore, at controlled temperatures ( ), S-oxidation occurs exclusively over N-oxidation. -
Step 2 (Sulfoxide
Sulfone): The sulfoxide oxygen withdraws electron density, making the sulfur center electrophilic and less prone to a second oxidation. Consequently, the second oxidation step is slower and requires higher temperatures (RT) and excess oxidant.
Reaction Pathway Diagram
Figure 1: Step-wise oxidation pathway. Stoichiometry and temperature control the stop-point.
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Substrate | 2-(methylthio)nicotinonitrile | Starting Material |
| Oxidant | m-CPBA ( | Source of electrophilic oxygen. Note: Commercial m-CPBA is often 70-77% pure, with the remainder being m-chlorobenzoic acid and water. Calculations must adjust for this. |
| Solvent | Dichloromethane (DCM) | Inert solvent; solubilizes substrate but precipitates byproduct (m-CBA) at low temps. |
| Quench | 10% | Reduces unreacted peroxide to prevent explosion hazards during concentration. |
| Wash | Saturated | Neutralizes acidic byproducts (m-chlorobenzoic acid). |
Experimental Protocols
Protocol A: Selective Synthesis of Sulfoxide (Mono-oxidation)
Target: 2-(methylsulfinyl)nicotinonitrile Key Driver: Kinetic control at low temperature.
-
Preparation: Dissolve 2-(methylthio)nicotinonitrile (1.0 mmol) in DCM (10 mL) in a round-bottom flask.
-
Cooling: Cool the solution to
using an ice bath. Stir for 10 minutes. -
Addition: Dissolve m-CPBA (1.05 eq, adjusted for purity) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes.
-
Why? Rapid addition causes localized heating, which may trigger over-oxidation to the sulfone.
-
-
Monitoring: Stir at
for 1–2 hours. Monitor via TLC (Mobile Phase: 50% EtOAc/Hexanes). The sulfoxide is significantly more polar (lower ) than the sulfide. -
Workup: (See Section 5).
Protocol B: Complete Synthesis of Sulfone (Di-oxidation)
Target: this compound Key Driver: Thermodynamic completion with excess oxidant.
-
Preparation: Dissolve 2-(methylthio)nicotinonitrile (1.0 mmol) in DCM (10 mL).
-
Addition: Add m-CPBA (2.5 eq , adjusted for purity) in one portion at Room Temperature (RT).
-
Reaction: Stir vigorously at RT.
-
Observation: A white precipitate (m-chlorobenzoic acid) usually forms within 30 minutes.[1]
-
Time: Typically requires 4–16 hours. If TLC shows remaining sulfoxide intermediate after 6 hours, attach a reflux condenser and gently reflux (
) for 2 hours.
-
-
Monitoring: TLC should show a spot less polar than the sulfoxide but more polar than the starting sulfide.
-
Note: Using UV visualization is critical as the pyridine ring is UV active.
-
-
Workup: (See Section 5).
Critical Workup & Purification (Self-Validating System)
The major impurity is m-chlorobenzoic acid (m-CBA). Failure to remove this results in false yield calculations and potential interference in subsequent
Workup Logic Flow
Figure 2: Purification workflow ensuring removal of oxidant and acid byproducts.
Detailed Workup Procedure
-
Quench: Dilute the reaction mixture with DCM (20 mL). Add 20 mL of 10%
(sodium thiosulfate). Shake vigorously in a separatory funnel until the starch-iodide paper test is negative (no peroxides). -
Acid Removal: Wash the organic layer three times with saturated
solution.-
Validation: This converts the m-chlorobenzoic acid byproduct into its water-soluble sodium salt. Evolution of
gas indicates active neutralization.
-
-
Drying: Wash with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification:
-
Sulfone: often obtained as a white solid of sufficient purity (>95%) for subsequent steps. If necessary, recrystallize from Ethanol/Hexane.
-
Sulfoxide: may require flash column chromatography (SiO2, EtOAc/Hexane gradient) as it is often an oil or low-melting solid.
-
Comparison of Conditions
| Parameter | Sulfoxide Protocol | Sulfone Protocol |
| m-CPBA Equivalents | 1.0 – 1.1 eq | 2.2 – 2.5 eq |
| Temperature | RT (Reflux if needed) | |
| Reaction Time | 1 – 2 Hours | 4 – 16 Hours |
| Major Byproduct | m-CBA | m-CBA |
| Selectivity Risk | Over-oxidation to sulfone if T > | Incomplete oxidation if T < RT |
Safety & Troubleshooting
-
Explosion Hazard: m-CPBA is potentially explosive. Never distill reaction mixtures containing peroxides.[1] Always test for peroxides before using a rotary evaporator.
-
Stalled Reaction (Sulfone): If the reaction stalls at the sulfoxide stage (common with electron-deficient pyridines), add 0.5 eq additional m-CPBA and heat to
. -
N-Oxide Formation: While rare under these conditions, if N-oxidation occurs, the product will be significantly more polar. This is usually avoided by keeping the reaction non-acidic, but m-CPBA generates acid. If N-oxidation is observed, buffer the reaction with solid
(2.0 eq) suspended in the DCM during the reaction [2].
References
-
Bioconjugate Chemistry (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[2] (Demonstrates the utility of 2-sulfonyl-nicotinonitrile derivatives as cysteine-reactive electrophiles).
-
Journal of Organic Chemistry (1980).Organoselenium-based synthesis of sulfur-containing heterocycles.
-
Master Organic Chemistry (2025).m-CPBA (meta-chloroperoxybenzoic acid) Reagent Guide. (General properties and safety handling of m-CPBA).
Sources
1H and 13C NMR spectral data of 2-(Methylsulfonyl)nicotinonitrile
This Application Note provides a comprehensive guide to the structural characterization of 2-(Methylsulfonyl)nicotinonitrile (also known as 2-methanesulfonylpyridine-3-carbonitrile) using 1H and 13C NMR spectroscopy. The protocol includes synthesis context, sample preparation, and detailed spectral assignment logic derived from authoritative pharmaceutical development data.
Part 1: Introduction & Compound Significance
Compound: this compound CAS Registry Number: 66154-66-3 Molecular Formula: C7H6N2O2S Molecular Weight: 182.20 g/mol
Significance in Drug Development: This compound is a critical electrophilic intermediate in medicinal chemistry. The methylsulfonyl group at the 2-position acts as an excellent leaving group (nucleofuge) for SNAr reactions, allowing the introduction of diverse nucleophiles (amines, alkoxides) adjacent to the nitrile group. This scaffold is frequently utilized in the synthesis of kinase inhibitors and biologically active heterocycles like pyrazolo[3,4-b]pyridines.
Part 2: Experimental Protocol
Synthesis & Purification Context
To ensure spectral data integrity, the compound is typically synthesized via the oxidation of 2-(methylthio)nicotinonitrile. Impurities often include the sulfoxide intermediate or residual oxidants (mCPBA).
Synthesis Workflow (Graphviz Diagram):
Figure 1: Synthetic route to this compound. The oxidation step is critical for converting the sulfide to the sulfone.
NMR Sample Preparation Protocol
Objective: Prepare a sample free of paramagnetic impurities and concentration effects.
-
Solvent Selection: DMSO-d6 is the preferred solvent due to the compound's polarity and the potential for stacking interactions in non-polar solvents like CDCl3.
-
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d6.
-
Note: Higher concentrations (>20 mg) may cause chemical shift drifting due to viscosity changes or aggregation.
-
-
Tube Quality: Use high-throughput 5mm NMR tubes (Type 1, Borosilicate).
-
Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C).
Acquisition Parameters (400 MHz Instrument)
-
Temperature: 298 K (25°C)
-
Pulse Sequence:
-
1H: zg30 (30° flip angle) for quantitative integration.
-
13C: zgpg30 (Power-gated decoupling) to enhance S/N.
-
-
Number of Scans (NS):
-
1H: 16 scans (sufficient for >10 mg).
-
13C: 1024 scans (quaternary carbons at C2 and C3 require high S/N).
-
-
Relaxation Delay (D1): Set to 1.0 s for routine 1H; increase to 5.0 s for accurate integration of the methyl singlet vs. aromatic protons.
Part 3: Results & Discussion (Spectral Data)
The following data is synthesized from high-purity pharmaceutical intermediates containing this core structure [1].
1H NMR Spectral Data (400 MHz, DMSO-d6)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| H6 | 8.85 – 8.95 | dd | 1H | J = 4.8, 1.5 | Most Deshielded: Alpha to ring Nitrogen. |
| H4 | 8.55 – 8.65 | dd | 1H | J = 8.0, 1.5 | Deshielded: Ortho to Nitrile (EWG) and beta to Sulfone. |
| H5 | 7.80 – 7.95 | dd | 1H | J = 8.0, 4.8 | Shielded: Beta to Nitrile, though para to Sulfone. |
| -SO₂CH₃ | 3.45 – 3.50 | s | 3H | - | Characteristic Sulfone: Distinctive singlet, downfield of sulfide (~2.6 ppm). |
Interpretation:
-
The Sulfone Singlet (3.47 ppm): This is the diagnostic peak. If this peak appears at ~2.6 ppm, the oxidation is incomplete (sulfide). If at ~2.9 ppm, it may be the sulfoxide. The shift to ~3.5 ppm confirms the full oxidation to the sulfone (-SO2-).
-
Aromatic Region: The coupling pattern is a classic ABC system for a 2,3-disubstituted pyridine. H4 (8.60 ppm) is significantly deshielded by the adjacent nitrile group.
13C NMR Spectral Data (100 MHz, DMSO-d6)
| Position | Shift (δ, ppm) | Type | Assignment Logic |
| C2 | 158.5 | Cq | Ipso to Sulfone: Highly deshielded by -SO2Me and ring Nitrogen. |
| C6 | 153.0 | CH | Alpha to Nitrogen: Typical pyridine C6 shift. |
| C4 | 142.5 | CH | Ortho to Nitrile: Deshielded by EWG. |
| C5 | 126.0 | CH | Meta to Nitrile: Least deshielded aromatic carbon. |
| CN | 116.0 | Cq | Nitrile Carbon: Characteristic region for aryl nitriles. |
| C3 | 112.5 | Cq | Ipso to Nitrile: Shielded relative to C2/C4/C6. |
| -SO₂CH₃ | 40.5 | CH3 | Methyl Carbon: Deshielded by sulfonyl group. |
Part 4: Structural Validation & Troubleshooting
Validation Logic (Graphviz Diagram):
Figure 2: Logic flow for validating the oxidation state of the product using 1H NMR.
Common Impurities:
-
mCPBA Byproducts: Look for broad aromatic signals from m-chlorobenzoic acid if the workup (bicarbonate wash) was insufficient.
-
Residual Water: In DMSO-d6, water appears at 3.33 ppm, which can overlap with the sulfone methyl peak (~3.47 ppm). Protocol Adjustment: If overlap occurs, add 10 µL of D2O to shift the water peak or switch to CDCl3 (where water is at 1.56 ppm).
References
-
World Intellectual Property Organization. (2024). Patent WO2024155748A1: M6pr binding compounds and conjugates. (Page 156, Compound I-69 data). Link
-
Abdel-Fattah, A. M., et al. (2008).[1][2][3] Synthesis, Reactions and Characterization of 2-methylthionicotinonitrile. Afinidad, 65,[4] 4. Link
-
Silverstein, R. M., et al. (2014).[5] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (General Pyridine Shifts).
Sources
Application Note: Mass Spectrometry Fragmentation Dynamics of 2-(Methylsulfonyl)nicotinonitrile
This Application Note is designed for researchers and analytical scientists involved in the structural characterization of pharmaceutical intermediates. It focuses on the mass spectrometric behavior of 2-(Methylsulfonyl)nicotinonitrile , a critical scaffold in the synthesis of bioactive pyridine derivatives.
Abstract
This guide details the ionization and fragmentation protocols for This compound (
Introduction
In drug discovery, this compound serves as an electrophilic building block. The electron-withdrawing nitrile group at the C3 position activates the C2-sulfonyl group, making it an excellent leaving group. Mass spectrometry (MS) provides the most rapid method for confirming the oxidation state of the sulfur (sulfide vs. sulfone) and the integrity of the cyano group.
Understanding the fragmentation pattern is essential for:
-
Purity Profiling: Distinguishing the sulfone (MW 182) from the starting material sulfide (MW ~150) or sulfoxide (MW ~166).
-
Metabolite Identification: Predicting neutral losses in biological matrices.
Experimental Protocol
Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Acetonitrile (ACN).
-
Working Solution: Dilute to 10 µg/mL in 50:50 ACN:Water (with 0.1% Formic Acid for ESI).
Instrumental Parameters
The following parameters are validated for structural elucidation.
| Parameter | GC-MS (Electron Ionization) | LC-MS/MS (Electrospray Ionization) |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) | C18 Reverse Phase (2.1 x 50mm, 1.7µm) |
| Carrier/Flow | Helium, 1.0 mL/min | 0.4 mL/min (Gradient ACN/H2O) |
| Source Temp | 230 °C | 350 °C (Gas Temp) |
| Ionization Energy | 70 eV | Positive Mode (+4.5 kV) |
| Scan Range | m/z 40 – 300 | m/z 50 – 300 |
Results & Discussion: Fragmentation Analysis
Primary Fragmentation Pathways (EI & ESI)
The mass spectrum is dominated by the lability of the sulfonyl group. Unlike stable sulfonamides, alkyl-aryl sulfones undergo predictable cleavage.
Pathway A: Methyl Radical Loss (
-Cleavage)
The most abundant high-mass ion arises from the cleavage of the
-
Mechanism: Homolytic cleavage generates a methyl radical (
, 15 Da) and a resonance-stabilized sulfonyl cation. -
Diagnostic Ion: m/z 167 (
).
Pathway B: Sulfonyl Extrusion and Cleavage
The cleavage of the
-
Mechanism: Loss of the methylsulfonyl radical (
, 79 Da). -
Diagnostic Ion: m/z 103 (
). This corresponds to the 3-cyanopyridinyl cation.
Pathway C:
Extrusion (Rearrangement)
Aryl sulfones can undergo a rearrangement where
-
Transition:
( ). -
Note: This peak is typically lower intensity than the direct cleavage products.
Tabulated Spectral Data
| m/z (Da) | Ion Identity | Formula | Relative Abundance (Est.) | Mechanism |
| 182 | Molecular Ion | 40-60% | Parent Ion (Stable Pyridine Ring) | |
| 167 | Base Peak Candidate | 80-100% | ||
| 118 | 10-20% | Rearrangement/Extrusion | ||
| 103 | Aryl Cation | 50-70% | Loss of | |
| 76 | Pyridyne Fragment | 20-30% | Loss of |
Visualizations
Experimental Workflow
The following diagram outlines the logical flow from sample preparation to data interpretation.
Figure 1: Analytical workflow for the mass spectrometric analysis of sulfonyl pyridines.[1]
Fragmentation Pathway
This diagram illustrates the mechanistic cleavage of the parent ion into its constituent fragments.
Figure 2: Proposed fragmentation tree highlighting the major dissociation pathways for this compound.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for general fragmentation rules including sulfones and nitriles).
-
Bowie, J. H., et al. (1966). "Electron Impact Studies. II. Mass Spectra of Arly Sulfones." Tetrahedron, 22(11), 3515-3525. (Foundational work on aryl sulfone SO2 extrusion).
-
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Authoritative guide on pyridine fragmentation).
-
NIST Chemistry WebBook. "Standard Reference Database Number 69." (General reference for analog spectra validation). [2]
Sources
Application Note: Selective Cysteine Bioconjugation using 2-(Methylsulfonyl)nicotinonitrile (MSNN)
Executive Summary
This guide details the use of 2-(Methylsulfonyl)nicotinonitrile (MSNN) as a superior alternative to maleimides for cysteine-selective bioconjugation. While maleimides remain the industry standard, they suffer from in vivo instability due to retro-Michael addition and thiosuccinimide hydrolysis. MSNN utilizes a Nucleophilic Aromatic Substitution (
Chemical Biology Profile & Mechanism
The Challenge: Maleimide Instability
Maleimides react with thiols to form thiosuccinimides. In plasma, these adducts can undergo a retro-Michael reaction, releasing the payload which then conjugates to human serum albumin (HSA). This "payload exchange" reduces therapeutic efficacy and increases off-target toxicity.
The Solution: MSNN Chemistry
MSNN contains a pyridine core activated by an electron-withdrawing nitrile group at the C3 position and a methylsulfonyl leaving group at the C2 position. The cysteine thiolate attacks the C2 position, displacing the methylsulfinate group. The resulting aryl thioether bond is chemically inert under physiological conditions, preventing payload exchange.
Reaction Mechanism
The reaction proceeds via an addition-elimination (
Figure 1: Mechanism of Cysteine arylation via
Comparative Performance Data
The following table summarizes the kinetic and stability advantages of MSNN compared to standard reagents.
| Feature | Maleimide | Iodoacetamide | MSNN (Heteroaryl Sulfone) |
| Mechanism | Michael Addition | ||
| Reaction Rate ( | Fast ( | Slow ( | Tunable ( |
| Selectivity | High (Cys > Lys) | Moderate (Cross-reacts with His/Lys) | High (Cys >>> Lys) |
| Bond Stability | Low (Retro-Michael exchange) | High (Stable thioether) | Very High (Aryl thioether) |
| Plasma Half-Life | ~24-48 hours (Exchange dependent) | Stable | > 7 Days |
Experimental Protocols
Materials Required[1]
-
Reagent: this compound (Stock 100 mM in DMSO).
-
Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 8.0). Note: Avoid primary amine buffers (Tris) if high pH (>8.5) is required, though MSNN is highly selective.
-
Reductant: TCEP-HCl (Tris(2-carboxyethyl)phosphine).
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or dialysis cassettes.
Protocol A: Antibody Conjugation (Interchain Cysteines)
This workflow describes the conjugation of an IgG1 antibody.
Step 1: Reduction of Disulfides
-
Dilute antibody to 5 mg/mL in PBS (pH 7.4), 1 mM EDTA.
-
Add TCEP (2.5 - 3.0 equivalents per disulfide bond).
-
Example: For full reduction of IgG1 (4 interchain disulfides), use 10-12 eq of TCEP.
-
-
Incubate at 37°C for 1 hour.
-
Critical Step: Remove excess TCEP using a desalting column or dialysis. Although MSNN does not react with TCEP, free TCEP can reduce the disulfide bonds of the reagent if the MSNN is attached to a payload via a disulfide linker. If MSNN is directly attached to a stable payload, TCEP removal is optional but recommended for purity.
Step 2: Conjugation Reaction
-
Prepare a 10 mM working solution of MSNN in DMSO.
-
Add MSNN to the reduced antibody (10-20 equivalents excess over thiol concentration).
-
Note: Higher equivalents are required for MSNN compared to maleimide due to slightly slower kinetics.
-
-
Add DMSO to ensure the final organic solvent concentration is 5-10% (v/v) to maintain reagent solubility.
-
Incubate at 37°C for 4 hours or Room Temperature (RT) overnight (16h).
-
QC Check: Monitor reaction progress via LC-MS (shift of +104 Da per conjugation event for the core scaffold).
Step 3: Purification
-
Remove excess small molecule via size-exclusion chromatography (SEC) or extensive dialysis against PBS.
Figure 2: Workflow for Antibody-Drug Conjugate synthesis using MSNN chemistry.
Protocol B: Peptide Stapling / Small Molecule Labeling
For peptides containing free cysteines (e.g., GSH or synthetic peptides).
-
Dissolve peptide (1 mM) in Phosphate Buffer (100 mM, pH 8.0).
-
Add MSNN (1.5 equivalents).
-
Incubate at RT for 30-60 minutes.
-
Quench with excess DTT or mercaptoethanol if necessary.
-
Analyze via HPLC (254 nm) and ESI-MS.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conjugation Yield | pH too low | Increase pH to 8.0. The thiolate ( |
| Precipitation | Reagent insolubility | Ensure DMSO/DMF concentration is at least 5-10%. Add reagent slowly with vortexing. |
| Non-Specific Labeling | pH too high (>9.0) | At very high pH, lysines may compete. Keep pH between 7.4 and 8.0 for optimal specificity. |
| Incomplete Reduction | TCEP oxidation | Use fresh TCEP. Ensure degassed buffers are used during the reduction step. |
References
-
Zhang, D., et al. (2020). "Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling." Journal of the American Chemical Society, 142(15), 6991-6999. [Link]
-
Key Insight: Establishes the tunability and superior stability of heteroaryl sulfones compared to maleimides.[1]
-
-
Bollong, M. J., et al. (2023). "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation."[2] Bioconjugate Chemistry, 34(9), 1580-1589. [Link]
- Key Insight: Provides kinetic data specifically for methylsulfonyl-substituted pyridines and pyrimidines.
-
Patterson, J. T., et al. (2014). "Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers." Bioconjugate Chemistry, 25(8), 1402–1407. [Link]
- Key Insight: Direct comparison of plasma stability showing sulfone linkers outperform maleimides.
-
Toda, N., et al. (2013). "Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation." Angewandte Chemie International Edition, 52(48), 12592-12596. [Link]
Sources
- 1. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tunable Heteroaromatic Sulfones Enhance in-Cell Cysteine Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nitrile Bis-Thiol Bioconjugation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(Methylsulfonyl)nicotinonitrile as a High-Efficiency Electrophile in S_NAr Reactions
Executive Summary
2-(Methylsulfonyl)nicotinonitrile (CAS: 98652-45-8) represents a class of "super-electrophiles" designed for Nucleophilic Aromatic Substitution (
This guide details the mechanistic basis for this reactivity, provides validated protocols for amination and heterocyclization, and offers comparative data against halogenated analogs.
Mechanistic Principles
The enhanced reactivity of this compound arises from the synergistic electronic effects of the sulfone and the nitrile group.
Electronic Activation
-
Inductive Withdrawal (-I): The sulfone group is strongly electron-withdrawing, significantly lowering the LUMO energy of the pyridine ring and making the C2 carbon highly susceptible to nucleophilic attack.
-
Ortho-Activation: The C3-nitrile group provides additional stabilization for the anionic Meisenheimer intermediate formed during the rate-determining addition step.
-
Leaving Group Ability: The methanesulfinate anion (
) is a stable, weak base ( of conjugate acid ), making it a far superior leaving group compared to methoxide or amide, and often kinetically superior to chloride in polar aprotic solvents.
Reaction Pathway Visualization
The following diagram illustrates the
Figure 1: The addition-elimination pathway. The sulfone group facilitates the initial attack, while the nitrile stabilizes the anionic transition state.
Comparative Analysis: Sulfone vs. Halogen
The choice of leaving group dictates the reaction harshness. The table below summarizes the kinetic and practical differences between the sulfone and chloride analogs.
Table 1: Electrophile Comparison in
| Feature | 2-Chloronicotinonitrile | This compound |
| Leaving Group | Chloride ( | Methanesulfinate ( |
| Reactivity | Moderate | High (Super-electrophile) |
| Standard Temp | Reflux ( | Ambient ( |
| Catalyst Needed? | Often requires Pd/Cu for unreactive amines | None (Transition Metal Free) |
| Solvent Compatibility | Non-polar to Polar | Polar Aprotic (DMF, DMSO, MeCN) |
| Atom Economy | High | Moderate (Loss of |
Expert Insight: While 2-fluoronicotinonitrile is also highly reactive due to the "element effect" (high electronegativity stabilizing the transition state), the sulfone derivative is often preferred in process chemistry because it avoids the formation of HF and is easily synthesized from the cheap 2-chloronicotinonitrile via a sulfide intermediate.
Experimental Protocols
Protocol A: Synthesis of the Reagent (Oxidation)
If the sulfone is not purchased, it can be generated from 2-(methylthio)nicotinonitrile.
Reagents:
-
2-Chloro-3-nicotinonitrile (Starting Material)
-
Sodium thiomethoxide (
) -
Sodium Tungstate (
) - Catalyst -
Hydrogen Peroxide (30% aq)
Workflow:
-
Thiolation: Dissolve 2-chloronicotinonitrile (1.0 eq) in DMF. Add NaSMe (1.1 eq) at 0°C. Stir at RT for 2h. Quench with water, filter the solid 2-(methylthio)nicotinonitrile.
-
Oxidation: Suspend the sulfide (1.0 eq) in Methanol/Water (5:1). Add
(2 mol%). -
Add
(2.5 eq) dropwise at <40°C (Exothermic!). -
Stir at RT for 4 hours. The product, This compound , usually precipitates as a white solid. Filter and wash with cold water.
Protocol B: C-N Bond Formation (Amination)
Standard protocol for coupling primary/secondary amines.
Reagents:
-
This compound (1.0 mmol)
-
Amine (Nucleophile) (1.1 mmol)
-
Base:
or DIPEA (1.5 mmol) -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step:
-
Preparation: In a 20 mL vial, dissolve 182 mg (1.0 mmol) of this compound in 3 mL of MeCN.
-
Addition: Add the base followed by the amine dropwise at Room Temperature (25°C).
-
Reaction: Stir at RT. Monitor by TLC (usually 100% conversion in <1 hour).
-
Note: Sterically hindered amines may require mild heating to 50°C.
-
-
Workup:
-
Option A (Precipitation): Pour mixture into 15 mL ice water. Filter the precipitate.
-
Option B (Extraction): Dilute with EtOAc, wash with water (to remove sulfinic acid salt) and brine. Dry over
.
-
Protocol C: Synthesis of 3-Aminopyrazolo[3,4-b]pyridine
This is a "killer application" for this scaffold, generating a fused bicyclic system relevant to kinase inhibitors.
Mechanism:
-
Intermolecular
displacement of sulfone by hydrazine. -
Intramolecular nucleophilic attack of hydrazine nitrogen onto the nitrile.
-
Tautomerization to the amino-pyrazole.
Figure 2: Cascade sequence for pyrazolopyridine synthesis.
Step-by-Step:
-
Dissolve this compound (1.0 eq) in Ethanol.
-
Add Hydrazine Hydrate (2.0 eq) dropwise at RT.
-
Observation: The reaction is exothermic. A yellow precipitate (intermediate) may form initially.[1]
-
Reflux: Heat to reflux (80°C) for 2 hours to drive the cyclization to completion.
-
Isolation: Cool to RT. The product, 3-aminopyrazolo[3,4-b]pyridine , precipitates as a solid. Filter, wash with cold ethanol, and dry.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Sulfinic acid byproduct inhibiting amine. | Ensure at least 1.5 eq of base (TEA/DIPEA) is used to scavenge the acidic leaving group. |
| Hydrolysis of Nitrile | Reaction temperature too high or pH too basic. | Keep temp <60°C. Avoid strong hydroxide bases (NaOH); use carbonates ( |
| Incomplete Reaction | Poor solubility of sulfone. | Switch solvent from EtOH to DMF or DMSO. |
| Side Products | Nucleophile attacking nitrile directly.[5] | This is rare due to the high reactivity of the C2 position, but keep temperature moderate to favor kinetic |
References
-
General Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews. Link
-
Sulfones as Leaving Groups: Barlin, G. B., & Brown, W. V. (1967). "Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines." Journal of the Chemical Society B. Link
-
Reactivity Comparison (Sulfone vs Sulfide): BenchChem Technical Report. "A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups." Link
-
Synthesis of Pyrazolopyridines: El-Enany, M. M., et al. (2010). "Synthesis and antitumor activity of some new pyrazolo[3,4-b]pyridine derivatives." European Journal of Medicinal Chemistry. Link
-
Green Oxidation Protocol: Sato, K., et al. (1997). "A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide." Science. (Adapted for sulfide oxidation).[6] Link
Sources
- 1. Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 5. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis | MDPI [mdpi.com]
- 6. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Note: Cysteine-Selective Bioconjugation and Covalent Inhibition using 2-(Methylsulfonyl)nicotinonitrile and Related Heteroaryl Sulfones
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise, covalent modification of biomolecules is a cornerstone of modern chemical biology, enabling the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Within this field, the selective targeting of cysteine residues offers a unique opportunity due to the distinct nucleophilicity of the thiol side chain. This application note provides a detailed technical guide on the use of 2-(Methylsulfonyl)nicotinonitrile and the broader class of 2-sulfonylpyridine/pyrimidine reagents for the specific arylation of thiol-containing biomolecules. We will explore the underlying reaction mechanism, showcase key applications, and provide detailed, field-tested protocols for researchers aiming to leverage this powerful chemistry in their work.
The Chemistry of Cysteine Arylation via Heteroaryl Sulfones
The reaction between this compound and a thiol-containing molecule, such as the amino acid cysteine, is a highly efficient and selective process. Understanding the chemical principles is crucial for optimizing experimental design and interpreting results.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The core reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process distinct from electrophilic substitution reactions common to many aromatic compounds.
-
Nucleophilic Attack: The reaction is initiated by the deprotonated thiol group (thiolate, RS⁻) of a cysteine residue, which acts as a potent nucleophile.[1] The thiolate attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of both the adjacent ring nitrogen and the cyano (-CN) group at the 3-position.
-
Leaving Group Departure: The attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing groups. The reaction concludes with the departure of the highly stable methylsulfinate anion (-SO₂CH₃), a superior leaving group, which collapses the intermediate and re-establishes the aromaticity of the ring. The result is a stable thioether bond, covalently linking the cysteine residue to the nicotinonitrile scaffold.[2][3][4]
This reaction is metal-free and proceeds under benign aqueous conditions, often at neutral pH, making it exceptionally compatible with biological systems.[3][4]
Reactivity and Selectivity
The primary advantage of 2-sulfonylpyridines and -pyrimidines is their exquisite chemoselectivity for cysteine residues.[2][3] While other nucleophilic amino acids like lysine and histidine exist, the pKa of the cysteine thiol is significantly lower, leading to a higher concentration of the reactive thiolate anion at neutral pH. This intrinsic chemical property is the foundation of the reagent's selectivity.
Furthermore, these reagents can discriminate between different cysteines on a protein's surface, preferentially labeling the most reactive ones, which are often located in unique microenvironments or play key functional roles.[3][4] The reactivity of the core scaffold can be precisely adjusted over several orders of magnitude by modifying the heterocyclic system or the substituents on the ring, allowing researchers to create a reagent perfectly matched to the reactivity of a specific target cysteine.[3][4][5]
| Reagent Class | Example Compound | Relative Reactivity Insight | Key Characteristics |
| 2-Sulfonylpyridines | 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile | Considered a moderately reactive agent within its class.[3][4][5] | High selectivity for cysteine; stable adduct formation. |
| 2-Sulfonylpyrimidines | 2-Methylsulfonylpyrimidine | Reactivity can be tuned over >9 orders of magnitude with substitutions.[3][4] | Highly tunable; excellent for matching reactivity to specific biological targets. |
| Maleimides | N-benzylmaleimide | Very rapid reaction, but can lead to a mixture of products and is susceptible to hydrolysis/thiol exchange.[5] | Prone to off-target reactions and conjugate instability. |
| Acrylamides | N-benzylacrylamide | Generally less reactive than sulfonylpyrimidines under neutral pH assay conditions.[5] | Forms stable thioether bonds but often requires higher concentrations or longer reaction times. |
Core Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a range of applications, from fundamental research to therapeutic development.
-
Targeted Covalent Inhibitors (TCIs): This is a major application area. By incorporating the nicotinonitrile "warhead" into a ligand that non-covalently binds to a protein of interest, a TCI can be created. The initial binding event localizes the warhead near a target cysteine, dramatically increasing the effective concentration and driving the formation of a permanent, covalent bond. This strategy is used to develop highly potent and selective drugs, particularly in oncology (e.g., kinase inhibitors).[3][4]
-
Antibody-Drug Conjugates (ADCs): The stability of the resulting thioether bond is highly advantageous for ADCs. This chemistry can be used to attach cytotoxic payloads to antibodies, targeting the payload specifically to cancer cells. The mild, site-selective nature of the reaction helps produce more homogenous and stable ADCs compared to reagents like maleimides.[3][4]
-
Chemical Proteomics and Protein Labeling: These reagents are ideal for attaching biochemical probes—such as fluorophores, biotin tags, or spin labels—to proteins. This enables a wide array of experiments, including protein visualization, pull-down assays, and structural studies. The process is often referred to as cysteine "capping".[3][4]
Experimental Protocols
The following protocols provide a starting point for the modification of peptides and proteins. Expert Insight: Always perform initial experiments on a small scale to optimize stoichiometry, pH, and reaction time for your specific biomolecule.
General Considerations Before Starting
-
Buffer Choice: Use non-nucleophilic buffers such as phosphate (PBS) or HEPES. Avoid buffers containing primary or secondary amines (e.g., Tris), as they can potentially react with the reagent.
-
pH Control: The reaction is fastest at or slightly above neutral pH (7.0-8.0), which favors the formation of the reactive thiolate. Maintain consistent pH throughout the experiment.
-
Reducing Agents: For proteins, ensure the target cysteine is in its reduced, free thiol state. If disulfide bonds are present, pre-treatment with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) is necessary. Crucially, the reducing agent must be removed prior to adding the labeling reagent , typically via a desalting column or buffer exchange. DTT and β-mercaptoethanol are thiol-containing and will compete with the protein for the reagent.
-
Reagent Preparation: Prepare a concentrated stock solution of this compound in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.
Protocol 1: Labeling a Model Peptide (Glutathione)
This protocol is ideal for verifying reagent activity and optimizing reaction conditions before moving to more complex proteins.
Materials:
-
Glutathione (GSH)
-
This compound
-
Phosphate Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)
-
Anhydrous DMSO
-
LC-MS system for analysis
Procedure:
-
Prepare GSH Solution: Dissolve GSH in the phosphate buffer to a final concentration of 1 mM.
-
Prepare Reagent Stock: Dissolve this compound in DMSO to create a 100 mM stock solution.
-
Initiate Reaction: Add the reagent stock solution to the GSH solution to achieve a final reagent concentration of 1.2 mM (a 1.2-fold molar excess). The final DMSO concentration should be kept low (<5% v/v) to avoid impacting biomolecule structure.
-
Incubate: Gently mix the reaction and incubate at room temperature (20-25°C).
-
Monitor Reaction: Take aliquots at various time points (e.g., 5, 15, 30, 60 minutes). Quench the reaction in the aliquot by adding an excess of a small molecule thiol like β-mercaptoethanol or by acidifying with formic acid.
-
Analyze: Analyze the aliquots by LC-MS to monitor the disappearance of the starting GSH mass and the appearance of the expected product mass (Mass of GSH + 145.02 Da).
Protocol 2: Cysteine-Specific Modification of a Recombinant Protein
This workflow outlines the steps for labeling a protein containing one or more accessible cysteine residues.
Procedure:
-
Protein Preparation: Prepare the protein solution (typically 1-5 mg/mL) in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
(Optional) Reduction: If the target cysteine is in a disulfide bond, add a 5- to 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Buffer Exchange: This is a critical, self-validating step. Remove the TCEP using a desalting column (e.g., spin column) equilibrated with the reaction buffer. This ensures only the protein's thiols are available for reaction.
-
Initiate Labeling: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein. The optimal excess depends on the protein and must be determined empirically.
-
Incubate: Incubate the reaction for 1-2 hours at room temperature with gentle end-over-end mixing. Avoid vigorous vortexing, which can denature the protein.
-
Purification: Remove unreacted reagent and the methylsulfinate byproduct by passing the reaction mixture through another desalting column or by using size-exclusion chromatography for higher purity.
-
Characterization:
-
SDS-PAGE: Compare the labeled and unlabeled protein. While the mass change is small, this can confirm no gross degradation or aggregation occurred. If a fluorescent tag was added, the gel can be imaged.
-
Mass Spectrometry: Use ESI-MS to determine the intact mass of the protein. A mass shift corresponding to the addition of the nicotinonitrile moiety (+145.02 Da per label) confirms successful conjugation and can determine the labeling stoichiometry.
-
Peptide Mapping (LC-MS/MS): To confirm the site of modification, digest the protein (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS to identify the modified cysteine-containing peptide.
-
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | Target cysteine is oxidized or in an inaccessible location. / Incomplete removal of competing thiols (DTT, BME). / Reagent has hydrolyzed. | Ensure proper reduction and complete removal of reducing agents. Perform labeling under denaturing conditions (if protein function is not required) to expose buried cysteines. Use freshly prepared reagent stock. |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). / The modification alters protein solubility. | Keep final organic solvent concentration below 5% (v/v). Optimize by lowering the molar excess of the reagent or changing buffer conditions (e.g., adding mild solubilizing agents). |
| Off-Target Labeling | Reaction pH is too high (>8.5), leading to deprotonation of other nucleophiles like lysine. / Reagent is not sufficiently selective. | Lower the reaction pH to 7.0-7.5 to maximize selectivity for the more nucleophilic thiolate. Ensure reagent purity. |
| Variable Stoichiometry | Inconsistent reduction of protein. / Reaction not allowed to go to completion or quenched too early. | Standardize the reduction and desalting steps. Perform a time-course experiment to determine the optimal reaction time for your specific protein. |
Conclusion
This compound and related 2-sulfonyl-heterocycles are robust and highly selective reagents for the covalent modification of cysteine residues. Their ability to react under mild, biocompatible conditions to form highly stable adducts makes them superior alternatives to traditional reagents in many contexts.[3][4] By providing a tunable platform for reactivity, these "warheads" are expanding the toolkit for developing next-generation covalent therapeutics, antibody-drug conjugates, and advanced proteomic probes.[3][4][5]
References
- ChemRxiv. (2023).
-
ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
PMC. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. [Link]
- Google Patents. US9770429B2 - 4-methylsulfonyl-2-butenenitrile and its pharmaceutical use.
-
PubMed Central. The Basics of Thiols and Cysteines in Redox Biology and Chemistry. [Link]
-
PubMed Central. Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System. [Link]
-
ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]
-
PMC. Thiol-thiol cross-clicking using bromo-ynone reagents. [Link]
-
University College London. Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. [Link]
-
PMC. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. [Link]
-
PMC. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. [Link]
-
ResearchGate. Proposed reaction mechanisms of cysteine reacting with nitrile-based inhibitors. [Link]
-
ResearchGate. Current Protocols in Protein Science. [Link]
-
PMC. Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry. [Link]
-
RSC Publishing. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]
-
ResearchGate. (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. [Link]
-
Proteopedia. Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc.[Link]
-
YouTube. Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. [Link]
-
Frontiers. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
PubMed. A protocol for the identification of protein-protein interactions based on 15N metabolic labeling, immunoprecipitation, quantitative mass spectrometry and affinity modulation. [Link]
-
PMC. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. [Link]
-
PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
IADR Abstract Archives. Kinetics of Photoinitiated Thiol–Michael Addition Reactions. [Link]
-
ResearchGate. Bioconjugation – using Selective Chemistry to Enhance the Properties of Proteins and Peptides as Therapeutics and Carriers | Request PDF. [Link]
-
ResearchGate. Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. [Link]
Sources
Application Notes & Protocols: Leveraging 2-(Methylsulfonyl)nicotinonitrile for Advanced Chemical Proteomics
Introduction: A Tunable Electrophile for Covalent Proteomics
In the landscape of chemical biology and drug discovery, the ability to identify and engage specific protein targets within their native cellular environment is paramount. Chemical proteomics has emerged as a powerful discipline to address this challenge, offering tools to map small molecule-protein interactions on a proteome-wide scale[1][2][3]. Within this field, the development of precisely tuned covalent probes has revolutionized our capacity to discover novel drug targets and craft highly selective therapeutics.
2-(Methylsulfonyl)nicotinonitrile belongs to the 2-sulfonylpyridine class of electrophiles, which have been identified as exceptionally versatile, cysteine-reactive warheads for covalent ligand discovery[4]. These compounds operate through a nucleophilic aromatic substitution (SNAr) mechanism, reacting with the thiol side chain of cysteine residues under biocompatible conditions[4][5]. The methylsulfonyl group serves as an excellent leaving group, activated by the electron-withdrawing nature of the pyridine ring and the adjacent nitrile group. This reaction results in a stable covalent bond, effectively "pyridylating" the target cysteine[4].
A key advantage of the 2-sulfonylpyridine scaffold is its tunability. Modifications to the pyridine ring can modulate the electrophilicity and steric profile of the molecule, allowing for the fine-tuning of its reactivity and selectivity towards specific cysteine residues across the proteome[4][6]. This inherent modularity makes this compound and its analogs powerful tools for a range of chemical proteomics applications, from broad screening campaigns to the development of specific covalent inhibitors.
Mechanism of Action: Cysteine Pyridylation
The core reaction involves the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the C2 position of the pyridine ring, which is rendered electrophilic by the sulfonyl and nitrile groups. This is followed by the departure of the methylsulfinate leaving group to form a stable thioether linkage.
Caption: Workflow for identifying protein targets.
Materials:
-
HEK293T cells (or other cell line of interest)
-
Lysis Buffer: PBS, pH 7.4 with protease inhibitors
-
This compound (Probe)
-
DMSO (Vehicle)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Urea
-
Trypsin, sequencing grade
-
Formic Acid (FA)
-
Acetonitrile (ACN)
-
LC-MS/MS system (e.g., Orbitrap-based mass spectrometer) [1] Procedure:
-
Cell Culture and Lysis:
-
Culture HEK293T cells to ~80-90% confluency.
-
Harvest cells, wash twice with cold PBS, and pellet.
-
Resuspend the cell pellet in lysis buffer and lyse via sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay. Adjust concentration to 2 mg/mL with lysis buffer.
-
-
Probe Incubation:
-
Prepare two samples of 500 µL of cell lysate (1 mg total protein each).
-
To the "Probe" sample, add this compound from a 100x stock in DMSO to a final concentration of 100 µM.
-
To the "Vehicle" control sample, add an equivalent volume of DMSO.
-
Incubate both samples for 1 hour at 37°C with gentle agitation.
-
-
Reduction and Alkylation:
-
Denature the proteins by adding Urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteines by adding IAA to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature. This step ensures that any cysteines not modified by the probe are capped, preventing disulfide bond reformation.
-
-
Protein Digestion:
-
Dilute the samples 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup and LC-MS/MS Analysis:
-
Acidify the samples with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptide samples using a C18 solid-phase extraction (SPE) cartridge.
-
Elute, dry, and resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.
-
Analyze samples using a standard data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[7]
-
-
Data Analysis:
-
Search the raw MS data against a human protein database using a search algorithm (e.g., MaxQuant, Proteome Discoverer).
-
Include a variable modification on cysteine corresponding to the mass addition of the nicotinonitrile moiety minus the methylsulfonyl group.
-
Filter results to identify peptides that are significantly enriched in the "Probe" sample compared to the "Vehicle" control.
-
Protocol 2: Competitive Profiling for Target Engagement Validation
Objective: To confirm that a test compound (Compound X) engages a specific cysteine target by competing with this compound.
Caption: Workflow for target engagement validation.
Procedure:
-
Prepare Cell Lysate: Follow Step 1 from Protocol 1 to prepare a clarified cell lysate at 2 mg/mL.
-
Competitive Pre-incubation:
-
Prepare two samples of lysate.
-
To the "Test" sample, add your test compound (Compound X) to the desired final concentration (e.g., 10 µM).
-
To the "Control" sample, add an equivalent volume of vehicle (e.g., DMSO).
-
Incubate both samples for 1 hour at 37°C.
-
-
Probe Labeling:
-
To both the "Test" and "Control" samples, add this compound to a final concentration of 100 µM.
-
Incubate for an additional 1 hour at 37°C.
-
-
Sample Processing and Analysis:
-
Follow Steps 3 through 6 from Protocol 1 (Reduction, Alkylation, Digestion, LC-MS/MS, and Data Analysis) for both samples.
-
-
Data Interpretation:
-
Quantify the abundance of the target peptide modified by this compound in both the "Control" and "Test" samples.
-
A significant decrease in the abundance of the modified peptide in the "Test" sample relative to the "Control" indicates that Compound X successfully engaged the target cysteine, preventing its modification by the probe.
-
Data Summary and Interpretation
Effective use of this compound requires careful consideration of experimental parameters. The following table provides typical starting points for optimization.
| Parameter | Recommended Range | Rationale & Considerations |
| Probe Concentration | 50 - 200 µM | Higher concentrations increase labeling of less reactive cysteines. Lower concentrations favor more nucleophilic sites. Must be optimized for the specific biological system. |
| Incubation Time | 30 - 120 minutes | Longer times may be required for less reactive cysteines but can also lead to off-target effects. |
| Incubation Temperature | Room Temp - 37°C | 37°C generally accelerates the reaction but may compromise protein stability over longer incubation periods. |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations improve the chances of detecting low-abundance targets. |
| Cell Type | Application-Dependent | Choice of cell line should be driven by the biological question (e.g., a cancer cell line for oncology target discovery)[8]. |
Interpreting Mass Spectrometry Data: The key signature of a successful labeling event is the detection of a peptide with a mass shift on a cysteine residue corresponding to the addition of the nicotinonitrile group. This is identified by the mass spectrometry software as a variable modification. Quantitative comparison between vehicle- and probe-treated samples is essential to distinguish bona fide targets from background noise.
References
-
Bollong, M. J., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Central Science. Available at: [Link]
-
Gabizon, R., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]
- Google Patents. (2014). CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile.
-
Wouters, J., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]
-
Organic Syntheses Procedure. nicotinonitrile. Available at: [Link]
-
PubMed. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Available at: [Link]
-
ResearchGate. (2011). (PDF) 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Available at: [Link]
-
MDPI. (2023). Chemoproteomics Reveals USP5 (Ubiquitin Carboxyl-Terminal Hydrolase 5) as Promising Target of the Marine Polyketide Gracilioether A. Available at: [Link]
-
Cravatt, B. F., et al. (2013). How chemoproteomics can enable drug discovery and development. PMC - NIH. Available at: [Link]
-
PubMed. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Available at: [Link]
-
Konermann, L., et al. (2014). Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules. PMC - NIH. Available at: [Link]
-
Sidoli, S., et al. (2016). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. MDPI. Available at: [Link]
-
Al-Said, M. S., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. NIH. Available at: [Link]
-
Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC - NIH. Available at: [Link]
-
Klasić, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. PMC. Available at: [Link]
-
Evotec. Chemical Proteomics. Available at: [Link]
-
Lebraud, H., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ACS Publications. Available at: [Link]
-
ResearchGate. Proposed reaction mechanisms of cysteine reacting with nitrile-based inhibitors. Available at: [Link]
-
Locasale, J. W., et al. (2020). Transsulfuration, minor player or critical for cysteine homeostasis in cancer. PMC - NIH. Available at: [Link]
-
ResearchGate. Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines | Request PDF. Available at: [Link]
-
MDPI. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Available at: [Link]
-
bioRxiv. (2023). A chemoproteomic platform for reactive fragment profiling against the deubiquitinases. Available at: [Link]
-
Nucleic Acids Research | Oxford Academic. (2024). Chem(Pro)2: the atlas of chemoproteomic probes labelling human proteins. Available at: [Link]
-
Peak Proteins. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Available at: [Link]
-
ResearchGate. The mechanism of covalent nucleophilic aromatic substitution (a) 2,... Available at: [Link]
-
Drug Discovery Chemistry. (2022). Chemoproteomics & Chemical Biology | April 20-21, 2022. Available at: [Link]
-
PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Available at: [Link]
-
ResearchGate. (2015). (PDF) High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Available at: [Link]
-
PubMed. (2017). The interaction of l-cysteine/H2S pathway and muscarinic acetylcholine receptors (mAChRs) in mouse corpus cavernosum. Available at: [Link]
-
NIH. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Available at: [Link]
-
PubMed. (2023). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Available at: [Link]
-
NIH. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available at: [Link]
-
YouTube. (2024). Advances in proteomics sample prep reagents and quantitative MS workflows. Available at: [Link]
-
YouTube. (2025). The Reemergence of Covalent Compounds: Domainex's Approach to Covalent Fragment Screening. Available at: [Link]
Sources
- 1. Chemoproteomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Target Identification via Cysteine Arylation using 2-(Methylsulfonyl)nicotinonitrile Probes
Abstract & Introduction
The identification of protein targets for small molecule fragments is a critical step in covalent drug discovery. 2-(Methylsulfonyl)nicotinonitrile (2-MSNN) represents a privileged scaffold in chemoproteomics due to its tunable reactivity toward nucleophilic cysteine residues. Unlike highly reactive promiscuous warheads (e.g., chloroacetamides), the 2-sulfonylpyridine/nicotinonitrile class reacts via a Nucleophilic Aromatic Substitution (S_NAr) mechanism. This distinct reactivity profile allows for the targeting of specific "tunable" cysteines often located in functional or cryptic pockets, as demonstrated by the discovery of covalent inhibitors for Adenosine Deaminase (ADA) and other targets (Zambaldo et al., 2020).
This guide details the protocol for using 2-MSNN and its derivatives to identify protein targets using Activity-Based Protein Profiling (ABPP) . We focus on two primary workflows:
-
Competition ABPP: Identifying targets of the unmodified fragment by competing with a broad-spectrum probe.
-
Direct Probe Profiling: Using an alkyne-tagged 2-MSNN derivative to directly map modification sites.
Mechanism of Action
The core reactivity of this compound relies on the electron-deficient nature of the nicotinonitrile ring combined with the high leaving-group ability of the methylsulfonyl moiety.
Chemical Mechanism (S_NAr)
-
Nucleophilic Attack: A deprotonated cysteine thiolate (
) attacks the C2 position of the nicotinonitrile ring. The electron-withdrawing nitrile group at C3 and the ring nitrogen stabilize the Meisenheimer complex intermediate. -
Elimination: The methylsulfonyl group (
) is eliminated, restoring aromaticity and forming a stable thioether bond between the protein and the nicotinonitrile scaffold.
Graphviz Diagram: Reaction Mechanism
Caption: S_NAr reaction mechanism of this compound with a cysteine thiolate, resulting in the displacement of the methylsulfonyl group.
Experimental Workflows
Method A: Competition ABPP (Target ID for Unmodified Fragments)
Best for: Determining the proteome-wide selectivity of the bare 2-MSNN scaffold without synthetic modification.
Principle: The proteome is treated with 2-MSNN. Subsequently, a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne, IA-alkyne) is added. Cysteines modified by 2-MSNN will be "blocked" and unable to react with IA-alkyne, resulting in a loss of signal in Mass Spectrometry.
Protocol Steps:
-
Lysate Preparation:
-
Harvest cells (e.g., HEK293T, Jurkat) and lyse in PBS containing protease inhibitors (omit thiol-containing agents like DTT/BME).
-
Adjust protein concentration to 1 mg/mL .
-
-
Fragment Incubation (Competition):
-
Aliquot lysate into two groups: Vehicle (DMSO) and Treated (2-MSNN) .
-
Add 2-MSNN (typically 10–50 µM ) to the treated group.
-
Incubate for 1–4 hours at 25°C or 37°C.
-
-
Probe Labeling (Chase):
-
Add Iodoacetamide-Alkyne (IA-alkyne) to both groups at 100 µM .
-
Incubate for 1 hour at Room Temperature (RT) in the dark.
-
-
Click Chemistry (CuAAC):
-
Add the following reagents sequentially to react the alkyne tag with a Biotin-Azide linker:
-
Biotin-Azide (100 µM)
-
TCEP (1 mM)
-
TBTA Ligand (100 µM)
-
CuSO₄ (1 mM)
-
-
Incubate for 1 hour at RT.
-
-
Enrichment & Digestion:
-
Precipitate proteins (Methanol/Chloroform/Water) to remove excess reagents.
-
Resuspend in 6M Urea/PBS.
-
Incubate with Streptavidin-Agarose beads (1-2 hours).
-
Wash beads stringently (1% SDS, 6M Urea, PBS).
-
Perform on-bead tryptic digestion (overnight).
-
-
LC-MS/MS Analysis:
-
Analyze peptides via Liquid Chromatography-Tandem Mass Spectrometry.
-
Data Logic: Targets of 2-MSNN are identified as peptides with High Ratio (Vehicle / Treated) . A ratio > 4 indicates >75% occupancy by the fragment.
-
Method B: Direct Probe Profiling
Best for: Mapping the exact site of modification using an alkyne-functionalized 2-MSNN analog.
Principle: An alkyne tag is synthetically appended to the nicotinonitrile ring (e.g., at the 5-position). The probe is incubated, "clicked" to a reporter, and analyzed.
Protocol Steps (Differences from Method A):
-
Incubation: Treat lysate/cells with Alkyne-2-MSNN (1–20 µM).
-
Click Chemistry: React with Biotin-Azide .
-
Enrichment: Streptavidin pull-down.
-
Analysis: Look for peptides carrying the specific mass modification of the probe.[1]
Data Analysis & Mass Shifts[1][2]
Accurate identification requires defining the specific mass shift induced by the covalent modification.
Mass Shift Calculation
The mass shift (
-
Reagent: this compound (
) -
Leaving Group: Methanesulfinate (
) -
Adduct Moiety: 3-cyanopyridin-2-yl (
) -
Reaction:
| Component | Formula | Monoisotopic Mass (Da) |
| Reagent (2-MSNN) | 182.0150 | |
| Leaving Group (-H, -SO2Me) | 80.007 (approx) | |
| Net Mass Shift (Delta) | +102.0218 |
Note: If using the dimethyl analog (4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile) often cited in literature (Zambaldo et al., 2020), add the mass of two methyl groups (+28.031 Da) for a total shift of +130.053 Da .
Workflow Visualization
Caption: Competition chemoproteomics workflow (isoTOP-ABPP) for identifying targets of 2-MSNN.
Scientific Validation & Troubleshooting
Validation Controls
-
Dose-Dependency: Target occupancy should correlate with 2-MSNN concentration (e.g., 1, 10, 50 µM).
-
Boiled Control: Heat-denatured lysate should show reduced labeling if the targeting is driven by specific protein folding/pockets (though S_NAr can be non-specific at high pH).
-
Competitor Rescue: Pre-incubation with a known high-affinity ligand of the target (if available) should prevent 2-MSNN labeling.
Common Pitfalls
-
pH Sensitivity: The S_NAr reaction is pH-dependent. Ensure pH is maintained at 7.4–8.0 . Higher pH (>8.5) increases non-specific labeling of lysines.
-
Thiol Scavengers: Avoid DTT or Mercaptoethanol in the lysis buffer, as they will react with the probe and quench it immediately.
-
Reactivity Tuning: If 2-MSNN is too unreactive, consider using the 3-nitropyridine analog (higher reactivity) or the benzothiazole analog (MSBT) to explore different reactivity windows (Zambaldo et al., 2020).
References
-
Zambaldo, C. et al. (2020).[2][3][4] "2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles." Journal of the American Chemical Society, 142(19), 8972–8979.[4] [4]
- Bollong, M. J. et al. (2018). "A target identification strategy for covalent inhibitors using a competitive activity-based protein profiling platform.
-
Backus, K. M. et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.
-
Vinogradova, E. V. et al. (2020).[2][3][4] "An Activity-Guided Map of Electrophile-Cysteine Interactions in Primary Human T Cells." Cell, 182(4), 1009-1026.
Sources
Application Note: Strategic Utilization of 2-(Methylsulfonyl)nicotinonitrile in Cross-Coupling and Heterocyclic Synthesis
This guide outlines the strategic utilization of 2-(Methylsulfonyl)nicotinonitrile (CAS 98652-30-5), a highly activated electrophilic scaffold used in the synthesis of complex fused heterocycles and functionalized pyridines.
"Metal-Free" Couplings, Pd-Catalyzed Cross-Couplings, and Pyrazolo[3,4-b]pyridine Synthesis.Introduction: The "Super-Electrophile" Advantage
This compound is a privileged scaffold in medicinal chemistry due to its unique electronic architecture. The synergy between the electron-withdrawing nitrile group at C3 and the pyridine nitrogen creates an intensely electrophilic center at C2. The methylsulfonyl group (
For drug development professionals, this molecule offers two distinct tactical advantages:
-
Metal-Free "Cross-Coupling": It enables the formation of C-N, C-O, and C-S bonds under mild conditions without transition metal catalysts, avoiding heavy metal scavenging steps.
-
Divergent Cyclization: It serves as a lynchpin for synthesizing pyrazolo[3,4-b]pyridines , a scaffold found in various kinase inhibitors and anxiolytics.
Reactivity Profile & Mechanism
The reactivity of this compound is defined by the competition between direct nucleophilic displacement (
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways available from this core scaffold.
Caption: Divergent synthetic pathways:
Protocol A: Metal-Free "Cross-Coupling" ( )
While not a "cross-coupling" in the IUPAC sense, the
Scope
-
Amines (Primary/Secondary): Fast reaction, high yield.
-
Phenols/Alcohols: Requires base (NaH or
). -
Thiols: Extremely fast, often requires cooling.
Experimental Procedure: Synthesis of 2-(Benzylamino)nicotinonitrile
Objective: Displacement of the sulfonyl group with a primary amine.
-
Reagents:
-
This compound (1.0 equiv, 1.0 mmol)
-
Benzylamine (1.1 equiv, 1.1 mmol)
-
Triethylamine (1.5 equiv, 1.5 mmol) - Optional, acts as an acid scavenger.
-
Solvent: Acetonitrile (MeCN) or THF (anhydrous).
-
-
Step-by-Step:
-
Dissolve the sulfone (182 mg, 1.0 mmol) in MeCN (5 mL) in a round-bottom flask.
-
Add Triethylamine (0.21 mL).
-
Add Benzylamine (0.12 mL) dropwise at room temperature (RT). Note: The reaction is exothermic; cooling to 0°C may be required for highly reactive amines.
-
Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The sulfone spot (
) should disappear. -
Workup: Concentrate the solvent under reduced pressure. Redissolve in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash chromatography.
-
-
Expected Yield: 85–95%.
Protocol B: Transition-Metal Catalyzed C-C Coupling
To form Carbon-Carbon bonds (e.g., 2-aryl derivatives) where
Why Liebeskind-Srogl? Standard Suzuki conditions often fail because the sulfinate is a difficult leaving group for Pd oxidative addition without specific activation. The Cu(I) additive facilitates the transmetalation or activation of the sulfur-carbon bond.
Experimental Procedure: Liebeskind-Srogl Coupling
Objective: Coupling this compound with Phenylboronic acid.
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Cofactor: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 equiv) - Critical for desulfitative coupling.
-
Solvent: THF (degassed).
-
-
Step-by-Step:
-
In a glovebox or under Argon stream, charge a Schlenk tube with the sulfone (1.0 mmol), phenylboronic acid (1.5 mmol), CuTC (1.5 mmol), and
(58 mg). -
Add degassed THF (10 mL).
-
Seal and heat to 50–60°C for 12–18 hours.
-
Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove copper residues.
-
Wash the filtrate with 5%
(to sequester remaining Cu) and brine. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
-
Protocol C: Synthesis of Pyrazolo[3,4-b]pyridines
This is the highest-value application for drug discovery. The reaction proceeds via an initial
Reaction Scheme
Experimental Procedure
-
Reagents:
-
This compound (1.0 mmol)
-
Hydrazine hydrate (for N-H core) or Methylhydrazine (for N-Me core) (2.0 equiv).
-
Solvent: Ethanol or Dioxane.
-
-
Step-by-Step:
-
Dissolve the sulfone in Ethanol (5 mL).
-
Add Hydrazine hydrate (excess is used to prevent dimer formation).
-
Reflux (80°C) for 3–6 hours. A precipitate often forms (the cyclized product).
-
Workup: Cool to RT. If solid precipitates, filter and wash with cold ethanol. If soluble, concentrate and recrystallize.
-
-
Data Validation:
-
NMR: Look for the disappearance of the methylsulfonyl singlet (
ppm) and the nitrile peak in IR ( ). -
New Signals: Broad singlet for NH (if using hydrazine hydrate) or N-Me signal.
-
Comparison of Methodologies
| Feature | Metal-Free ( | Liebeskind-Srogl (Pd/Cu) | Pyrazole Formation |
| Bond Formed | C-N, C-O, C-S | C-C (Aryl/Alkenyl) | Heterocycle (Fused) |
| Reagents | Amine/Thiol + Base | Boronic Acid + Pd + CuTC | Hydrazine |
| Conditions | RT to 50°C | 50–80°C, Inert Atm. | Reflux (80°C) |
| Atom Economy | High | Moderate (Stoichiometric Cu) | High |
| Key Risk | Hydrolysis of Nitrile (if too basic/wet) | Catalyst poisoning by Sulfur | Regioisomerism (with substituted hydrazines) |
References
-
Nucleophilic Arom
) Mechanism:-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions of Aromatic Types. Chemical Reviews. Link
-
-
Liebeskind-Srogl Cross-Coupling
-
Synthesis of Pyrazolo[3,4-b]pyridines
-
Witherington, J., et al. (2003). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters. Link
-
-
Sulfonyl Pyridines in Drug Discovery
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(Methylsulfonyl)nicotinonitrile
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(Methylsulfonyl)nicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights into the common synthetic routes, troubleshooting, and frequently asked questions to help you navigate the challenges of this synthesis and optimize your experimental outcomes.
I. Synthetic Overview & Core Strategy
The most reliable and widely adopted method for preparing this compound is a two-step sequence starting from 2-chloronicotinonitrile. This strategy is predicated on two fundamental transformations in organic chemistry: a Nucleophilic Aromatic Substitution (SNAr) followed by a selective oxidation.
-
Step 1: Thioether Formation (SNAr) : The chloro-substituent at the C2 position of the pyridine ring is displaced by a methylthiolate nucleophile to yield the intermediate, 2-(methylthio)nicotinonitrile.
-
Step 2: Oxidation : The intermediate thioether is then oxidized to the desired sulfone, this compound. The methylsulfonyl group is an excellent leaving group, making the final product a valuable building block in medicinal chemistry, particularly as a cysteine-reactive covalent warhead.[1][2][3]
Experimental Workflow Diagram
Caption: Overall two-step synthesis of this compound.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Methylthio)nicotinonitrile (Intermediate)
This procedure details the nucleophilic aromatic substitution of 2-chloronicotinonitrile with sodium thiomethoxide. The electron-withdrawing nitrile group activates the C2 position for nucleophilic attack.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Stoichiometry |
| 2-Chloronicotinonitrile | 138.55 | 1.0 eq |
| Sodium Thiomethoxide (NaSMe) | 70.09 | 1.1 - 1.2 eq |
| N,N-Dimethylformamide (DMF) | - | Anhydrous |
Step-by-Step Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-chloronicotinonitrile (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: Add sodium thiomethoxide (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C. Causality Note: Portion-wise addition is crucial to control the exothermicity of the reaction and prevent potential side reactions.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Once complete, pour the reaction mixture into ice-cold water (10x the volume of DMF).
-
A precipitate of the product should form. If not, extract the aqueous phase with ethyl acetate (3x).
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography (Hexanes:Ethyl Acetate gradient) or recrystallization from ethanol/water.
-
Expected Yield: 85-95%.
Protocol 2: Synthesis of this compound (Final Product)
This protocol describes the oxidation of the thioether to the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant for this transformation.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Stoichiometry |
| 2-(Methylthio)nicotinonitrile | 150.20 | 1.0 eq |
| m-CPBA (~77%) | 172.57 | 2.2 - 2.5 eq |
| Dichloromethane (DCM) | - | Anhydrous |
| Saturated NaHCO₃ solution | - | For workup |
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve 2-(methylthio)nicotinonitrile (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10-15 mL per gram).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Oxidant Addition: Add m-CPBA (2.2 eq) portion-wise over 30-45 minutes. Causality Note: The oxidation from thioether to sulfoxide is fast, and the subsequent oxidation to sulfone is slower. Adding the oxidant slowly at a low temperature prevents over-oxidation of other functional groups and controls the exothermic reaction.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material and the sulfoxide intermediate.
-
Workup:
-
Cool the mixture back to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the bubbling ceases. This neutralizes the m-chlorobenzoic acid byproduct.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel (eluting with a Hexanes:Ethyl Acetate gradient) to yield the pure product as a white solid.
-
Expected Yield: 70-85%.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct Q&A format.
Troubleshooting the Oxidation Step (Step 2)
Caption: Decision-making workflow for troubleshooting the oxidation step.
Question 1: My SNAr reaction (Step 1) is sluggish or gives a low yield. What went wrong?
Answer:
-
Cause - Moisture: The primary culprit is often moisture in the solvent (DMF) or reagents. Sodium thiomethoxide is hygroscopic and can be quenched by water.
-
Solution: Ensure you are using anhydrous DMF. Dry your glassware thoroughly. Use fresh, high-quality sodium thiomethoxide.
-
-
Cause - Reagent Quality: The starting 2-chloronicotinonitrile may be impure.
-
Cause - Insufficient Nucleophile: If exactly 1.0 equivalent of NaSMe is used, any small amount of quenching will result in an incomplete reaction.
-
Solution: Use a slight excess (1.1-1.2 eq) of sodium thiomethoxide to drive the reaction to completion.
-
Question 2: In the oxidation (Step 2), my reaction stops at the sulfoxide intermediate. How do I push it to the sulfone?
Answer:
-
Cause - Insufficient Oxidant: The oxidation of the sulfoxide to the sulfone requires a full second equivalent of the oxidant and is generally slower than the first oxidation. You may not have added enough m-CPBA, or it may have partially degraded upon storage.
-
Solution: Add an additional 0.2-0.5 equivalents of m-CPBA to the reaction mixture at 0 °C and continue stirring. Monitor closely by TLC/LCMS to avoid over-oxidation. The use of a robust oxidant like Oxone® can also be effective.[6]
-
-
Cause - Reaction Time/Temperature: The reaction may simply be slow at room temperature.
-
Solution: Increase the reaction time. If after 18-24 hours the reaction is still incomplete, you can try gently warming it to 30-35 °C, but monitor carefully for byproduct formation.
-
Question 3: My final product is difficult to purify and appears oily or discolored.
Answer:
-
Cause - Residual Acid Byproduct: The m-chlorobenzoic acid byproduct from m-CPBA can be difficult to remove completely and can make the product oily.
-
Solution: Be thorough during the workup. Wash the organic layer multiple times (3-4x) with saturated sodium bicarbonate solution. A final wash with a dilute sodium thiosulfate solution can also help remove residual peroxides.
-
-
Cause - Over-oxidation: If the reaction temperature was not controlled, side reactions, including oxidation of the pyridine ring, can occur, leading to colored impurities.
-
Solution: Re-attempt the synthesis with strict temperature control (0 °C) during the addition of m-CPBA. For purification, try recrystallization from a solvent system like ethyl acetate/hexanes or isopropanol.
-
IV. Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this synthesis? A: Both sodium thiomethoxide and m-CPBA require careful handling.
-
Sodium Thiomethoxide: It is corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood and wear appropriate PPE (gloves, safety glasses). It reacts with water, so keep it away from moisture.
-
m-CPBA: It is a potentially explosive solid, especially when impure or subjected to shock or friction. Do not grind it. Store it in a refrigerator and in its original plastic container. It is also a strong oxidizing agent.
-
2-Chloronicotinonitrile: This compound is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation.[7] Handle with appropriate PPE.
Q: Are there alternative oxidizing agents to m-CPBA? A: Yes. A common and effective alternative is Oxone® (potassium peroxymonosulfate), typically used in a biphasic system like DCM/water or in a solvent mixture like methanol/water. Hydrogen peroxide in the presence of a metal catalyst (e.g., tungstate) can also be used, but this often requires more optimization to prevent side reactions.[6][8]
Comparison of Common Oxidants
| Oxidant | Typical Conditions | Pros | Cons |
| m-CPBA | DCM, 0 °C to RT | Reliable, well-documented, good yields. | Potentially explosive, acidic byproduct requires careful workup. |
| Oxone® | MeOH/H₂O, RT | Inexpensive, safer to handle, easy workup. | Can be less selective, may require phase-transfer catalyst. |
| H₂O₂/Catalyst | Various | "Green" oxidant (water byproduct).[8] | Requires catalyst, can be difficult to control selectivity.[9] |
Q: How do I best monitor the progress of these reactions? A:
-
Step 1 (SNAr): Thin Layer Chromatography (TLC) is very effective. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The product, 2-(methylthio)nicotinonitrile, will be less polar (higher Rf) than the starting 2-chloronicotinonitrile.
-
Step 2 (Oxidation): TLC is also suitable here. The polarity increases with oxidation: Thioether (least polar) < Sulfoxide (intermediate polarity) < Sulfone (most polar). You can easily track the disappearance of the starting material and the intermediate. LC-MS provides more definitive tracking of all three species.
Q: Is this synthesis scalable? A: Yes, this synthesis is generally scalable. However, for kilogram-scale production, several factors must be considered.[10] The primary concern is heat management during the exothermic SNAr and, especially, the oxidation step. On a large scale, a jacketed reactor with controlled, slow addition of reagents is essential. For the oxidation, switching from m-CPBA to a safer alternative like Oxone® or exploring electrochemical oxidation methods could be beneficial for industrial applications.[10]
V. References
-
Baranczak, A., et al. (2021). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
-
Gompert, A., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Ershov, O. V. (2023). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]
-
PubChem (n.d.). 2-Chloronicotinonitrile. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal (n.d.). Sulfone synthesis by oxidation. [Link]
-
Long, Z., et al. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]
-
Sheldrake, P. W., et al. (2021). Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development. [Link]
-
Clark, C. T., et al. (2004). A new class of selective oxidizing agents for sulfide to sulfoxide and sulfoxide to sulfone conversions. ResearchGate. [Link]
-
Kotb, E. R. M., et al. (2014). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Molecules. [Link]
-
Shawali, A. S., et al. (2017). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloro-3-cyanopyridine | 6602-54-6 [chemicalbook.com]
- 5. 2-Chloro-3-cyanopyridine | 6602-54-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Side reactions of 2-(Methylsulfonyl)nicotinonitrile with other amino acid residues
Welcome to the technical support center for 2-(methylsulfonyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common questions regarding the use of this cysteine-reactive reagent. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success and integrity of your bioconjugation studies.
Introduction to this compound
This compound is a valuable tool for the selective modification of cysteine residues in proteins and other biomolecules. It belongs to the class of heteroaromatic sulfones that react with nucleophilic thiols via a nucleophilic aromatic substitution (SNAr) mechanism. The methylsulfonyl group serves as an excellent leaving group, and the electron-withdrawing nature of the pyridine ring and the nitrile group activates the C2 position for nucleophilic attack by the cysteine thiolate. While highly selective for cysteine, understanding potential side reactions and optimizing reaction conditions are crucial for obtaining homogenous and well-characterized bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary mechanism is a nucleophilic aromatic substitution (SNAr) reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the nicotinonitrile ring. This leads to the displacement of the methylsulfonyl group and the formation of a stable thioether bond between the protein and the nicotinonitrile moiety.
Q2: How selective is this compound for cysteine residues?
A2: this compound is highly selective for cysteine residues. Structurally related compounds, such as 2-sulfonylpyrimidines, have demonstrated exquisite selectivity for cysteine over other nucleophilic amino acids like lysine, tyrosine, proline, and serine, even at a pH as high as 8.2. This high selectivity is attributed to the superior nucleophilicity of the cysteine thiol side chain under typical reaction conditions.
Q3: Can this compound react with other amino acid residues?
A3: While highly selective for cysteine, the potential for off-target reactions, though low, should be considered, especially under non-optimal conditions.
-
Lysine: The primary amine of lysine is a potential nucleophile. However, at neutral to slightly basic pH, the concentration of the more nucleophilic deprotonated form is low. Studies on similar 2-sulfonylpyrimidines have shown no observable reaction with lysine.
-
Histidine: The imidazole side chain of histidine can act as a nucleophile. The reactivity is dependent on the specific pKa of the histidine residue within the protein's microenvironment. While less reactive than the cysteine thiolate, highly nucleophilic or solvent-accessible histidine residues could potentially react, particularly at higher pH or with prolonged reaction times.
-
Serine and Threonine: The hydroxyl groups of serine and threonine are generally poor nucleophiles and are unlikely to react with this compound under standard bioconjugation conditions.
-
Tyrosine: The phenolate form of tyrosine can be a potent nucleophile, but its pKa is relatively high (around 10). Therefore, reaction with tyrosine is not expected at physiological pH.
Q4: What is the optimal pH for a bioconjugation reaction with this compound?
A4: A pH range of 7.0 to 8.0 is generally recommended. This range provides a good balance between having a sufficient concentration of the reactive cysteine thiolate (pKa of cysteine thiol is ~8.3) and maintaining the stability of the reagent and the protein. Reactions at higher pH can increase the rate of labeling but may also increase the risk of hydrolysis of the reagent and potential side reactions with other amino acid residues.
Q5: Is this compound stable in aqueous solutions?
A5: this compound exhibits good stability in aqueous buffers. However, like other activated sulfonyl compounds, it can undergo slow hydrolysis, especially at higher pH and temperature. For this reason, it is recommended to prepare stock solutions in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low or No Labeling Efficiency | Oxidized Cysteine Residues: Cysteine residues can form disulfide bonds, rendering them unreactive towards this compound. | Solution: Pre-treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is a good choice as it is phosphine-based and does not contain a thiol that could compete with the protein for the labeling reagent. |
| Incorrect pH: The reaction is pH-dependent, requiring the deprotonated thiolate form of cysteine. | Solution: Ensure your reaction buffer is between pH 7.0 and 8.0. You can perform small-scale pilot reactions at different pH values within this range to find the optimal condition for your specific protein. | |
| Reagent Hydrolysis: The reagent may have hydrolyzed before reacting with the protein. | Solution: Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF. Avoid storing the reagent in aqueous buffers for extended periods. | |
| Insufficient Reagent Concentration: The molar excess of the reagent may be too low. | Solution: Increase the molar excess of this compound. A typical starting point is a 10- to 20-fold molar excess over the protein. | |
| Heterogeneous Product (Multiple Labeled Species) | Labeling of Multiple Cysteines: The protein may have multiple accessible cysteine residues. | Solution: If site-specific labeling is desired, consider protein engineering to remove non-essential cysteine residues. Alternatively, you can try to control the stoichiometry by using a lower molar excess of the reagent and shorter reaction times. |
| Off-Target Labeling: Reaction with other nucleophilic residues (e.g., a hyper-reactive histidine). | Solution: Lower the reaction pH to 7.0-7.5 to decrease the nucleophilicity of other residues. Reduce the reaction time and temperature. Analyze the product by mass spectrometry to identify the site(s) of modification. | |
| Protein Precipitation | Change in Protein Properties: The modification may alter the protein's solubility or isoelectric point. | Solution: Perform the labeling reaction in a buffer that is known to maintain the stability of your protein. Consider adding stabilizing excipients like glycerol or arginine. After labeling, adjust the pH of the storage buffer. |
| High Reagent Concentration: Excess reagent coming out of solution. | Solution: Ensure the final concentration of the organic solvent (from the reagent stock) in the reaction mixture is low (typically <5%). |
Experimental Protocols
General Protocol for Protein Labeling
-
Protein Preparation:
-
Dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 1 hour at room temperature.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Purification:
-
Remove excess reagent and byproducts using a desalting column, dialysis, or tangential flow filtration.
-
Protocol for Assessing Off-Target Reactivity
-
Model Peptide Reactions:
-
Synthesize or purchase short peptides containing a single cysteine, lysine, or histidine residue.
-
React each peptide with a 10-fold molar excess of this compound at pH 7.5 and 8.5.
-
Monitor the reaction progress over time using LC-MS to detect the formation of any adducts.
-
-
Intact Protein Mass Spectrometry:
-
After the labeling reaction, analyze the purified protein conjugate by high-resolution mass spectrometry (e.g., ESI-Q-TOF).
-
Compare the observed mass with the theoretical mass of the protein plus the mass of the nicotinonitrile moiety. The presence of unexpected mass additions may indicate off-target labeling or other modifications.
-
-
Peptide Mapping by LC-MS/MS:
-
Digest the labeled protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including potential modifications on all nucleophilic amino acid residues. This will allow for the precise identification of the labeled site(s).
-
Visualizations
Caption: SNAr reaction of this compound with cysteine.
Caption: Troubleshooting workflow for bioconjugation experiments.
References
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
- Process for producing 2-amino-nicotinonitrile intermediates.
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. [Link]
-
Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PubMed Central. [Link]
-
Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry. PubMed Central. [Link]
-
Contributions of the Histidine Side Chain and the N-terminal α-Amino Group to the Binding Thermodynamics of Oligopeptides to Nucleic Acids as a Function of pH. PubMed Central. [Link]
-
2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
-
Covalent Targeting of Histidine Residues with Aryl Fluorosulfates: Application to Mcl-1 BH3 Mimetics. PubMed Central. [Link]
-
Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. PubMed. [Link]
-
Light-Activated Reactivity of Nitrones with Amino Acids and Proteins. PubMed Central. [Link]
-
The multiple roles of histidine in protein interactions. BioMed Central. [Link]
-
A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. ResearchGate. [Link]
-
Stability of adenine-based cytokinins in aqueous solution. PubMed Central. [Link]
-
Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]
-
Lysine let's you link things! Lys biochemistry & reactivity inc charge, nucleophilic bond formation. YouTube. [Link]
-
3.1: Amino Acids and Peptides. Biology LibreTexts. [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. MDPI. [Link]
-
Covalent drugs targeting histidine – an unexploited opportunity?. PubMed Central. [Link]
-
Light‐Activated Reactivity of Nitrones with Amino Acids and Proteins. ResearchGate. [Link]
-
Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways. YouTube. [Link]
-
The multiple roles of histidine in protein interactions. PubMed Central. [Link]
-
Enhancing the intensities of lysine-terminated tryptic peptide ions in matrix-assisted laser desorption/ionization mass spectrometry. PubMed. [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. MDPI. [Link]
-
Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions. ResearchGate. [Link]
-
Some recent applications of α-amino nitrile chemistry. Chemical Society Reviews. [Link]
-
Enhancing the Incorporation of Lysine Derivatives into Proteins with Methylester Forms of Unnatural Amino Acids. PubMed Central. [Link]
-
Uncovering hidden protein modifications with native top-down mass spectrometry. PubMed. [Link]
-
Identification of covalent adducts by mass spectrometry. (A) ESI-MS... ResearchGate. [Link]
Technical Guide: Work-up & Purification of 2-(Methylsulfonyl)nicotinonitrile Reactions
Executive Summary & Molecule Profile[1]
2-(Methylsulfonyl)nicotinonitrile is a highly reactive electrophilic building block used primarily in
The presence of the electron-withdrawing nitrile group at the C3 position activates the C2-sulfonyl group, making it an excellent leaving group (nucleofuge).[1] However, this same activation makes the molecule susceptible to hydrolysis (attack by water) and polymerization if not handled correctly during work-up.[1][2]
| Property | Data | Implication for Work-up |
| Leaving Group | Methanesulfonyl ( | Becomes methanesulfinate (water-soluble) upon displacement.[1][2] |
| Byproducts | Methanesulfinic acid ( | Acidic; can cause decomposition if not neutralized.[1][2] |
| Stability | Moisture Sensitive | Hydrolyzes to 2-hydroxy-3-cyanopyridine (pyridone) in aqueous base.[1][2] |
| Solubility | DMSO, DMF, EtOAc, DCM | Solvents like DMF/DMSO require extensive water washes to remove.[1][2] |
The "Golden Path" Work-up Procedure[1][2]
This protocol assumes a standard
Phase 1: Quenching & Neutralization
Objective: Stop the reaction without triggering hydrolysis of the nitrile or displacement of the sulfone by water (formation of the pyridone impurity).
-
Cool the Mixture: Bring the reaction vessel to 0°C or Room Temperature (RT). Do not quench hot.
-
The Quench:
-
If Reaction was Basic (Amine/Base): Pour slowly into Saturated Aqueous Ammonium Chloride (
) . This buffers the pH to ~6-7, preventing base-catalyzed hydrolysis of the nitrile.[1] -
If Reaction was Neutral: Pour into Ice-Water .
-
-
Dilution: Add an excess of organic solvent (Ethyl Acetate is preferred; DCM is acceptable but may form stubborn emulsions with sulfinate salts).[1][2]
Phase 2: Extraction & Washing
Objective: Remove the polar solvent (DMF/DMSO) and the methanesulfinate byproduct.[2]
-
The "Sulfinate" Wash: Wash the organic layer 2x with Water .[1][2]
-
The "Solvent" Wash (Crucial for DMF/DMSO): Wash 3x with 5% Lithium Chloride (LiCl) solution.[1][2]
-
Drying: Dry over Anhydrous Sodium Sulfate (
). Filter and concentrate in vacuo.
Phase 3: Purification Strategy
Do not assume flash chromatography is immediately necessary.[1][2]
-
Trituration (Recommended): Many 2-aminonicotinonitriles are solids.[1][2] Triturate the crude residue with cold Diethyl Ether (
) or Hexanes/Ethanol (9:1) .[1][2] The sulfonyl starting material is often more soluble in ether than the amino-product.[1] -
Chromatography: If columning is required, use a gradient of Hexanes:EtOAc.[1][2]
Visual Workflow: Logic & Decision Tree
The following diagram illustrates the critical decision points to avoid common pitfalls like hydrolysis or emulsion formation.
Caption: Figure 1.[1][2] Optimized work-up flow for this compound displacement reactions, prioritizing removal of polar solvents and byproducts.
Troubleshooting Dashboard
Issue 1: "I see a new spot on TLC that isn't my product."
Diagnosis: Hydrolysis of the C2-Sulfone. [1]
-
Mechanism: Water acts as a nucleophile, displacing the sulfone to form 2-hydroxy-3-cyanopyridine (often exists as the 2-pyridone tautomer).[1][2]
-
Cause: Quenching with strong base (NaOH) or heating in the presence of water.[1][2]
-
Solution:
Issue 2: "My product smells like garlic/sulfur."
Diagnosis: Trapped Methanesulfinic Acid. [2]
-
Mechanism: The leaving group (
) protonates to form methanesulfinic acid, which is volatile and pungent.[1][2] -
Cause: Acidic workup (pH < 3) or insufficient water washes.[1][2]
-
Solution:
Issue 3: "Low Yield / Starting Material won't react."
Diagnosis: Nucleophile Deactivation.
-
Mechanism: The methanesulfinic acid byproduct is acidic.[1][2] As the reaction proceeds, it can protonate your amine nucleophile, rendering it unreactive (ammonium salt).[2]
-
Solution:
-
Add an auxiliary base (e.g., DIPEA or
, 1.5 - 2.0 equivalents) to the reaction mixture to scavenge the acidic byproduct and keep the nucleophile free.[1]
-
FAQ: Expert Handling
Q: Can I use water as the reaction solvent? A: Generally, No. While green chemistry suggests water, this specific substrate is prone to hydrolysis at the C2 position in water, especially if heated. Use water only if the nucleophile is extremely reactive (e.g., a thiol) and can outcompete water.[2]
Q: How do I remove excess this compound if the reaction isn't complete? A: The starting material is an electrophile.[1][2]
-
Scavenger Resin: Add a polymer-supported amine (e.g., PS-Trisamine) to the crude mixture and stir for 1 hour.[1][2] The resin will react with the excess sulfone. Filter the resin to remove the impurity.[4]
-
Chemical Wash: If your product is not an amine, wash the organic layer with a dilute solution of glycine or morpholine.[1][2] This converts the excess starting material into a water-soluble/polar amino-pyridine that can be washed away or separated easily by column chromatography.[1][2]
Q: The reaction turned black/dark. Is it ruined? A: Not necessarily. Pyridine-sulfones can form charge-transfer complexes or undergo minor decomposition that darkens the solution.[1][2] Trust the TLC/LCMS, not the color. Perform the standard work-up; the color often partitions into the aqueous layer or stays at the baseline of the column.
References
-
Reactivity of 2-Sulfonylpyrimidines/Pyridines
-
L. Delhaye, et al. "Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems."[1][7][8] Organic Process Research & Development, 2007 , 11, 160–164.[1][2]
- Context: Establishes the efficiency of LiCl washes for removing DMF/DMSO in workups involving polar heterocycles.
-
-
Nucleophilic Displacement Mechanisms
-
Hydrolysis of Nitriles & Sulfones
-
Barba, O., et al. "Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation."[1][2][9] Bioconjugate Chemistry, 2023 , 34, 9, 1609–1619.[1][2] [1][2]
- Context: Detailed analysis of the hydrolytic stability of 2-methylsulfonyl-heterocycles in aqueous buffers and the displacement mechanism by thiols/amines.
-
-
Safety & Handling (SDS)
Sources
- 1. researchgate.net [researchgate.net]
- 2. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. US5589691A - Process for recovery and recycle of methanesulfonic acid and phosphorous acid - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. Workup [chem.rochester.edu]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Reaction Rate of 2-(Methylsulfonyl)nicotinonitrile with Cysteines
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-(methylsulfonyl)nicotinonitrile for cysteine modification. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you optimize your experiments and achieve higher reaction rates and yields. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and reproducibility of your results.
Section 1: Foundational Knowledge
Before delving into troubleshooting, it is crucial to understand the underlying chemistry of the reaction between this compound and cysteine residues.
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] The cysteine thiol, particularly in its more nucleophilic thiolate form (-S⁻), attacks the electron-deficient carbon atom of the pyridine ring that is attached to the methylsulfonyl group. The methylsulfonyl group is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the nitrile group and the pyridine ring itself. This results in a stable thioether bond between the cysteine residue and the nicotinonitrile scaffold.
reagents [label="this compound\n+ Cysteine-SH", fillcolor="#F1F3F4", fontcolor="#202124"]; thiolate [label="Cysteine-S⁻\n(Thiolate anion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; meisenheimer [label="Meisenheimer Complex\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="S-aryl Cysteine Product\n+ CH₃SO₂⁻", fillcolor="#34A853", fontcolor="#FFFFFF"];
reagents -> thiolate [label="Deprotonation\n(pH dependent)"]; thiolate -> meisenheimer [label="Nucleophilic\nAttack"]; meisenheimer -> product [label="Leaving Group\nDeparture"]; }
Key Factors Influencing Reaction Rate
Several factors can be modulated to increase the reaction rate. Understanding these is the first step in troubleshooting slow or incomplete reactions.
-
pH: The reaction rate is highly dependent on the pH of the reaction medium.[1][3]
-
Temperature: Like most chemical reactions, the rate of the SNAr reaction increases with temperature.
-
Concentration of Reactants: The law of mass action dictates that increasing the concentration of either the cysteine-containing molecule or the this compound will increase the reaction rate.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the transition state.
-
Accessibility of the Cysteine Residue: In the context of proteins, the location and local environment of the cysteine residue play a critical role.
Section 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experiments.
Q1: My reaction is very slow or incomplete. What is the first thing I should check?
A1: The most common culprit for slow reactions is suboptimal pH. The reacting species is the thiolate anion (-S⁻), not the protonated thiol (-SH). The pKa of a typical cysteine thiol is around 8.3. Therefore, as the pH of the solution approaches and exceeds the pKa, the concentration of the more nucleophilic thiolate increases, leading to a significant increase in the reaction rate.
Troubleshooting Steps:
-
Verify the pH of your reaction buffer. Ensure it is accurately measured.
-
Increase the pH. If your protein or molecule is stable at a higher pH, consider increasing the pH of the reaction buffer to 7.5, 8.0, or even 8.5. A pH increase from 6.5 to 7.0 can result in an approximately 5-fold increase in the reaction rate.[1]
-
Consider the pKa of your specific cysteine. The local microenvironment of a cysteine residue in a protein can significantly alter its pKa. If the pKa is unusually high, a higher reaction pH will be necessary to achieve a sufficient concentration of the thiolate.
Q2: I have optimized the pH, but the reaction is still not as fast as I would like. What are my other options?
A2: If pH optimization is insufficient, you can explore adjusting the temperature and reactant concentrations.
| Parameter | Recommended Adjustment | Causality & Considerations |
| Temperature | Increase temperature in 5-10°C increments (e.g., from room temperature to 37°C). | Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, thus accelerating the reaction. Caution: Ensure your protein or molecule of interest is stable at higher temperatures to avoid denaturation. |
| Reactant Concentration | Increase the molar excess of this compound (e.g., from 5 equivalents to 10 or 20 equivalents). | A higher concentration of the electrophile will drive the reaction forward according to Le Chatelier's principle and increase the probability of a reactive collision. Caution: A very large excess may lead to off-target modifications if other reactive nucleophiles are present, although this compound is highly selective for thiols.[2] |
Q3: Could my choice of buffer be inhibiting the reaction?
A3: While less common, some buffer components could potentially interfere with the reaction.
Troubleshooting Steps:
-
Avoid buffers containing nucleophiles. Buffers such as Tris (tris(hydroxymethyl)aminomethane) contain primary amines that could, in theory, act as competing nucleophiles, although the reactivity of thiols is significantly higher. Buffers like phosphate-buffered saline (PBS) or HEPES are generally preferred.
-
Check for additives. Components like DTT or β-mercaptoethanol in your protein stock solution will compete with your target cysteine and must be removed prior to the reaction. Desalting columns or dialysis are effective methods for their removal.
Q4: I am seeing evidence of off-target modifications or side products. What could be the cause and how can I minimize them?
A4: While this compound is highly chemoselective for cysteines, aggressive reaction conditions can potentially lead to side reactions.[2]
-
Hydrolysis: The this compound reagent can undergo hydrolysis, especially at very high pH and elevated temperatures, to form the corresponding hydroxypyridine, which is unreactive. If your reaction is left for an extended period under harsh conditions, this could be a concern.
-
Modification of other nucleophilic residues: While significantly less reactive than thiols, other nucleophilic residues like lysine could potentially be modified under extreme conditions (e.g., very high pH and a large excess of the reagent).
Minimization Strategies:
-
Use the mildest conditions possible. Optimize the reaction to proceed at a reasonable rate without resorting to excessively high pH, temperature, or reagent concentrations.
-
Limit reaction time. Once the desired level of modification is achieved (monitored by LC-MS, for example), quench the reaction to prevent the accumulation of side products. The reaction can be quenched by adding a small molecule thiol like DTT or β-mercaptoethanol to consume the excess electrophile.
-
Purify the product. After the reaction, purify your modified protein or molecule to remove unreacted reagents and any potential side products.
start [label="Slow or Incomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is the pH optimal?\n(Typically 7.0-8.5)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Increase pH", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp_conc [label="Are temperature and\nconcentration optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_temp_conc [label="Increase temperature or\nreagent concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; check_buffer [label="Are there interfering\nsubstances in the buffer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; remove_interferents [label="Remove competing nucleophiles\n(e.g., DTT, Tris)", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Reaction Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_ph; check_ph -> adjust_ph [label="No"]; adjust_ph -> check_ph; check_ph -> check_temp_conc [label="Yes"]; check_temp_conc -> adjust_temp_conc [label="No"]; adjust_temp_conc -> check_temp_conc; check_temp_conc -> check_buffer [label="Yes"]; check_buffer -> remove_interferents [label="Yes"]; remove_interferents -> check_buffer; check_buffer -> success [label="No"]; }
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for a typical cysteine labeling experiment.
Reagent Preparation
-
Protein/Peptide Stock Solution:
-
Prepare your cysteine-containing protein or peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Ensure the stock solution is free of any thiol-containing reagents like DTT or β-mercaptoethanol. If necessary, perform buffer exchange using a desalting column or dialysis.
-
Determine the precise concentration of your protein/peptide using a reliable method (e.g., BCA assay, UV-Vis spectroscopy).
-
-
This compound Stock Solution:
-
Prepare a concentrated stock solution (e.g., 10-100 mM) in a water-miscible organic solvent such as DMSO or DMF.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
General Protocol for Cysteine Labeling
This protocol is a starting point and should be optimized for your specific application.
-
Reaction Setup:
-
In a microcentrifuge tube, add your protein/peptide solution to the desired final concentration (e.g., 1-10 mg/mL).
-
Add the reaction buffer to bring the total volume to just under the final desired volume.
-
Initiate the reaction by adding the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 5-20 equivalents). Gently mix by pipetting. Note: The final concentration of the organic solvent (e.g., DMSO) should ideally be kept below 5% (v/v) to avoid affecting protein structure and stability.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) with gentle shaking or rotation.
-
The reaction time will vary depending on the reactivity of the specific cysteine, pH, temperature, and concentrations. A typical starting point is 1-2 hours.
-
-
Monitoring the Reaction (Optional but Recommended):
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by adding a reducing agent (e.g., DTT to a final concentration of 10 mM) or by acidification (e.g., adding formic acid to 1%).
-
Analyze the aliquots by LC-MS to determine the extent of labeling by observing the mass shift corresponding to the addition of the nicotinonitrile moiety.
-
-
Quenching the Reaction:
-
Once the desired level of labeling is achieved, quench the entire reaction by adding a thiol-containing reagent (e.g., N-acetylcysteine or DTT) in excess to consume any unreacted this compound.
-
-
Purification of the Labeled Product:
-
Remove the excess unreacted reagent and quenching agent by using a desalting column, spin filtration, or dialysis against a suitable storage buffer.
-
Analytical Characterization
-
Mass Spectrometry (LC-MS): This is the most direct way to confirm successful labeling and determine the degree of modification. The mass of the labeled protein/peptide will increase by the mass of the nicotinonitrile group minus the mass of the methylsulfinic acid leaving group.
-
NMR Spectroscopy: For small molecules and peptides, ¹H NMR can be used to monitor the reaction in real-time by observing the disappearance of the starting material signals and the appearance of the product signals.[3]
References
-
Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1679–1687. [Link]
-
Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
-
Pichon, M. M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. [Link]
-
Bollong, M. J., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society, 142(17), 7845–7855. [Link]
-
Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition, 55(43), 13408-13421. [Link]
Sources
Validation & Comparative
Kinetic comparison of 2-(Methylsulfonyl)nicotinonitrile and other Michael acceptors
The following guide compares the kinetic profiles of 2-(Methylsulfonyl)nicotinonitrile (2-MSNN) against standard Michael acceptors (e.g., acrylamides, vinyl sulfones).
Executive Summary
In the design of Targeted Covalent Inhibitors (TCIs), the choice of "warhead" (electrophile) dictates the selectivity, potency, and duration of action. While Michael acceptors (e.g., acrylamides) are the industry standard for targeting cysteine residues, This compound (2-MSNN) represents a distinct class of electrophiles that operate via Nucleophilic Aromatic Substitution (
This guide objectively analyzes the kinetic differences between these two classes. Experimental data indicates that while Michael acceptors rely on orbital alignment for 1,4-addition, 2-MSNN utilizes a tunable leaving-group displacement mechanism. This fundamental difference offers researchers a unique "reactivity dial," allowing for the decoupling of reversible binding affinity (
Mechanistic Divergence: vs. Michael Addition
To interpret kinetic data correctly, one must understand the reaction coordinate.
-
Michael Acceptors (e.g., Acrylamides): React via nucleophilic attack on the
-carbon of an -unsaturated system. The transition state involves the formation of an enolate intermediate. -
2-MSNN (
Electrophiles): Reacts via the addition of the thiol to the ipso-carbon (C2) of the pyridine ring, followed by the elimination of the methanesulfinate group. The electron-withdrawing nitrile group at C3 lowers the energy of the Meisenheimer complex, facilitating the reaction.
Pathway Visualization
The following diagram illustrates the distinct reaction coordinates.
Figure 1: Mechanistic comparison of Michael Addition (top) vs. Nucleophilic Aromatic Substitution (bottom).
Comparative Kinetic Performance
The following data synthesizes reactivity profiles from recent structure-activity relationship (SAR) studies involving cysteine surrogates (GSH) and kinase targets (e.g., BTK, EGFR).
Table 1: Kinetic and Physicochemical Comparison
| Feature | Acrylamides (Michael Acceptor) | 2-MSNN ( | Impact on Drug Design |
| Intrinsic Reactivity ( | High ( | Moderate to High ( | 2-MSNN offers a wider dynamic range for tuning "hot" vs. "cold" warheads. |
| Selectivity (Thiol vs. Amine) | Moderate. Can react with Lys/His at high pH. | High. Strong preference for "soft" thiols over "hard" amines. | Reduced off-target toxicity (immunogenicity) with 2-MSNN. |
| Reversibility | Generally Irreversible (unless | Irreversible. The C-S aryl bond is metabolically stable. | Both provide durable target silencing. |
| Metabolic Liability | High. Double bond prone to oxidation (CYP450) or reduction. | Low. Pyridine core is robust; sulfone is stable. | 2-MSNN often yields better PK properties. |
| Tunability | Steric hindrance on double bond (e.g., dimethyl). | Electronic tuning of the heteroaryl ring (e.g., changing CN to | 2-MSNN reactivity can be tuned over 9 orders of magnitude.[1][2][3][4] |
Data Interpretation: The "Goldilocks" Zone
In kinetic assays using Glutathione (GSH) at pH 7.4:
-
Unsubstituted Acrylamides often react too quickly (
min), leading to glutathione depletion in vivo. -
2-MSNN derivatives typically exhibit
values in the range of . This places them in the ideal "Goldilocks" zone: sufficiently inert to survive circulation (high plasma stability) but reactive enough to bond covalently when positioned by the scaffold into the protein active site (high local effective molarity).
Experimental Protocol: Kinetic Validation System
To validate the performance of 2-MSNN against an acrylamide control, use the following pseudo-first-order kinetic assay. This protocol is self-validating via the use of an internal standard.
Workflow Visualization
Figure 2: Step-by-step kinetic assay workflow.
Step-by-Step Methodology
Objective: Determine the second-order rate constant (
-
Reagent Preparation:
-
Prepare a 100 mM stock of 2-MSNN in DMSO-d6.
-
Prepare a 200 mM stock of L-Glutathione (reduced) in deuterated phosphate buffer (pH 7.4, 100 mM).
-
Internal Standard: Add 1 mM Sodium Benzoate to the buffer to normalize peak integrals.
-
-
Reaction Setup (NMR Tube):
-
Mix to achieve final concentrations: 1 mM Electrophile and 10 mM GSH (10-fold excess ensures pseudo-first-order kinetics).
-
Total volume: 600 µL.
-
Control: Run a parallel tube with Acrylamide (1 mM) under identical conditions.
-
-
Data Acquisition (
H-NMR):-
Acquire spectra every 5 minutes for 120 minutes at 25°C or 37°C.
-
Monitor: Disappearance of the aromatic proton signals of 2-MSNN (or the methyl signal of the sulfone group,
ppm) and appearance of the released methanesulfinate ( ppm).
-
-
Calculation:
-
Plot
vs. time ( ). -
The slope of the line is
. -
Calculate the second-order rate constant:
-
Units:
.
-
Conclusion
This compound is not a Michael acceptor but a tunable
References
-
Narayanan, A. & Jones, L. H. (2015). Sulfonylpyrimidines as Privileged Warheads for the Development of Targeted Covalent Inhibitors. Chemical Science.
-
Bollong, M. J. et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Chemical Biology.
-
Cray, A. et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.
-
Kalgutkar, A. S.[4][5][6] & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery.
-
Gehringer, M. & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 2-(Methylsulfonyl)nicotinonitrile as a Covalent Inhibitor: A Technical Comparison Guide
Executive Summary
2-(Methylsulfonyl)nicotinonitrile represents a specialized class of "tunable" covalent warheads functioning via Nucleophilic Aromatic Substitution (
This guide provides a rigorous technical analysis of the this compound scaffold, comparing its efficacy against standard covalent warheads and detailing the experimental frameworks required to validate its kinetic parameters (
Mechanism of Action: The Paradigm
The defining feature of this compound is its mode of covalent bond formation. While the nitrile group (-CN) typically serves as a reversible warhead (forming thioimidates), in this scaffold, it acts as an electron-withdrawing activator .
The reaction proceeds via an irreversible
Reaction Pathway Diagram
The following diagram illustrates the mechanistic divergence between
Figure 1: Mechanism of Cysteine Arylation via this compound. The reaction is irreversible, driven by the expulsion of the sulfonyl leaving group.
Comparative Analysis: Performance vs. Alternatives
The utility of this compound lies in its "Goldilocks" reactivity—sufficiently electrophilic to modify catalytic cysteines but less promiscuous than non-specific alkylators.
Table 1: Efficacy Comparison of Cysteine-Targeting Warheads
| Feature | This compound | Acrylamides (e.g., Ibrutinib) | Chloroacetamides | Nitriles (Aliphatic) |
| Mechanism | Michael Addition (1,4-Addition) | Nucleophilic Addition | ||
| Reversibility | Irreversible (Stable Thioether) | Irreversible (mostly) | Irreversible | Reversible (Thioimidate) |
| Intrinsic Reactivity | Low to Moderate (Tunable) | High | Very High | Low |
| Selectivity | High (Requires specific geometry) | Moderate (Can target off-target Cys) | Low (Promiscuous) | High |
| Metabolic Stability | High (Resistant to reductases) | Moderate (Glutathione conjugation) | Low | High |
| Leaving Group | Methanesulfinate (Benign) | None (Addition) | Chloride | None |
Key Technical Insights:
-
Tunability: Unlike acrylamides, where reactivity is modulated primarily by steric hindrance, the reactivity of the nicotinonitrile scaffold can be fine-tuned electronically by modifying the pyridine ring substituents (e.g., adding electron-donating methyl groups at C4/C6 reduces reactivity, enhancing selectivity).
-
Metabolic Resilience: The aryl-thioether bond formed is significantly more resistant to oxidative cleavage and retro-reaction compared to the thioether formed by Michael acceptors.
-
Geometry: The planar nature of the pyridine ring imposes strict geometric constraints, requiring the target cysteine to be positioned for in-plane attack, which acts as a secondary selectivity filter.
Experimental Protocols for Validation
To validate this compound as a lead candidate, you must establish two parameters: Intrinsic Reactivity (
Protocol A: Intrinsic Reactivity Assay (GSH Half-Life)
Objective: Determine the non-specific reactivity of the inhibitor toward biological thiols.
Materials:
-
Test Compound (10 mM in DMSO)
-
Reduced Glutathione (GSH)
-
Phosphate Buffer (PBS, pH 7.4)
-
Internal Standard (e.g., Indomethacin)
-
LC-MS/MS
Workflow:
-
Preparation: Dilute GSH to 5 mM in PBS.
-
Incubation: Add Test Compound to a final concentration of 50 µM (1:100 ratio to pseudo-first-order kinetics).
-
Sampling: Aliquot samples at
min. -
Quenching: Quench immediately with 1% Formic Acid + Internal Standard in Acetonitrile.
-
Analysis: Monitor the disappearance of the parent mass [M+H]+ via LC-MS.
-
Calculation: Plot
vs. time. The slope is .-
Target Metric:
min indicates acceptable stability for cellular assays.
-
Protocol B: Determination of
Objective: Quantify the potency of time-dependent inhibition.
Workflow Diagram:
Figure 2: Workflow for Determining Kinetic Parameters of Covalent Inhibition.
Step-by-Step Methodology:
-
Pre-incubation: Incubate the target enzyme with the inhibitor at 5-7 different concentrations (e.g., 0.1 nM to 10 µM) for varying time points (
to 60 min). -
Activity Measurement: At each time point, dilute an aliquot into a solution containing the enzymatic substrate (at saturation,
) to trigger the reaction. -
Data Processing:
-
Determine the pseudo-first-order rate constant (
) for each inhibitor concentration by plotting the natural log of residual activity vs. time. -
Plot
vs. . -
Fit data to the equation:
-
-
Interpretation:
- : Affinity of the initial non-covalent encounter complex.[1]
- : Maximum rate of covalent bond formation.
-
: Second-order rate constant (efficiency). A value
typically denotes a potent covalent inhibitor.
Applications & Case Studies
Case Study 1: KEAP1-NRF2 Pathway Activation
Researchers utilized the this compound scaffold to target KEAP1 , a sensor protein rich in reactive cysteines.
-
Challenge: Acrylamides were too reactive, causing off-target toxicity.
-
Solution: The 2-methylsulfonylpyridine core provided a "softer" electrophile.
-
Result: Selective modification of specific sensor cysteines on KEAP1, activating the NRF2 antioxidant response without depleting the cellular glutathione pool.
Case Study 2: Adenosine Deaminase (ADA) Inhibition
A study identified this scaffold as a selective modifier of a distal cysteine in ADA.[2]
-
Mechanism: The inhibitor bound to a non-catalytic site (
) and subsequently cross-linked to a proximal cysteine via ( ), effectively silencing the enzyme through allosteric disruption.
References
-
2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Source: ACS Chemical Biology. URL:[Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Source: Journal of the American Chemical Society. URL:[Link]
-
Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors. Source: Angewandte Chemie International Edition. URL:[Link]
-
Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition. Source: Journal of Medicinal Chemistry. URL:[Link]
Sources
A Senior Application Scientist's Guide to Validating Protein Labeling by 2-(Methylsulfonyl)nicotinonitrile using Mass Spectrometry
This guide provides a comprehensive comparison of 2-(Methylsulfonyl)nicotinonitrile as a protein labeling reagent and detailed, field-proven protocols for its validation using mass spectrometry. It is intended for researchers, scientists, and drug development professionals seeking to employ covalent labeling strategies with confidence.
Introduction: The Critical Role of Covalent Labeling and its Validation
Covalent labeling has become an indispensable tool in chemical biology and drug discovery, enabling the study of protein function, target identification, and the development of targeted covalent inhibitors.[1][2] Unlike non-covalent interactions, covalent labeling forms a stable, lasting bond between a molecule and a protein, allowing for more robust biochemical and analytical applications.[3]
The choice of a covalent labeling reagent is dictated by several factors, including its reactivity, selectivity for a particular amino acid residue, and the stability of the resulting bond. Among the nucleophilic amino acids, cysteine is a common target due to its relatively low abundance in the proteome and the high nucleophilicity of its thiol group under physiological conditions.[2][4]
Validation of the labeling event is paramount to ensure the integrity of downstream applications. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and the ability to pinpoint the exact site of modification on a protein.[5][6] This guide will focus on the use of this compound, a cysteine-reactive compound, and provide a detailed roadmap for its application and rigorous validation by mass spectrometry.
The Chemistry of Covalent Labeling: A Comparison of Key Reagents
This compound belongs to a class of heteroaromatic sulfones that react with cysteine residues via a nucleophilic aromatic substitution (SNAr) mechanism.[5][7][8] The electron-withdrawing nitrile and sulfonyl groups activate the pyridine ring, making it susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. The methylsulfonyl group serves as an excellent leaving group, resulting in a stable thioether bond between the protein and the nicotinonitrile moiety.
dot
Caption: Reaction mechanism of this compound with a protein cysteine residue.
To appreciate the utility of this compound, it is essential to compare its performance with other commonly used cysteine-reactive electrophiles.
| Reagent Class | Mechanism | Key Advantages | Key Disadvantages |
| This compound | Nucleophilic Aromatic Substitution (SNAr) | High stability of the resulting thioether bond; tunable reactivity by modifying ring substituents.[5][7][8] | Potentially slower reaction kinetics compared to some Michael acceptors. |
| Iodoacetamides | Nucleophilic Substitution (SN2) | High reactivity; well-established protocols.[9] | Potential for off-target reactions with other nucleophilic residues like methionine, histidine, and lysine, especially at higher pH.[10][11][12] |
| Maleimides | Michael Addition | High reactivity and specificity for thiols at neutral pH.[13] | The resulting thioether bond can undergo hydrolysis, leading to a loss of the label over time. |
| Acrylamides | Michael Addition | Generally good selectivity for cysteine; widely used in drug discovery.[9] | Can exhibit slower reaction rates compared to iodoacetamides and maleimides. |
Experimental Protocols: A Step-by-Step Guide to Labeling and Validation
This section provides detailed protocols for protein labeling with this compound and the subsequent validation of the labeling event by mass spectrometry. These protocols are designed to be self-validating, with built-in controls and checkpoints to ensure data integrity.
Protein Labeling with this compound
This protocol outlines the steps for labeling a purified protein with this compound. It is crucial to maintain a reduced state of the target cysteine(s) prior to labeling.
Materials:
-
Purified protein with accessible cysteine(s)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching reagent (e.g., N-acetyl-L-cysteine or Dithiothreitol (DTT))
-
Desalting column or dialysis cassette
Protocol:
-
Protein Reduction: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL. Add a 10-fold molar excess of TCEP to the protein solution to ensure all cysteine residues are in their reduced state. Incubate at room temperature for 30 minutes.
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) at a concentration of 10-100 mM.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the reduced protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The incubation time may need to be optimized depending on the reactivity of the specific cysteine residue.
-
Quenching: Add a 100-fold molar excess of the quenching reagent (e.g., N-acetyl-L-cysteine or DTT) to the reaction mixture to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Removal of Excess Reagents: Remove the excess labeling reagent, quenching reagent, and byproducts using a desalting column or by dialysis against a suitable buffer.
-
Verification of Labeling (Optional but Recommended): Analyze the labeled protein by SDS-PAGE and intact mass spectrometry to confirm an increase in molecular weight corresponding to the mass of the nicotinonitrile moiety.
Mass Spectrometry-Based Validation of Protein Labeling
This protocol details the "bottom-up" proteomics workflow for identifying the specific site(s) of modification on the protein.[14]
dot
Caption: Workflow for mass spectrometry-based validation of protein labeling.
Materials:
-
Labeled protein sample from section 3.1
-
Unlabeled control protein
-
Urea or Guanidine Hydrochloride
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
To both the labeled and unlabeled control protein samples, add urea to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Add iodoacetamide to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes to alkylate all free cysteine thiols. This step is crucial to prevent disulfide bond reformation and to differentiate between cysteines that were labeled with this compound and those that were not.
-
-
Buffer Exchange and Digestion:
-
Dilute the samples at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Desalting: Acidify the peptide mixtures with formic acid to a final concentration of 0.1% and desalt using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in 0.1% formic acid.
-
Analyze the peptide mixtures by LC-MS/MS using a data-dependent acquisition (DDA) method. The mass spectrometer should be programmed to select the most abundant precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.
-
The search parameters should include:
-
Enzyme: Trypsin with up to two missed cleavages.
-
Fixed Modification: Carbamidomethylation of cysteine (+57.021 Da).
-
Variable Modifications: Oxidation of methionine (+15.995 Da) and the mass of the nicotinonitrile adduct on cysteine. The exact mass of the modification will depend on the specific this compound reagent used.
-
-
Utilize proteomics software (e.g., MaxQuant, Proteome Discoverer, or similar) to identify the peptides and pinpoint the site of modification.
-
Compare the results from the labeled and unlabeled control samples. The labeled peptide should only be identified in the sample treated with this compound.
-
Quantitative Chemoproteomics for Comparative Analysis
To objectively compare the reactivity and selectivity of this compound with other cysteine-reactive compounds, a quantitative chemoproteomics approach such as isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) can be employed.[15][16] This method allows for the ratiometric comparison of the labeling efficiency of a broad-spectrum cysteine-reactive probe in the presence and absence of the test compound.
dot
Caption: isoTOP-ABPP workflow for quantitative cysteine reactivity profiling.
A higher heavy-to-light ratio for a particular cysteine-containing peptide indicates that this compound has effectively blocked that site from being labeled by the iodoacetamide probe, signifying its reactivity towards that specific cysteine.
Conclusion and Future Perspectives
This compound and related heteroaromatic sulfones represent a valuable class of reagents for the covalent labeling of cysteine residues in proteins. Their tunable reactivity and the high stability of the resulting thioether linkage offer distinct advantages over other commonly used electrophiles. Rigorous validation of the labeling event by mass spectrometry is not merely a suggestion but a necessity for generating reliable and reproducible data.
The protocols and comparative data presented in this guide provide a solid foundation for researchers to confidently employ this compound in their studies. As the field of chemical proteomics continues to evolve, we can anticipate the development of even more sophisticated labeling reagents and mass spectrometry-based validation strategies, further empowering our ability to unravel the complexities of the proteome.
References
-
Baud, M. G. J., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
-
Pichon, M. M., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Baud, M. G. J., et al. (2023). Structure-Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. PubMed. [Link]
-
Wu, H., et al. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. PubMed. [Link]
-
Tsao, T.-H., et al. (2022). Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry. PubMed Central. [Link]
- Bar-Dagan, M., et al. (2021). Compositions and methods for reducing off-target toxicity of antibody drug conjugates.
-
van der Velden, J. L. J., et al. (2009). A method for site-specific labeling of multiple protein thiols. PubMed Central. [Link]
-
Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
-
Lin, C.-W., et al. (2018). Proteomics and beyond: Cell decision-making shaped by reactive electrophiles. PubMed Central. [Link]
-
Site-Specific Protein Labeling Methods and Protocols. (2016). ResearchGate. [Link]
-
Sethi, S. K., et al. (2019). Protein Mass Spectrometry Made Simple. PubMed Central. [Link]
-
Kuznetsova, K. G., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. [Link]
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. PubMed Central. [Link]
-
Hillebrand, L., et al. (2024). A perspective on cysteine-reactive activity-based probes. RSC Publishing. [Link]
-
Kuznetsova, K. G., et al. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. ResearchGate. [Link]
-
Carr, S. A. (2014). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. [Link]
-
Wu, H., et al. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. National Institutes of Health. [Link]
-
Gunning, Y., et al. (2022). MRM Mass Spectrometry of Peptides Applied to Meat Authentication. JoVE. [Link]
-
Kozoriz, K., & Lee, J.-S. (2023). Quantitative chemoproteomic analysis for reactive residue profiling. ResearchGate. [Link]
-
Godl, K., et al. (2019). Site Selective and Efficient Spin Labeling of Proteins with a Maleimide-Functionalized Trityl Radical for Pulsed Dipolar EPR Spectroscopy. MDPI. [Link]
-
Backus, K. M., et al. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PubMed Central. [Link]
-
Wang, C., et al. (2014). A chemoproteomic platform to quantitatively map targets of lipid-derived electrophiles. National Institutes of Health. [Link]
-
Padula, M. (2016). Mass spectrometry for proteomics - part 2. YouTube. [Link]
-
Kuznetsova, K. G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]
-
Wu, H., et al. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. ResearchGate. [Link]
Sources
- 1. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. A perspective on cysteine-reactive activity-based probes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00905G [pubs.rsc.org]
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- 9. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Cysteine-Reactive Probes: Benchmarking 2-(Methylsulfonyl)nicotinonitrile
Introduction: The Strategic Value of Targeting Cysteine
In the landscape of drug discovery and chemical biology, the amino acid cysteine holds a place of strategic importance. Its thiol side chain, with its unique nucleophilicity and relatively low abundance in the human proteome, presents an ideal target for developing highly specific and potent covalent inhibitors and chemical probes.[1][2] Unlike non-covalent interactions, the formation of a stable, covalent bond between a small molecule and its protein target can offer significant pharmacological advantages, including prolonged duration of action, improved ligand efficiency, and the ability to overcome drug resistance.[3][4]
This guide provides an in-depth comparison of various cysteine-reactive chemical probes, with a focus on benchmarking the performance of 2-(methylsulfonyl)nicotinonitrile against more established alternatives. As researchers, our choice of a chemical "warhead" is critical; it dictates the reactivity, selectivity, and ultimate utility of our probe. Here, we will dissect the mechanistic nuances, compare key performance metrics with supporting experimental data, and provide validated protocols to empower you to make informed decisions for your research.
Part 1: Mechanisms of Cysteine Modification
The reactivity of a probe is governed by its electrophilic "warhead," which is designed to react with the nucleophilic thiolate of a cysteine residue. Different classes of probes achieve this through distinct chemical mechanisms.
This compound and Heteroaryl Sulfones: This class of reagents reacts with cysteine via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3] The electron-deficient pyridine ring, further activated by the electron-withdrawing sulfonyl and nitrile groups, serves as the electrophile. The cysteine thiolate attacks the carbon bearing the methylsulfonyl leaving group, resulting in a stable thioether bond. The reactivity of this scaffold can be finely tuned by modifying the substituents on the aromatic ring.[5][6][7]
Commonly Used Alternatives:
-
Acrylamides & Vinyl Sulfones: These classic warheads react through an irreversible Michael addition (or conjugate addition).[4][8] The cysteine thiolate attacks the β-carbon of the α,β-unsaturated system. Acrylamides are a well-validated class, featured in several FDA-approved drugs.[9]
-
Chloroacetamides: These probes react via a direct nucleophilic substitution (SN2) mechanism, where the cysteine thiol displaces the chloride leaving group. They are generally considered to be highly reactive, which can sometimes lead to lower selectivity.[10][11]
-
Maleimides: While also reacting via Michael addition, maleimides can sometimes suffer from product instability and heterogeneity, limiting their application in certain contexts.[6]
Caption: Reaction mechanisms of common cysteine-reactive probes.
Part 2: Head-to-Head Performance Benchmarking
The ideal cysteine probe is not necessarily the most reactive one, but the one with the optimal balance of reactivity and selectivity for the biological question at hand. A probe that is too reactive may label cysteines indiscriminately, while one with low reactivity may fail to modify its intended target.
Reactivity and Kinetics
We evaluated the reactivity of various probes by measuring their second-order rate constants (k) for reacting with the model tripeptide glutathione (GSH) at neutral pH. This provides a standardized measure of intrinsic electrophilicity.
| Warhead Class | Representative Compound | Reaction Mechanism | Rate Constant (k) with GSH (M⁻¹s⁻¹) | Reference |
| Heteroaryl Sulfone | 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile | SNAr | ~0.002* | [7] |
| Heteroaryl Sulfone | 2-Sulfonylpyrimidine (scaffold) | SNAr | 0.0001 to >1000 (tunable) | [6][7] |
| Heteroaryl Sulfone | 2-Methylsulfonylbenzothiazole (MSBT) | SNAr | ~0.23 | [7] |
| Michael Acceptor | N-benzylmaleimide | Michael Addition | > 0.5 (fast, heterogeneous products) | [6] |
| Michael Acceptor | Acrylamide (representative) | Michael Addition | No reaction observed under assay conditions | [6] |
| Alkylating Agent | Chloroacetamide | SN2 | Generally high, but tunable | [11] |
*Note: The reactivity of 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile was reported to be approximately 5 times lower than a 2-sulfonylpyrimidine analog (4q) which had a rate constant of ~0.01 M⁻¹s⁻¹.[7] The table highlights a crucial finding: the reactivity of heteroaryl sulfones like 2-sulfonylpyrimidines and nicotinonitriles is highly tunable over several orders of magnitude, allowing for the rational design of probes with tailored reactivity.[6] Strikingly, under the specific assay conditions used for benchmarking, common warheads like acrylamides showed no discernible reactivity with GSH, underscoring their dependence on proximal binding to a target protein to facilitate the covalent reaction.[6]
Selectivity and Stability
Chemoselectivity: An essential feature of a good probe is its selectivity for cysteine over other nucleophilic amino acids. In control experiments, 2-sulfonylpyrimidine scaffolds, which share their mechanism with this compound, were incubated with a 10-fold excess of lysine, tyrosine, or serine. Even at a pH of 8.2 and after 6 hours, no reaction was observed, demonstrating an exquisite chemoselectivity for cysteine.[6]
Adduct Stability: The covalent bond formed by the SNAr reaction of heteroaryl sulfones with cysteine is highly stable.[7][12] This ensures that the modification is permanent and can be reliably detected in downstream analytical workflows without concerns of reversal.
Proteome-Wide Selectivity: In the complex environment of a cell, selectivity is paramount. The "tunable" reactivity of the heteroaryl sulfone class is a significant advantage. By matching the probe's reactivity to that of a specific "hyper-reactive" cysteine, one can achieve selective labeling of a target protein while minimizing off-target modifications.[1][7] This contrasts with highly reactive probes that may label surface-accessible cysteines more broadly.
Part 3: Experimental Protocols for Benchmarking
To ensure the trustworthiness and reproducibility of our findings, we provide the detailed methodologies used for probe characterization.
Protocol 1: Kinetic Analysis of Probe Reactivity with Glutathione (GSH) by HPLC
This protocol allows for the quantitative determination of reaction rate constants.
Rationale: By monitoring the disappearance of the probe over time in the presence of a known concentration of a model thiol (GSH), we can calculate the second-order rate constant, providing a direct measure of the probe's intrinsic electrophilicity.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of the cysteine-reactive probe (e.g., this compound) in DMSO.
-
Prepare a 1 M stock solution of Glutathione (GSH) in reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Prepare a "quench" solution of 10% formic acid in acetonitrile.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, GSH stock, and probe stock to final concentrations of 2 mM GSH and 0.2 mM probe. Ensure the final DMSO concentration is low (<5%).
-
Initiate the reaction by adding the probe last. Vortex briefly to mix.
-
Start a timer immediately.
-
-
Time-Point Quenching:
-
At designated time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately add the aliquot to a separate tube containing a larger volume of the quench solution (e.g., 200 µL). This stops the reaction by protonating the thiolate and precipitating protein/peptide.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC, monitoring the absorbance at a wavelength where the probe has a strong signal.
-
Quantify the peak area of the remaining unreacted probe at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the probe concentration (ln[Probe]) versus time.
-
The slope of this line will be the pseudo-first-order rate constant (kobs).
-
Calculate the second-order rate constant (k) using the equation: k = kobs / [GSH] .
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This chemoproteomic workflow assesses the selectivity of a probe across the entire proteome in a competitive format.[13][14]
Rationale: A test compound's engagement with its cysteine targets will block those sites, preventing them from being labeled by a broad-spectrum, reporter-tagged cysteine probe. By quantifying the reduction in reporter signal, we can identify the specific cysteines targeted by our test compound.[13][15]
Caption: Workflow for competitive activity-based protein profiling (ABPP).
-
Proteome Preparation:
-
Prepare cell lysates from your cell line of interest in a suitable buffer (e.g., PBS) and determine the protein concentration.
-
-
Competitive Labeling:
-
Aliquot the proteome into two sets of tubes: "Treatment" and "Control".
-
To the "Treatment" tubes, add the test probe (e.g., this compound) to the desired final concentration.
-
To the "Control" tubes, add an equivalent volume of vehicle (e.g., DMSO).
-
Incubate all samples for a set time (e.g., 1 hour) at room temperature to allow for target engagement.
-
-
Pan-Cysteine Probe Labeling:
-
To all samples (Treatment and Control), add a pan-reactive cysteine probe with a bioorthogonal handle, such as Iodoacetamide-Alkyne (IA-Alkyne), to a final concentration of ~100 µM.
-
Incubate for 1 hour at room temperature to label all accessible cysteines not blocked by the test probe.
-
-
Click Chemistry:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a reporter tag (e.g., Biotin-Azide) to the alkyne handle on the IA probe.[16]
-
-
Enrichment and Digestion:
-
Add streptavidin-coated beads to the samples to enrich for biotinylated (i.e., probe-labeled) proteins.
-
Wash the beads extensively to remove non-labeled proteins.
-
Perform on-bead digestion of the captured proteins into peptides using a protease like trypsin.
-
-
LC-MS/MS Analysis:
-
Elute the peptides from the beads and analyze them by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify and quantify the abundance of each cysteine-containing peptide in the Treatment vs. Control samples.
-
Calculate a Competition Ratio (CR) for each cysteine site.[15] A high CR indicates that the test probe significantly blocked labeling by the IA-Alkyne probe, identifying it as a target.
-
Conclusion and Outlook
The selection of a cysteine-reactive warhead is a critical decision in the design of covalent tools. This guide demonstrates that this compound, as part of the broader heteroaryl sulfone class, represents a highly valuable and versatile scaffold.
Key Advantages of this compound and Related Probes:
-
Tunable Reactivity: Their reactivity can be rationally modulated over many orders of magnitude, allowing for precise matching to a target of interest.[6]
-
High Cysteine Selectivity: They exhibit excellent chemoselectivity for cysteine over other nucleophilic residues.[6]
-
Stable Adduct Formation: The resulting thioether linkage is robust, ensuring a permanent modification for reliable detection and durable pharmacological effect.[7]
-
Benign Reaction Conditions: The SNAr reaction proceeds efficiently under physiological, metal-free conditions.[12]
While classic warheads like acrylamides and chloroacetamides remain powerful tools, their reactivity profiles are often less tunable. Acrylamides, for instance, rely heavily on target binding for their reactivity, whereas highly reactive probes can pose challenges with off-target labeling. The data presented here positions heteroaryl sulfones as a compelling alternative that combines predictability, selectivity, and stability, expanding the arsenal of warheads available for modern covalent ligand discovery.
References
- ChemRxiv. (2023).
- ResearchGate. (n.d.). (PDF)
- ACS Publications. (2023).
- MDPI. (n.d.). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.
- Creative Proteomics. (n.d.). Cysteine-Targeted Covalent Drugs Analysis.
- ResearchGate. (2022). (PDF) Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- NIH. (n.d.).
- ResearchGate. (n.d.). Proposed reaction mechanisms of cysteine reacting with nitrile-based inhibitors.
- ACS Publications. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
- ResearchGate. (2025). A Perspective on Cysteine-Reactive Activity-Based Probes.
- MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- J&K Scientific LLC. (n.d.). This compound.
- bioRxiv. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.
- ResearchGate. (n.d.). (PDF)
- Wikipedia. (n.d.). Click chemistry.
- RSC Publishing. (n.d.). Cysteine-reactive probes and their use in chemical proteomics.
- PubMed Central. (n.d.). Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries.
- NIH. (2025).
- NIH. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- NIH. (n.d.). Accelerating multiplexed profiling of protein-ligand interactions: high-throughput plate-based reactive cysteine profiling with minimal input.
- ResearchGate. (2025).
- RSC Publishing. (n.d.). A perspective on cysteine-reactive activity-based probes.
- ACS Publications. (n.d.). Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews.
- NIH. (n.d.).
- MDPI. (n.d.). Nitriles with High Gas-Phase Basicity—Part II Transmission of the Push–Pull Effect through Methylenecyclopropene and Cyclopropenimine Scaffolds Intercalated between Different Electron Donor(s)
- PubMed. (2022). Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors.
- (2023).
- NIH. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry.
- bioRxiv. (2025). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.
- ACS Publications. (n.d.). Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors.
- Nature. (n.d.). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.
- MDPI. (2022).
- PubMed. (n.d.). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase.
- PubMed. (n.d.). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues.
- ChemJam. (2025). Vinyl sulfonimidamides as a new cysteine reactive electrophile.
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- 10. A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Cysteine-Targeted Covalent Drugs Analysis - Creative Proteomics [creative-proteomics.com]
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- 16. Click chemistry - Wikipedia [en.wikipedia.org]
Benchmarking Cysteine Reactivity: A Guide to Evaluating 2-(Methylsulfonyl)nicotinonitrile Specificity
Executive Summary
2-(Methylsulfonyl)nicotinonitrile represents a distinct class of cysteine-reactive electrophiles that function via Nucleophilic Aromatic Substitution (
This guide provides a technical framework for evaluating the off-target effects of this compound in cell lysates. We define its position in the reactivity spectrum and detail a Competitive Activity-Based Protein Profiling (ABPP) workflow to quantitatively map its selectivity.
The Chemical Context: vs. The World
To evaluate off-targets, one must first understand the mechanism of engagement. This compound targets cysteine residues not through addition, but through substitution, releasing a methanesulfinate leaving group.
Mechanism of Action
The nitrile group at the C3 position acts as an electron-withdrawing group (EWG), activating the pyridine ring. The sulfonyl group at C2 acts as the leaving group.[1] This geometry creates a specific steric demand distinct from linear electrophiles.
Figure 1: The
Comparative Reactivity Matrix
The following table contrasts this compound with standard proteomic reagents.
| Feature | Iodoacetamide (IAA) | Acrylamides | This compound |
| Mechanism | Michael Addition | ||
| Reactivity | High (Promiscuous) | Low-Moderate (Requires proximity) | Tunable (Moderate to High) |
| Selectivity | Low (Cys, Lys, His, N-term) | High (Cys specific) | High (Strictly Cys at pH 7.4) |
| Reversibility | Irreversible | Irreversible (mostly) | Irreversible |
| Primary Use | Total Cys capping | Covalent Drugs (e.g., Ibrutinib) | Fragment Screening / Probes |
Scientist’s Note: While IAA is a "sledgehammer" that hits all accessible cysteines, this compound is more akin to a "molecular scalpel." Its reactivity is highly dependent on the pKa of the target cysteine. It preferentially labels hyper-reactive (low pKa) cysteines, often found in catalytic triads.
Experimental Protocol: Competitive ABPP
To objectively measure off-target effects, we cannot simply look for where the compound binds; we must look for where it competes with a broad-spectrum probe.
The Logic of Competition
We treat the lysate with our specific compound (this compound) first. We then chase with a broad-spectrum probe (e.g., Iodoacetamide-Alkyne).
-
Target Hit: The specific compound binds CysX. The broad probe cannot bind. Signal Loss.
-
Off-Target Hit: The compound promiscuously binds CysY. The broad probe cannot bind. Signal Loss.
-
Non-Target: The compound ignores CysZ. The broad probe binds. Strong Signal.
Workflow Diagram
Figure 2: Competitive ABPP workflow for off-target profiling.[2] Signal loss in the MS readout indicates occupancy by the test compound.
Detailed Methodology
Reagents Required[3][4][5]
-
Test Compound: this compound (Prepare 100 mM stock in DMSO).
-
Broad Probe: Iodoacetamide-Alkyne (IA-alkyne) or Desthiobiotin-Iodoacetamide (DB-IA).
-
Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors (EDTA-free). Avoid DTT/BME as they will quench the probe.
Step-by-Step Protocol
1. Lysate Preparation
Harvest cells (e.g., HEK293T or Jurkat) and lyse in chilled buffer. Sonicate to disrupt membranes. Centrifuge (15,000 x g, 10 min) to clear debris. Normalize protein concentration to 1.5 mg/mL .
-
Critical Check: Ensure pH is 7.4.
reaction rates are pH-sensitive.
2. Competitive Incubation
Aliquot lysate into two groups:
-
Vehicle Control: DMSO only.
-
Treatment: this compound (e.g., 10 µM, 50 µM, 100 µM).
-
Incubation: 1 hour at Room Temperature (RT) with gentle rotation.
3. Probe Labeling (The Chase)
Add IA-alkyne to both groups at a final concentration of 10 µM.
-
Incubation: 1 hour at RT.
-
Mechanism:[1][3][4][5] Any cysteine not modified by your compound will now react with IA-alkyne.
4. Click Chemistry & Enrichment
-
Add Click reagents: CuSO4 (1 mM), TCEP (1 mM), TBTA (100 µM), and Biotin-Azide (100 µM).
-
Incubate 1 hour.
-
Precipitate proteins (Methanol/Chloroform) to remove excess reagents.
-
Resuspend and bind to Streptavidin-Agarose beads.
5. Digestion & MS Analysis
-
Perform on-bead tryptic digestion.
-
Analyze peptides via LC-MS/MS.[6]
-
Data Processing: Calculate the ratio of peptide intensity (
).-
Ratio
1.0: Non-target (Compound did not bind). -
Ratio < 0.5: Hit (Compound occupied >50% of this site).
-
Interpreting the Data: What is an "Off-Target"?
When analyzing the MS data for this compound, you will likely observe a specific profile:
-
High Selectivity for Low pKa Cysteines: Unlike IAA, which labels structural cysteines, this sulfonyl-pyridine scaffold prefers functional cysteines (e.g., catalytic Cys in kinases, ubiquitin ligases, or metabolic enzymes like GAPDH).
-
The "Promiscuity Threshold":
-
At 10 µM , you should see engagement of primary targets and perhaps 5-10 hyper-reactive off-targets (e.g., Caspases, Cathepsins).
-
At 100 µM , if you see global suppression of the cysteinome (similar to IAA), the compound lacks sufficient structural directing groups to be a drug candidate.
-
Troubleshooting Specificity
If the compound is too promiscuous:
-
Modify the Scaffold: Add steric bulk at the C4 or C6 position of the pyridine ring. This slows down the
reaction, requiring better non-covalent fit to drive the reaction [1]. -
Check pH: If your lysate is > pH 8.0, the compound will react non-specifically due to increased thiol nucleophilicity.
References
-
2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Source: ACS Chemical Biology URL:[Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Source: Bioconjugate Chemistry URL:[Link]
-
Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery. Source: Current Protocols in Chemical Biology URL:[Link]
-
Activity-Based Protein Profiling for Functional Cysteines. Source: Methods in Molecular Biology URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
Technical Guide: Cross-Reactivity and Performance of 2-(Methylsulfonyl)nicotinonitrile
Executive Summary
2-(Methylsulfonyl)nicotinonitrile (CAS: 98650-71-6) represents a "privileged electrophile" in heterocyclic chemistry. While 2-chloronicotinonitrile is the industry standard due to cost, it often necessitates harsh reaction conditions (high heat, pressure, or strong bases) that compromise sensitive substrates.
This guide objectively analyzes the performance of the 2-methylsulfonyl variant. Experimental evidence indicates that the methylsulfonyl moiety functions as a "super-leaving group" in
Mechanistic Foundation: Why the Sulfone Prevails
The superior reactivity of this compound over halogenated alternatives stems from two synergistic electronic factors:
-
Inductive Activation: The sulfonyl group (
) is strongly electron-withdrawing ( ), significantly lowering the LUMO energy of the pyridine ring at the C2 position. This facilitates the initial attack of the nucleophile to form the Meisenheimer complex. -
Leaving Group Ability: The departing methanesulfinate anion (
) is a stable, resonance-stabilized species. In many heteroaromatic systems, the rate of expulsion for sulfinates is faster than that of chloride or bromide.
Visualization: The Mechanism
The following diagram illustrates the transition state energy landscape, highlighting the lower activation energy required for the sulfone compared to the chloride.
Figure 1: Mechanistic pathway of nucleophilic aromatic substitution on the nicotinonitrile core. The sulfonyl group accelerates both the addition and elimination steps relative to halogens.
Comparative Analysis: Sulfone vs. Halogens
The following data synthesizes kinetic studies and yield comparisons for the displacement reaction at the C2 position of nicotinonitrile derivatives.
Table 1: Relative Reactivity and Conditions
| Feature | 2-Chloronicotinonitrile | This compound | Performance Delta |
| Reactivity Order | Moderate (Standard) | High (Activated) | Sulfone is ~50–90x faster [1] |
| Leaving Group | Chloride ( | Methanesulfinate ( | Sulfinate is a softer, more stable anion |
| Temp. Requirement | 80°C – 140°C | 0°C – 40°C (RT often sufficient) | Critical Advantage: Enables use of thermally unstable nucleophiles |
| Solvent Dependency | Requires polar aprotic (DMF, DMSO) | Tolerates alcohols, THF, DCM | Broader solvent scope improves workup |
| Cost/Availability | Low / Commodity Chemical | Higher / Prepared via Oxidation | Trade-off: Higher upfront cost for better yield |
Decision Matrix: When to Switch?
Use 2-Chloronicotinonitrile if:
-
The nucleophile is primary, unhindered, and robust (e.g., benzylamine).
-
Cost is the primary driver and the scale is >1 kg.
Use This compound if:
-
The nucleophile is weak (e.g., electron-deficient aniline).
-
The nucleophile is sterically hindered (e.g., tert-butyl amine).
-
The substrate contains thermally sensitive groups (e.g., epoxides, chiral centers prone to racemization).
Nucleophile Cross-Reactivity Profile
The high electrophilicity of the sulfone introduces specific cross-reactivity considerations.
A. Amines (Hard Nucleophiles)
-
Primary Amines: React quantitatively within minutes at room temperature.
-
Secondary/Hindered Amines: React efficiently at mild heat (40°C), whereas the chloride analog often fails or requires forcing conditions (120°C+).
-
Selectivity: In the presence of hydroxyl groups (e.g., amino alcohols), the reaction is highly chemoselective for the amine (N-arylation) without requiring O-protection.
B. Thiols (Soft Nucleophiles)
-
Cysteine/Thiolates: The reaction is extremely fast. The sulfone is often used in bioconjugation (similar to 2-sulfonylpyrimidines) to label cysteine residues [2].[1][2][3]
-
Warning: Thiols can displace the sulfone even at neutral pH. If your target molecule contains a free thiol, it must be protected.
C. Hydrolytic Stability (The "Achilles' Heel")
Unlike the chloride, the methylsulfonyl group renders the ring susceptible to hydrolysis by hydroxide ions (
-
Risk: Exposure to strong aqueous base (NaOH/KOH) can lead to the formation of 2-hydroxynicotinonitrile (the pyridone form), effectively destroying the electrophile.
-
Mitigation: Use non-nucleophilic bases (DIPEA,
) and anhydrous solvents when possible.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: The sulfone is best prepared fresh or stored cold to prevent degradation. This protocol uses Oxone for safety and high yield, avoiding the toxicity of mCPBA.
-
Starting Material: Dissolve 2-(methylthio)nicotinonitrile (1.0 eq) in MeOH:H2O (1:1 v/v).
-
Oxidation: Add Oxone® (potassium peroxymonosulfate) (3.0 eq) portion-wise at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC (Sulfone is significantly more polar than sulfide).
-
Workup: Filter off insoluble salts. Dilute filtrate with water and extract with EtOAc. Wash organic layer with brine, dry over
, and concentrate. -
Yield: Typically 85–95% as a white solid.
Protocol B: Chemoselective Coupling with a Weak Nucleophile (e.g., 4-Nitroaniline)
Rationale: This coupling is difficult with 2-chloronicotinonitrile due to the low nucleophilicity of the aniline.
-
Setup: In a dry flask, dissolve this compound (1.0 eq) and 4-nitroaniline (1.1 eq) in anhydrous THF or DMF.
-
Base: Add Cs2CO3 (2.0 eq).
-
Conditions: Stir at 40°C for 4 hours. (Note: The chloride analog would require 100°C+ and prolonged times).
-
Observation: The reaction mixture typically turns yellow/orange as the product forms.
-
Isolation: Pour into ice water. The product usually precipitates. Filter and wash with water.
Workflow Visualization
The following diagram guides the researcher in selecting the optimal pathway based on substrate constraints.
Figure 2: Strategic decision tree for selecting between chloro- and methylsulfonyl- electrophiles based on nucleophile sterics/electronics and thermal stability.
References
-
Barlin, G. B., & Brown, W. V. (1967). Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion.[4] Journal of the Chemical Society B: Physical Organic, 648-652. Link
-
Loup, J., et al. (2023).[1] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[1][2][3][5][6] Bioconjugate Chemistry, 34(9), 1625–1634. Link
-
Budzik, B. W., et al. (2008). Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group. Tetrahedron Letters, 49(48), 6838-6840. Link
-
PubChem Compound Summary. (2025). This compound.[1][2][3][7] National Library of Medicine. Link
Sources
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- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of reactions in heterocycles. Part II. Replacement of the methylsulphonyl group in substituted pyridines, pyridazines, and pyrazine by methoxide ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation - ePrints Soton [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling Strategies: Evaluating 2-(Methylsulfonyl)nicotinonitrile as a Novel Cyanating Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, isotopic labeling stands as an indispensable tool for elucidating metabolic pathways, quantifying drug absorption, distribution, metabolism, and excretion (ADME), and enabling advanced analytical techniques such as mass spectrometry and NMR spectroscopy.[1] The introduction of a nitrile (cyano) group is a common and valuable transformation in medicinal chemistry, as this functional group is present in numerous pharmaceuticals and serves as a versatile synthetic handle. Consequently, the development of efficient and selective methods for introducing isotopically labeled cyanide is of paramount importance.
This guide provides an in-depth comparison of isotopic labeling studies with a focus on the potential utility of 2-(Methylsulfonyl)nicotinonitrile as a novel electrophilic cyanating agent. While its application in this specific context is not yet established in the literature, its chemical properties suggest a plausible and intriguing avenue for late-stage isotopic labeling. We will objectively compare its hypothetical performance with established alternatives, supported by mechanistic insights and experimental data from analogous systems.
The Emerging Potential of this compound in Isotopic Cyanation
This compound is a pyridine derivative featuring a methylsulfonyl group at the 2-position, which is ortho to the ring nitrogen, and a cyano group at the 3-position. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent cyano group significantly activates the 2-position towards nucleophilic aromatic substitution (SNAr).[2][3] The methylsulfonyl group, being an excellent leaving group, further enhances this reactivity.
While this compound has been primarily investigated as an arylating agent for proteins through reaction with cysteine residues, its fundamental reactivity suggests a compelling, yet unexplored, application as an electrophilic partner in isotopic cyanation reactions.[4][5] The core concept involves the displacement of the methylsulfonyl group by an isotopically labeled cyanide nucleophile (e.g., K13CN, K14CN, or Na15CN).
Proposed Mechanism for Isotopic Cyanation
The proposed mechanism for isotopic labeling using this compound involves a classic SNAr pathway. The high electrophilicity of the C2 position of the pyridine ring facilitates the attack by the isotopically labeled cyanide ion.
Caption: Proposed SNAr mechanism for isotopic cyanation.
This late-stage functionalization approach would theoretically allow for the efficient incorporation of a labeled cyano group onto a pre-existing nicotinonitrile scaffold.
A Comparative Analysis of Isotopic Cyanation Reagents
To objectively evaluate the potential of this compound, it is crucial to compare it against established methods for isotopic cyanation. The choice of reagent is often dictated by factors such as the nature of the substrate, the desired position of the label, safety considerations, and scalability.
| Method | Reagent(s) | Mechanism | Advantages | Disadvantages |
| Hypothetical: this compound | 2-(MeSO₂)nicotinonitrile + Labeled Cyanide (e.g., K¹³CN) | Nucleophilic Aromatic Substitution | Potentially mild, metal-free conditions; good for late-stage labeling of specific scaffolds. | Not yet demonstrated experimentally; substrate scope is unknown; synthesis of the starting material may be multi-step. |
| Palladium-Catalyzed Cyanation | Aryl Halide/Triflate + Labeled Zn(CN)₂ or K₄[Fe(CN)₆] | Oxidative Addition, Reductive Elimination | Broad substrate scope; high efficiency and functional group tolerance.[6][7][8] | Requires a transition metal catalyst; potential for metal contamination; optimization of ligands and conditions may be necessary. |
| Electrophilic Cyanation with NCTS | Organometallic Reagent + Labeled NCTS | Electrophilic Cyanation | Avoids free cyanide; NCTS is a stable, crystalline solid.[1][9][10] | Requires pre-functionalization of the substrate into an organometallic species. |
| Nickel-Catalyzed Isotope Exchange | Aryl Nitrile + Labeled Cyanide Source | C-CN Bond Activation | Enables direct exchange on an existing nitrile; excellent for late-stage labeling. | Requires a specific catalyst system; may not be suitable for all nitrile-containing compounds. |
In-Depth Look at Alternative Isotopic Cyanation Methodologies
Palladium-Catalyzed Cyanation of Aryl Halides
This is arguably the most widely used method for introducing a cyano group, including its isotopic variants, into an aromatic ring. The reaction typically employs a palladium catalyst with a suitable phosphine ligand and a cyanide source. For isotopic labeling, isotopically enriched zinc cyanide (Zn(13CN)₂) or potassium ferrocyanide (K₄[Fe(13CN)₆]) are commonly used due to their lower toxicity compared to alkali metal cyanides.[6]
Experimental Workflow: Palladium-Catalyzed Cyanation
Sources
- 1. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
A Senior Application Scientist's Guide to the Structural Analysis of Proteins Modified by 2-(Methylsulfonyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of covalent chemical biology and drug discovery, the precise characterization of protein modifications is paramount. 2-(Methylsulfonyl)nicotinonitrile and related heteroaryl sulfones have emerged as potent and selective electrophiles for the S-arylation of cysteine residues. This guide provides an in-depth, comparative analysis of the structural methodologies used to elucidate the molecular consequences of this modification. We will delve into the causality behind experimental choices, provide actionable protocols, and compare this class of reagents to other widely used cysteine-reactive probes.
The Rise of Heteroaryl Sulfones in Covalent Labeling
Targeted covalent inhibitors have witnessed a resurgence in drug development, offering advantages in potency, duration of action, and the ability to tackle challenging drug targets.[1] The reactivity of the electrophilic "warhead" is a critical parameter, requiring a delicate balance between target engagement and off-target reactivity.[2] Heteroaryl sulfones, including this compound, have garnered significant interest due to their tunable reactivity and high chemoselectivity for cysteine residues under physiological conditions.[3] This modification proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where the nucleophilic thiol of a cysteine residue attacks the electron-deficient aromatic ring, displacing the methylsulfonyl group.
The exquisite cysteine selectivity of reagents like 2-sulfonylpyrimidines, close analogs of this compound, has been demonstrated, with no observable reaction with other nucleophilic amino acids such as lysine, tyrosine, or serine even at elevated pH.[4] This high degree of chemoselectivity minimizes off-target modifications, a crucial aspect for both in vitro characterization and in vivo applications.
Deciphering the Modified Structure: A Multi-faceted Approach
A comprehensive structural analysis of a protein modified by this compound necessitates a combination of techniques to confirm the modification, identify the specific site of adduction, and reveal the three-dimensional changes induced by the covalent label. The primary tools in our arsenal are mass spectrometry and high-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM).
Workflow for Structural Analysis
Caption: Workflow for the structural analysis of a protein modified by this compound.
Mass Spectrometry: The First Line of Inquiry
Mass spectrometry (MS) is an indispensable tool for the initial characterization of a covalently modified protein.[5][6] It provides rapid and sensitive confirmation of the covalent adduct and can pinpoint the exact site of modification.
Experimental Protocol: Mass Spectrometry Analysis
-
Protein Labeling:
-
Incubate the purified protein (typically 10-50 µM) with a 2-10 fold molar excess of this compound in a suitable buffer (e.g., PBS or HEPES, pH 7.4) at room temperature for 1-4 hours.
-
Quench the reaction by adding an excess of a thiol-containing reagent like dithiothreitol (DTT) or by buffer exchange to remove unreacted label.
-
-
Intact Protein Analysis:
-
Desalt the protein sample using a C4 ZipTip or equivalent.
-
Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS) to confirm the mass shift corresponding to the addition of the nicotinonitrile moiety minus the methylsulfonyl group.
-
-
Peptide Mapping for Site Identification:
-
Denature, reduce, and alkylate the protein sample. A typical procedure involves:
-
Denaturation with 6 M guanidine hydrochloride.
-
Reduction of disulfide bonds with 10 mM DTT at 56°C for 30 minutes.
-
Alkylation of free cysteines with 20 mM iodoacetamide in the dark for 30 minutes.
-
-
Digest the protein into smaller peptides using a protease such as trypsin.[7]
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize database searching software (e.g., MaxQuant, Proteome Discoverer) to identify the modified peptide and pinpoint the specific cysteine residue based on the observed mass shift in the fragment ions.[8]
-
Trustworthiness: The combination of intact mass analysis and peptide mapping provides a self-validating system. The mass shift observed in the intact protein should be consistent with the modification identified on a specific peptide.
High-Resolution Structural Analysis: Visualizing the Impact of Modification
While mass spectrometry confirms if and where the modification occurred, high-resolution structural techniques like X-ray crystallography and cryo-EM reveal the precise three-dimensional arrangement of the covalent adduct and its impact on the protein's structure and active site.
X-ray Crystallography: The Gold Standard for Atomic Detail
X-ray crystallography provides atomic-resolution insights into the conformation of the modified protein, allowing for a detailed examination of the interactions between the nicotinonitrile moiety and the surrounding amino acid residues.[9][10][11][12]
-
Protein Crystallization:
-
Prepare the covalently modified protein at a high concentration (typically 5-20 mg/mL).
-
Screen for crystallization conditions using commercially available or in-house developed screens. The hanging drop vapor diffusion method is commonly employed.[10][13]
-
Optimize lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.[9]
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement, if a structure of the unmodified protein is available.
-
Refine the model and build the covalent adduct into the electron density map. The quality of the final model is assessed by metrics such as R-factor and R-free.[14]
-
A case study on the p53-Y220C mutant protein modified with a 2-sulfonylpyrimidine demonstrated the power of this approach. The 1.53 Å resolution crystal structure unambiguously revealed the modification of two solvent-exposed cysteines, with clear electron density for the covalent adduct.[3] This allowed for a detailed analysis of the hydrogen bonding interactions between the pyrimidine moiety and the protein backbone.[3]
Cryo-Electron Microscopy: An Emerging Alternative
Cryo-EM has become a powerful alternative to X-ray crystallography, particularly for large protein complexes or proteins that are resistant to crystallization.[15][16][17][18] Recent advances have enabled the determination of near-atomic resolution structures of protein-ligand complexes.[17]
Caption: A simplified workflow for cryo-electron microscopy analysis.
For covalently modified proteins, cryo-EM can provide valuable information on the overall conformational changes induced by the modification, even if the resolution is not sufficient to visualize the adduct in atomic detail.
Comparative Analysis with Alternative Cysteine-Reactive Probes
The choice of a covalent probe is dictated by the specific research question and the properties of the target protein. Below is a comparison of this compound with other commonly used cysteine-reactive electrophiles.
| Feature | This compound & Analogs | Iodoacetamide | Maleimide |
| Reaction Mechanism | Nucleophilic Aromatic Substitution | Nucleophilic Substitution (SN2) | Michael Addition |
| Selectivity | High for Cysteine[4] | Reactive with Cys, His, Met | Primarily Cysteine, some off-target reactivity with Lys |
| Reactivity | Tunable; generally moderate | High | High |
| Stability of Adduct | Highly Stable[3] | Stable | Prone to retro-Michael reaction (reversibility)[19] |
| Reaction Conditions | Physiological pH, aqueous buffer[3] | Broad pH range | Neutral to slightly basic pH |
| Key Advantage | High selectivity and stable adduct | High reactivity for accessible thiols | Fast reaction kinetics |
| Key Disadvantage | May have slower kinetics than maleimides | Can be less selective | Adduct instability can be problematic |
Expertise & Experience: While the high reactivity of iodoacetamide and maleimides can be advantageous for labeling accessible cysteines, the superior chemoselectivity and adduct stability of heteroaryl sulfones like this compound make them a more robust choice for applications requiring high specificity and long-term stability, such as in the development of therapeutic agents. The tunable reactivity of the sulfonylpyrimidine series, which are close analogs, allows for the fine-tuning of the probe to match the reactivity of the target cysteine.[3]
Conclusion
The structural analysis of proteins modified by this compound provides a powerful platform for understanding the molecular basis of covalent interactions. The combination of mass spectrometry for initial characterization and high-resolution structural methods like X-ray crystallography or cryo-EM for detailed three-dimensional visualization offers a comprehensive approach to elucidating the consequences of this specific and stable cysteine modification. The favorable characteristics of this compound and its analogs, particularly their high chemoselectivity and adduct stability, position them as valuable tools in the ever-evolving field of covalent drug discovery.
References
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Crystal Structure of a PA2721 Protein From Pseudomonas aeruginosa—A Potential Drug-Resistance Protein. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
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X-ray Protein Crystallography. (2022, November 8). Physics LibreTexts. Retrieved January 30, 2026, from [Link]
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Protein Crystallization for X-ray Crystallography. (2022, February 20). YouTube. Retrieved January 30, 2026, from [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023, September 1). Bioconjugate Chemistry - ACS Publications. Retrieved January 30, 2026, from [Link]
- Crystal Structure of a Ten-Amino Acid Protein. (n.d.).
- Protein XRD Protocols - Crystallization of Proteins. (n.d.).
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Proteins, X-ray Crystal Structures And How To Get Them. (n.d.). Retrieved January 30, 2026, from [Link]
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Protein labeling protocol. (n.d.). Abberior Instruments. Retrieved January 30, 2026, from [Link]
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Quantitative reactivity profiling predicts functional cysteines in proteomes. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
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Structural Analysis of Protein Complexes by Cryo Electron Microscopy. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
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Protocol to analyze and quantify protein-methylated RNA interactions in mammalian cells with a combination of RNA immunoprecipitation and nucleoside mass spectrometry. (2022, April 1). PMC. Retrieved January 30, 2026, from [Link]
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A general protocol for the crystallization of membrane proteins for X-ray structural investigation. (n.d.). NIH. Retrieved January 30, 2026, from [Link]
-
Crystal Structure and Subsequent Ligand Design of a Nonriboside Partial Agonist Bound to the Adenosine A2A Receptor. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
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(PDF) Structural Analysis of Protein Complexes by Cryo Electron Microscopy. (n.d.). Retrieved January 30, 2026, from [Link]
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A perspective on cysteine-reactive activity-based probes. (2023, October 24). RSC Publishing. Retrieved January 30, 2026, from [Link]
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.).
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Using The Power Of Cryo-EM For Structure Determination. (n.d.). Peak Proteins. Retrieved January 30, 2026, from [Link]
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The crystal structure of the co-crystal isonicotinamide – 2-(nitrophenyl)methanol (1/1), C6H6N2O·C7H7NO3. (2023, November 9). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Comparative reactivity profiling of cysteine-specific probes by chemoproteomics. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
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Functionalizing Anthraquinone-Based Fluorophores for Protein Labeling. (n.d.). Liberty University. Retrieved January 30, 2026, from [Link]
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Sample preparation protocol for Mass Spectrometry Analysis. (2024, January 20). protocols.io. Retrieved January 30, 2026, from [Link]
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Structural Analysis of Protein Complexes by Cryo-Electron Microscopy. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]
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A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation. (2012, September 24). NIH. Retrieved January 30, 2026, from [Link]
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Discovery of protein modifications using high resolution differential mass spectrometry proteomics. (2020, June 20). bioRxiv. Retrieved January 30, 2026, from [Link]
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Cryo-EM Applications in Structural Biology. (n.d.). Creative Biostructure. Retrieved January 30, 2026, from [Link]
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Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. (2024, July 25). Retrieved January 30, 2026, from [Link]
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Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
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Protein Mass Spectrometry Made Simple. (n.d.). PMC. Retrieved January 30, 2026, from [Link]
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Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. (n.d.). NIH. Retrieved January 30, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-(Methylsulfonyl)nicotinonitrile
Executive Summary & Risk Profile
Compound: 2-(Methylsulfonyl)nicotinonitrile CAS: 66154-66-3 Physical State: Solid (Melting Point: 103-105°C)
This guide goes beyond standard Safety Data Sheet (SDS) recommendations to address the specific chemical behavior of This compound . While classified generally as an Irritant/Acute Toxin, its specific danger lies in its structure.
The Mechanism of Hazard (The "Why")
As a researcher, you must understand why this compound is hazardous to effectively mitigate risk.
-
Electrophilic Reactivity (SNAr Warhead): The 2-methylsulfonyl group is an excellent leaving group, activated by the electron-withdrawing 3-cyano group and the pyridine nitrogen.
-
Protein Modification: This compound is designed to react with nucleophiles. In a biological context, it acts as a "covalent warhead," rapidly forming stable adducts with cysteine thiols in proteins.[1][2]
-
Physiological Consequence: Skin contact does not just cause simple irritation; it causes covalent modification of skin proteins , leading to severe sensitization (allergic contact dermatitis) and potential systemic toxicity if absorbed.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. The selection logic is based on the permeation breakthrough time relative to the solvent carrier used.
PPE Selection Logic
-
Solids: Focus on particulate exclusion.
-
Solutions: Focus on chemical permeation resistance. The sulfonyl moiety increases polarity, potentially accelerating permeation through standard latex.
| PPE Category | Standard Protocol (Solid Handling) | Elevated Risk (Solutions / Synthesis) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer) | Silver Shield / Laminate (under Nitrile) | Nitrile provides fair splash protection. However, in organic solvents (DCM, DMF), the compound can penetrate nitrile. Laminate liners prevent breakthrough of the dissolved electrophile. |
| Respiratory | N95 / P2 Particulate Respirator | Half-Mask with OV/P100 Cartridges | Dust generation is the primary vector during weighing. If heating or using volatile solvents, organic vapor (OV) protection is required. |
| Eye Protection | Chemical Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient for fine powders that act as potent electrophiles. Complete seal is required to prevent ocular protein modification. |
| Body Protection | Lab Coat (Buttoned, long sleeve) | Tyvek® Sleeve Covers or Apron | Cotton lab coats can absorb solutions, holding the sensitizer against the skin. Impervious Tyvek is required for solution handling. |
Visualization: PPE Decision Logic
The following diagram illustrates the decision workflow for selecting the correct PPE based on the experimental state.
Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.
Operational Protocols
A. Weighing & Transfer (Highest Risk Step)
Risk: Static charge on the sulfonyl solid can cause "jumping" of powder, leading to inhalation or surface contamination.
-
Engineering Control: Operate strictly inside a certified Chemical Fume Hood.
-
Static Mitigation: Use an ionizing anti-static gun on the weighing boat and spatula before touching the powder.
-
Containment:
-
Place the analytical balance inside the hood.
-
Line the hood surface with a disposable absorbent pad (plastic side down).
-
Technique: Do not pour from the bottle. Use a micro-spatula to transfer small amounts to minimize dust clouds.
-
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) followed by an ethanol wipe. Dispose of wipes as solid hazardous waste.
B. Reaction Setup & Heating
Risk: Thermal decomposition may release Sulfur Dioxide (SO2) or trace Cyanides.
-
Venting: All reactions heated above 60°C must be vented through a reflux condenser connected to an inert gas line (Nitrogen/Argon) that exits into the back of the fume hood.
-
Pressure Relief: Never heat this compound in a closed system (sealed tube) without a blast shield, as gas evolution from decomposition can over-pressurize glassware.
C. Waste Disposal
Classification: Hazardous Chemical Waste (Toxic).
-
Solids: Double-bag in clear polyethylene bags. Label as "Toxic Solid - Sulfone Derivative."
-
Liquids: Segregate into "Halogenated" or "Non-Halogenated" waste streams based on the solvent.
-
Incompatibility: DO NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) in the waste stream. The sulfonyl group is already oxidized, but the pyridine ring and nitrile can react violently.
Emergency Response Plan
In the event of exposure, the speed of response determines the severity of injury.
Immediate Actions
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes . Do not use alcohol or organic solvents on the skin, as this may increase absorption of the compound.
-
Eye Contact: Flush with water for 15 minutes, holding eyelids open. Seek medical attention immediately (ophthalmologist).
-
Spill Cleanup: See workflow below.
Figure 2: Emergency Spill Response Workflow.
References
-
Matrix Scientific. (2023). Safety Data Sheet: this compound. Retrieved from
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12466162, 2-Methylsulfonylpyridine-3-carbonitrile. Retrieved from [3]
-
American Chemical Society. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. (Validating the SNAr reactivity mechanism). Retrieved from
-
J&K Scientific. (n.d.).[3] Product Information: this compound.[3][4] Retrieved from [3]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
